molecular formula C19H21ClN3NaO5S2 B15589401 Clamikalant sodium

Clamikalant sodium

Katalognummer: B15589401
Molekulargewicht: 494.0 g/mol
InChI-Schlüssel: SUEVHDKFEXAKAF-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

KATP channel blocker;  structure in first source

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

sodium;(5-chloro-2-methoxybenzoyl)-[2-[4-methoxy-3-(methylcarbamothioylsulfamoyl)phenyl]ethyl]azanide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O5S2.Na/c1-21-19(29)23-30(25,26)17-10-12(4-6-16(17)28-3)8-9-22-18(24)14-11-13(20)5-7-15(14)27-2;/h4-7,10-11H,8-9H2,1-3H3,(H3,21,22,23,24,29);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUEVHDKFEXAKAF-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=S)NS(=O)(=O)C1=C(C=CC(=C1)CC[N-]C(=O)C2=C(C=CC(=C2)Cl)OC)OC.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN3NaO5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Clamikalant Sodium on Cardiac KATP Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clamikalant (B120940) sodium, also known by its research codes HMR 1883 and its sodium salt HMR 1098, is a cardioselective ATP-sensitive potassium (KATP) channel blocker.[1][2] It has been investigated for its potential as an anti-arrhythmic agent, particularly in the context of myocardial ischemia.[1][3][4] This technical guide provides a comprehensive overview of the mechanism of action of clamikalant sodium on cardiac KATP channels, detailing its molecular interactions, electrophysiological effects, and the experimental methodologies used to elucidate its function.

Core Mechanism of Action

Under normal physiological conditions, cardiac KATP channels are predominantly closed due to high intracellular concentrations of ATP.[5][6] However, during periods of metabolic stress, such as myocardial ischemia, intracellular ATP levels fall, leading to the opening of these channels.[2][4] The subsequent efflux of potassium ions from the cardiomyocytes causes a shortening of the action potential duration (APD).[3][4] This shortening can contribute to the development of life-threatening re-entrant arrhythmias.[2]

This compound exerts its anti-arrhythmic effect by selectively blocking the cardiac-specific KATP channels, thereby preventing the ischemia-induced shortening of the APD.[3][4] This helps to maintain a more uniform repolarization across the myocardium and reduces the substrate for re-entrant arrhythmias.[2]

Molecular Target and Selectivity

The primary molecular target of this compound is the sarcolemmal KATP channel found in cardiac myocytes.[1][2] These channels are hetero-octameric protein complexes composed of four pore-forming inwardly rectifying potassium channel subunits (Kir6.2) and four regulatory sulfonylurea receptor (SUR) subunits of the 2A isoform (SUR2A).[2][7]

This compound exhibits a notable cardioselectivity, meaning it has a higher affinity for the cardiac (Kir6.2/SUR2A) isoform of the KATP channel compared to the pancreatic (Kir6.2/SUR1) or vascular smooth muscle (Kir6.1/SUR2B) isoforms.[1][3] This selectivity is advantageous as it minimizes the risk of side effects associated with non-selective KATP channel blockers, such as hypoglycemia (due to pancreatic channel blockade) and alterations in coronary blood flow (due to vascular channel interaction).[1][3]

Quantitative Data

The inhibitory potency of this compound (HMR 1883) on KATP channels has been quantified in various experimental models. The half-maximal inhibitory concentration (IC50) values demonstrate its efficacy and selectivity.

Parameter Experimental Model Conditions IC50 Value (µM) Reference
IC50 Guinea pig right papillary muscleRilmakalim-induced APD90 shortening, pHo = 6.00.6[1]
IC50 Isolated guinea pig ventricular myocytesRilmakalim-induced APD90 shortening, pHo = 6.50.4[1]
IC50 Isolated guinea pig ventricular myocytesRilmakalim-induced whole-cell current, pHo = 7.40.8[1]
IC50 Rat insulinoma cells (RINm5F)Diazoxide-induced hyperpolarization~20[1]

Experimental Protocols

The following sections detail the methodologies employed in key studies to characterize the mechanism of action of this compound.

In Vitro Electrophysiology: Patch-Clamp Technique

The patch-clamp technique is a fundamental method used to study the electrophysiological properties of ion channels, including the effect of pharmacological agents like this compound.

1. Cell Preparation:

  • Guinea Pig Ventricular Myocytes: Single ventricular myocytes are enzymatically isolated from guinea pig hearts. The heart is typically perfused via the aorta on a Langendorff apparatus with a Ca2+-free solution containing collagenase to digest the extracellular matrix. The digested ventricular tissue is then gently agitated to release individual myocytes.

2. Recording Solutions:

  • Pipette (Intracellular) Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, adjusted to pH 7.3 with KOH. For some experiments, ATP and/or ADP are added to mimic different metabolic states.

  • Bath (Extracellular) Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, adjusted to pH 7.4 with NaOH. For experiments simulating ischemia, the pH can be lowered (e.g., to 6.5).

3. Electrophysiological Recording:

  • Configuration: The whole-cell patch-clamp configuration is most commonly used to record macroscopic KATP currents and action potentials.

  • Procedure: A glass micropipette with a tip resistance of 2-4 MΩ is brought into contact with the cell membrane. A high-resistance seal (gigaohm seal) is formed through gentle suction. The membrane patch is then ruptured by a brief pulse of suction to gain electrical access to the cell's interior.

  • Data Acquisition:

    • Current-Clamp Mode: Used to record action potentials. Cells are stimulated at a defined frequency (e.g., 1 Hz) with brief depolarizing current pulses. The action potential duration at 90% repolarization (APD90) is a key parameter measured.

    • Voltage-Clamp Mode: Used to measure whole-cell currents. The membrane potential is held at a specific voltage (e.g., 0 mV), and KATP channel openers (e.g., rilmakalim) are used to elicit an outward current. The inhibitory effect of this compound is then assessed by applying it to the bath solution.

In Vivo Models of Myocardial Ischemia

Animal models are crucial for evaluating the anti-arrhythmic efficacy of this compound in a more physiologically relevant setting.

1. Animal Preparation:

  • Species: Dogs and pigs are frequently used due to the similarity of their coronary anatomy and cardiac electrophysiology to humans.[3][4]

  • Anesthesia and Instrumentation: Animals are anesthetized (e.g., with pentobarbital), intubated, and ventilated. Catheters are inserted into arteries and veins for blood pressure monitoring, drug administration, and blood sampling. A thoracotomy is performed to expose the heart.

2. Ischemia Induction:

  • A major coronary artery, typically the left anterior descending (LAD) or a branch of the left circumflex coronary artery, is transiently occluded using a snare or hydraulic occluder.[3][4] The duration of occlusion is typically sufficient to induce ischemic changes and arrhythmias (e.g., 2 minutes in dogs, 20 minutes in pigs).[3][4]

3. Electrophysiological and Hemodynamic Monitoring:

  • Monophasic Action Potential (MAP) Recording: A MAP catheter is placed on the epicardial surface of the ischemic zone to record changes in action potential duration in situ.[3]

  • Electrocardiogram (ECG): Standard ECG leads are used to monitor heart rate and rhythm, and to detect arrhythmias such as ventricular fibrillation (VF).

  • Hemodynamics: Arterial blood pressure and left ventricular pressure are continuously recorded.

4. Drug Administration:

  • This compound is administered intravenously at a specified dose (e.g., 3 mg/kg) prior to the induction of ischemia.[3][4]

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound on Cardiac KATP Channels

Clamikalant_Mechanism cluster_channel Cardiac KATP Channel cluster_conditions Cellular State cluster_drug Pharmacological Intervention cluster_effects Electrophysiological Effects Kir6_2 Kir6.2 (Pore) SUR2A SUR2A (Regulatory) Channel_Open KATP Channel Open SUR2A->Channel_Open Blocks Normoxia Normoxia (High ATP) Channel_Closed KATP Channel Closed Normoxia->Channel_Closed Inhibits Ischemia Myocardial Ischemia (Low ATP) Ischemia->Channel_Open Activates Clamikalant This compound Clamikalant->SUR2A Binds to APD_Restored Restored APD Clamikalant->APD_Restored Prevents Shortening APD_Normal Normal APD Channel_Closed->APD_Normal APD_Short Shortened APD Channel_Open->APD_Short Arrhythmia Arrhythmia Risk APD_Short->Arrhythmia Increases APD_Restored->Arrhythmia Reduces

Caption: Mechanism of this compound on Cardiac KATP Channels.

Experimental Workflow for Assessing this compound's Effect

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_drug_prep Drug Preparation Cell_Isolation Cardiomyocyte Isolation Patch_Clamp Whole-Cell Patch Clamp Cell_Isolation->Patch_Clamp Data_Analysis_IV Measure IC50 & APD Patch_Clamp->Data_Analysis_IV Animal_Model Animal Model Preparation (e.g., Dog, Pig) Ischemia_Induction Coronary Artery Occlusion Animal_Model->Ischemia_Induction Monitoring MAP & ECG Recording Ischemia_Induction->Monitoring Data_Analysis_IVV Assess APD & Arrhythmia Incidence Monitoring->Data_Analysis_IVV Drug_Prep This compound Solution Drug_Prep->Patch_Clamp Application Drug_Prep->Animal_Model Administration

Caption: Workflow for Evaluating this compound's Cardiac Effects.

Conclusion

This compound is a potent and selective blocker of cardiac KATP channels (Kir6.2/SUR2A). Its mechanism of action involves binding to the SUR2A subunit, which prevents the opening of the channel during myocardial ischemia. This action counteracts the ischemia-induced shortening of the cardiac action potential, a key factor in the genesis of re-entrant arrhythmias. The cardioselectivity of this compound offers a significant advantage over non-selective KATP channel blockers, potentially providing a safer therapeutic window for the prevention of sudden cardiac death in patients with ischemic heart disease. The experimental protocols detailed in this guide, particularly patch-clamp electrophysiology and in vivo models of ischemia, have been instrumental in elucidating this mechanism. Further research may focus on the precise binding site and the development of even more selective KATP channel modulators.

References

Early Preclinical Studies of Clamikalant Sodium (HMR-1098) for Arrhythmia: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clamikalant sodium (HMR-1098) is a cardioselective ATP-sensitive potassium (KATP) channel blocker that has been investigated for its antiarrhythmic potential, particularly in the context of myocardial ischemia. This technical guide provides a comprehensive overview of the early preclinical studies of this compound, focusing on its mechanism of action, electrophysiological effects, and efficacy in various in vitro and in vivo arrhythmia models. The information is presented to be a valuable resource for researchers and professionals in the field of cardiovascular drug development.

Core Mechanism of Action: Selective KATP Channel Blockade

This compound exerts its antiarrhythmic effect by selectively blocking the sarcolemmal ATP-sensitive potassium (KATP) channels in cardiomyocytes. These channels are crucial in coupling the metabolic state of the cell to its electrical activity. Under normal physiological conditions, with high intracellular ATP levels, KATP channels are predominantly closed. However, during metabolic stress, such as myocardial ischemia, intracellular ATP levels fall, leading to the opening of KATP channels. This outward potassium current shortens the action potential duration (APD), which can contribute to the development of re-entrant arrhythmias.

This compound, by blocking these channels, counteracts the ischemia-induced APD shortening, thereby maintaining a more stable and uniform repolarization across the myocardium. This action is believed to be the primary mechanism underlying its antiarrhythmic properties.

Electrophysiological Effects

The preclinical evaluation of this compound has demonstrated its significant impact on the electrophysiological properties of cardiac tissue, particularly under ischemic conditions.

In Vitro Electrophysiology

Studies in isolated cardiac preparations have been instrumental in elucidating the direct effects of this compound on cardiomyocyte action potentials.

Table 1: In Vitro Electrophysiological Effects of this compound (HMR-1098)

ParameterSpecies/ModelConditionConcentrationEffectCitation
Action Potential Duration (APD)Rat Ventricular MyocytesMetabolic Inhibition (NaCN + iodoacetate)10 µMNo effect on MI-induced APD shortening[1]
Action Potential Duration (APD)Rat Isolated Perfused HeartLow-flow Ischemia3 µmol/lCompletely prevented ischemia-induced APD shortening[2]
KATP Current (Pinacidil-induced)Rat Ventricular MyocytesPatch ClampIC50 = 0.36 ± 0.02 µMBlockade of sKATP current[1]
KATP Current (Pinacidil-induced)Recombinant Kir6.2/SUR2A channelsPatch ClampIC50 = 0.30 ± 0.04 µMInhibition[1]
KATP Current (spontaneous & diazoxide-activated)Mouse Atrial MyocytesPatch Clamp10 µMEffective inhibition[3]
KATP Current (pinacidil-activated)Mouse Ventricular MyocytesPatch Clamp10 µMNo significant inhibition[3]
KATP Current (pinacidil-activated)Mouse Ventricular MyocytesPatch Clamp100 µMInhibition[3]
In Vivo Electrophysiology

In vivo studies have corroborated the in vitro findings, demonstrating the antiarrhythmic potential of this compound in clinically relevant animal models.

Table 2: In Vivo Antiarrhythmic Efficacy of this compound (HMR-1098)

Animal ModelArrhythmia InductionDrug DoseKey FindingsCitation
Canine Old Myocardial InfarctionProgrammed Electrical Stimulation (PES)3 mg/kg, i.v.Significantly improved scores of PES-induced ventricular arrhythmias.[4]
Langendorff-perfused Rabbit Heart (Phase-2 MI)Programmed Electrical Stimulation10 µMPrevented sustained VF in 5 of 9 MI hearts. Steepened APD and CV restitution slopes, potentially facilitating VF induction.[5]
Anesthetized Rats (Regional Ischemia)Left Descending Coronary Artery Occlusion10 mg/kg i.v.No significant effect on cardiac function or infarct size.[2]

Experimental Protocols

In Vitro Patch Clamp Electrophysiology in Ventricular Myocytes

Objective: To determine the effect of this compound on KATP channel currents.

Methodology:

  • Cell Isolation: Ventricular myocytes are enzymatically isolated from adult rat hearts.

  • Patch Clamp Recording: Whole-cell or inside-out patch-clamp configurations are used to record membrane currents.

  • KATP Channel Activation: KATP channels are activated by metabolic inhibition (e.g., using NaCN and iodoacetate to deplete ATP) or by pharmacological openers (e.g., pinacidil).

  • Drug Application: this compound is applied at various concentrations to the bath solution.

  • Data Analysis: The effect of this compound on the KATP current is quantified by measuring the reduction in current amplitude. The concentration-response curve is fitted to determine the IC50 value.[1]

G cluster_0 Experimental Workflow: In Vitro Patch Clamp A Isolate Ventricular Myocytes B Establish Patch Clamp Configuration A->B C Activate KATP Channels (Metabolic Inhibition or Pinacidil) B->C D Apply this compound C->D E Record KATP Current D->E F Analyze Data (IC50) E->F

In Vitro Patch Clamp Experimental Workflow.

In Vivo Canine Model of Old Myocardial Infarction

Objective: To assess the antiarrhythmic efficacy of this compound on inducible ventricular arrhythmias.

Methodology:

  • Surgical Preparation: A myocardial infarction is created in canines by ligating a coronary artery. The animals are allowed to recover for several weeks to establish a chronic infarct model.

  • Electrophysiological Study: Under anesthesia, an electrophysiological study is performed. Programmed electrical stimulation (PES) is used to induce ventricular arrhythmias.

  • Drug Administration: this compound (3 mg/kg) is administered intravenously.

  • Post-Drug PES: Programmed electrical stimulation is repeated to assess the effect of the drug on arrhythmia inducibility and sustainability.

  • Arrhythmia Scoring: The severity of induced arrhythmias is graded using a scoring system (e.g., from no inducible arrhythmia to sustained ventricular fibrillation).[4]

G cluster_1 Experimental Workflow: Canine Myocardial Infarction Model A Create Myocardial Infarction in Canines B Recovery Period (Weeks) A->B C Baseline Programmed Electrical Stimulation (PES) B->C D Administer this compound (i.v.) C->D E Repeat PES D->E F Compare Arrhythmia Scores (Pre- vs. Post-Drug) E->F

In Vivo Canine Myocardial Infarction Model Workflow.

Signaling Pathway

The antiarrhythmic action of this compound is centered on its ability to modulate the cardiac action potential during ischemic conditions.

G cluster_2 Signaling Pathway of this compound in Ischemia Ischemia Myocardial Ischemia ATP_decrease ↓ Intracellular ATP Ischemia->ATP_decrease KATP_open KATP Channel Opening ATP_decrease->KATP_open APD_shorten Action Potential Duration Shortening KATP_open->APD_shorten Arrhythmia Re-entrant Arrhythmias APD_shorten->Arrhythmia Clamikalant This compound Clamikalant->KATP_open Blocks

Mechanism of Action of this compound.

Discussion and Future Directions

The early preclinical data for this compound (HMR-1098) suggest a promising profile as a cardioselective antiarrhythmic agent, particularly for ischemia-related arrhythmias. Its mechanism of action, focused on the preservation of action potential duration during metabolic stress, addresses a key arrhythmogenic factor.

However, the preclinical findings also highlight some complexities. For instance, while this compound can prevent sustained ventricular fibrillation, it may also steepen APD and conduction velocity restitution slopes, which could potentially facilitate the induction of arrhythmias under certain conditions.[5] Furthermore, its effectiveness appears to be reduced during severe metabolic stress in some models.[1]

Future research should aim to further delineate the therapeutic window of this compound and to understand the precise conditions under which it exerts its antiarrhythmic versus potentially proarrhythmic effects. Investigations into its efficacy in a broader range of arrhythmia models, including those of atrial fibrillation, and a more detailed characterization of its interaction with different KATP channel subunit compositions would be valuable. These studies will be crucial in determining the ultimate clinical utility of this compound as a novel antiarrhythmic therapy.

References

The Impact of Clamikalant Sodium on Cardiomyocyte Action Potential Duration: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clamikalant (B120940) sodium, also known as HMR-1098, is a cardioselective ATP-sensitive potassium (KATP) channel blocker that has been investigated for its potential as an antiarrhythmic agent. Its primary mechanism of action involves the modulation of ion channels responsible for the repolarization phase of the cardiac action potential. This technical guide provides an in-depth analysis of the effects of clamikalant sodium on the action potential duration (APD) in cardiomyocytes, compiling available quantitative data, detailing experimental methodologies, and illustrating the underlying physiological pathways.

Core Mechanism of Action

This compound selectively blocks the sarcolemmal ATP-sensitive potassium channels (sKATP) in cardiomyocytes.[1][2][3] Under normal physiological conditions, these channels are typically closed. However, during periods of metabolic stress, such as ischemia, a decrease in intracellular ATP levels leads to the opening of KATP channels.[1][2] This outward potassium current shortens the action potential duration, which can contribute to the development of arrhythmias.[1] By blocking these channels, clamikalant prevents this ischemia-induced shortening of the action potential, thereby maintaining a more stable electrical environment in the heart.[4]

The prolongation of the action potential duration is a key mechanism by which Class III antiarrhythmic drugs exert their effects. By extending the refractory period of the cardiomyocyte, these agents can interrupt re-entrant circuits that are the basis for many types of tachyarrhythmias.

Quantitative Effects on Action Potential Duration

While comprehensive dose-response data from a single study on isolated cardiomyocytes is limited in the public domain, several studies have provided key insights into the effective concentrations of clamikalant.

One study demonstrated that a concentration of 3 µmol/L of HMR-1098 was sufficient to completely prevent the shortening of the QT interval in the electrocardiogram of isolated perfused rat hearts during low-flow ischemia.[4] The QT interval is a surrogate measure for the ventricular action potential duration. In control hearts, the QT interval shortened from 63 ± 6 ms (B15284909) to 36 ± 4 ms during ischemia, whereas in the presence of 3 µmol/L HMR-1098, the QT interval remained stable (60 ± 5 ms before ischemia and 67 ± 6 ms during ischemia).[4]

Another study utilizing a Langendorff-perfused rabbit model of myocardial infarction found that 10 μM of HMR-1098 significantly prolonged the action potential duration (APD) and the effective refractory period. This effect was observed in both infarcted and control hearts.

The table below summarizes the available quantitative data on the effects of this compound on action potential duration and related parameters.

ConcentrationPreparationParameter MeasuredEffectReference
0.3 µmol/LIsolated perfused working rat hearts (paced)Aortic flow during ischemiaFall to 29 ± 7% of nonischemic value (not statistically significant vs. vehicle)[4]
3 µmol/LIsolated perfused working rat hearts (paced)Aortic flow during ischemiaFall to 8 ± 2% of nonischemic value (P<0.05 vs. vehicle)[4]
3 µmol/LIsolated perfused working rat heartsQT interval during ischemiaCompletely prevented ischemia-induced shortening[4]
10 µMLangendorff-perfused rabbit hearts (myocardial infarction model)Action Potential Duration (APD)Significantly prolonged
3 mg/kg bolus + 17 µg/kg/min infusionAnesthetized dogsAtrial Effective Refractory Period (ERP)Prevented shortening during atrial fibrillation[5]

Experimental Protocols

The investigation of this compound's effect on cardiomyocyte action potential duration typically involves standard electrophysiological techniques, primarily patch-clamp and microelectrode recordings from isolated cardiomyocytes or intact cardiac preparations.

Isolation of Ventricular Myocytes

A common method for isolating ventricular myocytes for electrophysiological studies is the Langendorff perfusion technique followed by enzymatic digestion.

  • Animal Model: Adult male Wistar rats or New Zealand White rabbits are commonly used.

  • Anesthesia and Heart Excision: Animals are anesthetized, and the heart is rapidly excised and placed in ice-cold cardioplegic solution.

  • Langendorff Perfusion: The aorta is cannulated, and the heart is retrogradely perfused on a Langendorff apparatus with a calcium-free buffer solution to wash out the blood.

  • Enzymatic Digestion: The perfusion is then switched to a solution containing digestive enzymes, such as collagenase and protease, to break down the extracellular matrix.

  • Cell Dispersion: After digestion, the ventricular tissue is minced and gently agitated to release individual cardiomyocytes.

  • Calcium Reintroduction: The calcium concentration in the cell suspension is gradually increased back to physiological levels.

  • Cell Selection: Only rod-shaped, quiescent cardiomyocytes with clear striations are selected for electrophysiological recordings.

Electrophysiological Recording (Whole-Cell Patch-Clamp)
  • Cell Plating: Isolated cardiomyocytes are placed in a recording chamber on the stage of an inverted microscope and superfused with a physiological extracellular solution.

  • Pipette Fabrication: Borosilicate glass capillaries are pulled to create micropipettes with a tip resistance of 2-5 MΩ when filled with intracellular solution.

  • Intracellular and Extracellular Solutions:

    • Extracellular Solution (Tyrode's solution): Contains (in mM): NaCl, KCl, CaCl2, MgCl2, HEPES, and glucose, with the pH adjusted to 7.4.

    • Intracellular Solution: Contains (in mM): K-aspartate or KCl, MgCl2, EGTA, HEPES, and ATP, with the pH adjusted to 7.2.

  • Giga-seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (>1 GΩ).

  • Whole-Cell Configuration: A brief pulse of suction is applied to rupture the membrane patch under the pipette tip, establishing electrical access to the cell's interior.

  • Action Potential Recording: The amplifier is switched to current-clamp mode. Action potentials are elicited by injecting brief depolarizing current pulses through the patch pipette at a specific frequency (e.g., 1 Hz).

  • Data Acquisition and Analysis: The membrane potential is recorded and digitized. The action potential duration is typically measured at 50% (APD50) and 90% (APD90) of repolarization.

  • Drug Application: this compound is applied to the superfusion solution at various concentrations to determine its effect on the action potential duration.

Visualizations

Signaling Pathway of this compound

Clamikalant_Mechanism cluster_membrane Cardiomyocyte Sarcolemma cluster_cell Intracellular Space KATP sKATP Channel K_ion K+ KATP->K_ion Efflux APD_shortening Action Potential Duration Shortening KATP->APD_shortening APD_prolongation Action Potential Duration Prolongation KATP->APD_prolongation Clamikalant This compound Clamikalant->KATP Blocks Out Outward K+ Current Ischemia Ischemia / Metabolic Stress ATP_decrease [ATP] decreases Ischemia->ATP_decrease ATP_decrease->KATP Opens

Caption: Mechanism of action of this compound on the sKATP channel in cardiomyocytes.

Experimental Workflow for Assessing APD

APD_Workflow cluster_prep Cell Preparation cluster_recording Electrophysiological Recording cluster_treatment Drug Application cluster_analysis Data Analysis Isolation Isolate Cardiomyocytes (Langendorff Perfusion) Plating Plate Cells in Recording Chamber Isolation->Plating Patch Whole-Cell Patch Clamp Plating->Patch Record_Baseline Record Baseline Action Potentials Patch->Record_Baseline Apply_Clamikalant Superfuse with This compound Record_Baseline->Apply_Clamikalant Record_Treatment Record Action Potentials with Clamikalant Apply_Clamikalant->Record_Treatment Measure_APD Measure APD50 & APD90 Record_Treatment->Measure_APD Compare Compare Baseline vs. Treatment Measure_APD->Compare

Caption: Experimental workflow for measuring the effect of clamikalant on cardiomyocyte APD.

Conclusion

This compound effectively prolongs the action potential duration in cardiomyocytes, particularly under ischemic conditions, by blocking the sKATP channels. This mechanism of action suggests its potential as an antiarrhythmic agent. The available data, though not fully comprehensive in terms of a complete dose-response profile in isolated cells, consistently demonstrates a significant effect at micromolar concentrations. The standard experimental protocols for investigating such effects involve the isolation of cardiomyocytes and subsequent electrophysiological recordings using the patch-clamp technique. Further research to delineate the precise dose-dependent effects in various cardiac cell types and conditions will be crucial for the continued development and potential clinical application of this compound.

References

In-depth Technical Guide to the In Vivo Pharmacokinetics and Pharmacodynamics of Clamikalant Sodium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clamikalant sodium (HMR-1098), the sodium salt of HMR-1883, is a cardioselective ATP-sensitive potassium (KATP) channel blocker that has been investigated for its potential as an antiarrhythmic agent, particularly in the context of myocardial ischemia and reperfusion. This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and pharmacodynamics of this compound, presenting key data in structured tables, detailing experimental protocols, and visualizing complex biological and experimental processes.

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in several preclinical species and in healthy human volunteers. The data consistently demonstrate rapid distribution and elimination.

Data Presentation: Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of this compound (or its active moiety HMR-1883) following intravenous (IV) and oral (PO) administration in various species.

Table 1: Pharmacokinetic Parameters of this compound in Rats

ParameterIntravenous (3 mg/kg)Oral (10 mg/kg)
Cmax 16.6 µg/mL (at 5 min)9.7 µg/mL
Tmax 5 minutes2 hours
Plasma Half-life 5 minutes (initial), 1.4 hours (terminal)-
AUC --
Absolute Oral Bioavailability -85.6%
Data presented as mean values.

Table 2: Pharmacokinetic Parameters of this compound in Dogs

ParameterIntravenous (3 mg/kg)Oral (10 mg/kg)
Cmax -7.1 - 22.9 µg/mL
Tmax -0.25 - 0.5 hours
Distribution Half-life 10 - 14 minutes-
Elimination Half-life 0.6 - 0.7 hours-
AUC 11.1 - 12.3 µg·h/mL17.3 - 26.2 µg·h/mL
Total Clearance 4.1 - 4.5 mL/min/kg-
Absolute Oral Bioavailability -40 - 70%
Data presented as ranges.

Table 3: Pharmacokinetic Parameters of this compound in Healthy Human Volunteers

Administration RouteDoseCmaxElimination Half-lives
Single Intravenous 37.5 - 400 mg8 - 70 µg/mL0.6 - 0.9 h and 5 - 9 h
Single Oral 50 - 900 mgUp to 30 µg/mL-
Multiple Oral 3 x 300 mg to 2 x 600 mg (up to 5 days)--
Elimination was described as triphasic with a rapid distribution phase and two elimination phases.[1]

Pharmacodynamics

The primary pharmacodynamic effect of this compound is the selective blockade of the sarcolemmal KATP channels in cardiomyocytes. This action is particularly relevant during myocardial ischemia, where the opening of these channels contributes to the shortening of the action potential duration and the development of life-threatening arrhythmias.

Mechanism of Action and Signaling Pathway

During myocardial ischemia, a decrease in intracellular ATP levels leads to the opening of KATP channels. The subsequent potassium efflux causes a shortening of the action potential duration (APD), which can create a substrate for re-entrant arrhythmias and ventricular fibrillation. This compound, by selectively blocking the cardiac (SUR2A/Kir6.2) KATP channels, counteracts this APD shortening, thereby exerting its antiarrhythmic effect. This cardioselectivity is a key feature, as it avoids the hypoglycemic effects associated with non-selective KATP channel blockers like glibenclamide, which also block pancreatic (SUR1/Kir6.2) channels.

The downstream signaling cascade following sarcolemmal KATP channel blockade by this compound during ischemia involves the modulation of intracellular ion homeostasis. By preventing excessive potassium efflux, the drug helps to maintain the resting membrane potential and prolongs the APD. This, in turn, is thought to reduce the dispersion of repolarization across the myocardium and decrease the window of vulnerability for arrhythmias. While the primary target is the sarcolemmal channel, there is an intricate interplay with mitochondrial KATP channels and other signaling pathways, such as those involving protein kinase C (PKC) and AMP-activated protein kinase (AMPK), which are crucial in the overall cardioprotective response to ischemia.

G cluster_0 Myocardial Ischemia cluster_1 Cellular Response cluster_2 Pharmacological Intervention cluster_3 Therapeutic Effect Decrease in intracellular ATP Decrease in intracellular ATP Opening of Sarcolemmal KATP Channels Opening of Sarcolemmal KATP Channels Decrease in intracellular ATP->Opening of Sarcolemmal KATP Channels K+ Efflux K+ Efflux Opening of Sarcolemmal KATP Channels->K+ Efflux Blockade of Sarcolemmal KATP Channels Blockade of Sarcolemmal KATP Channels Opening of Sarcolemmal KATP Channels->Blockade of Sarcolemmal KATP Channels Action Potential Duration Shortening Action Potential Duration Shortening K+ Efflux->Action Potential Duration Shortening Increased Arrhythmia Vulnerability Increased Arrhythmia Vulnerability Action Potential Duration Shortening->Increased Arrhythmia Vulnerability Ventricular Fibrillation Ventricular Fibrillation Increased Arrhythmia Vulnerability->Ventricular Fibrillation This compound This compound This compound->Blockade of Sarcolemmal KATP Channels Prevention of APD Shortening Prevention of APD Shortening Blockade of Sarcolemmal KATP Channels->Prevention of APD Shortening Stabilization of Myocardial Repolarization Stabilization of Myocardial Repolarization Prevention of APD Shortening->Stabilization of Myocardial Repolarization Antiarrhythmic Effect Antiarrhythmic Effect Stabilization of Myocardial Repolarization->Antiarrhythmic Effect

Signaling pathway of this compound's antiarrhythmic action.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical research. The following sections outline the key in vivo experimental protocols used to evaluate the pharmacokinetics and pharmacodynamics of this compound.

Pharmacokinetic Studies

Objective: To determine the pharmacokinetic profile of this compound in preclinical models.

Animal Models: Male Sprague-Dawley rats and Beagle dogs.

Drug Administration:

  • Intravenous (IV): this compound (as HMR-1883) is dissolved in a suitable vehicle (e.g., physiological saline) and administered as a bolus injection via a cannulated vein (e.g., femoral vein in rats, cephalic vein in dogs).

  • Oral (PO): The compound is administered via oral gavage as a suspension or solution. Animals are typically fasted overnight prior to dosing.

Blood Sampling:

  • Serial blood samples are collected at predetermined time points post-administration. For IV administration, early time points (e.g., 2, 5, 15, 30 minutes) are critical to capture the distribution phase. For PO administration, sampling is extended over a longer period (e.g., up to 24 hours) to characterize absorption and elimination.

  • Blood is collected into tubes containing an anticoagulant (e.g., EDTA or heparin) and centrifuged to obtain plasma, which is then stored at -20°C or lower until analysis.

Bioanalytical Method:

  • Plasma concentrations of this compound are typically determined using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method. This provides the necessary sensitivity and selectivity for accurate quantification.

Pharmacokinetic Analysis:

  • Plasma concentration-time data are analyzed using non-compartmental methods to determine key parameters such as Cmax, Tmax, AUC, half-life, clearance, and volume of distribution.

G Animal Model Selection (Rat/Dog) Animal Model Selection (Rat/Dog) Drug Formulation and Administration (IV/PO) Drug Formulation and Administration (IV/PO) Animal Model Selection (Rat/Dog)->Drug Formulation and Administration (IV/PO) Serial Blood Sampling Serial Blood Sampling Drug Formulation and Administration (IV/PO)->Serial Blood Sampling Plasma Preparation Plasma Preparation Serial Blood Sampling->Plasma Preparation Bioanalysis (HPLC-MS/MS) Bioanalysis (HPLC-MS/MS) Plasma Preparation->Bioanalysis (HPLC-MS/MS) Pharmacokinetic Data Analysis Pharmacokinetic Data Analysis Bioanalysis (HPLC-MS/MS)->Pharmacokinetic Data Analysis Parameter Determination (Cmax, Tmax, AUC, etc.) Parameter Determination (Cmax, Tmax, AUC, etc.) Pharmacokinetic Data Analysis->Parameter Determination (Cmax, Tmax, AUC, etc.)

Experimental workflow for in vivo pharmacokinetic studies.
Ischemia-Reperfusion Induced Arrhythmia Model in Rats

Objective: To evaluate the efficacy of this compound in preventing arrhythmias induced by myocardial ischemia and reperfusion.

Animal Model: Anesthetized male Sprague-Dawley or Wistar rats.

Surgical Procedure:

  • Animals are anesthetized (e.g., with a combination of ketamine and xylazine (B1663881) or isoflurane).

  • The trachea is intubated to allow for artificial ventilation.

  • A thoracotomy is performed to expose the heart.

  • The left anterior descending (LAD) coronary artery is identified and a ligature is passed around it.

  • Electrocardiogram (ECG) is continuously monitored.

Ischemia-Reperfusion Protocol:

  • A baseline ECG is recorded.

  • The LAD is occluded by tightening the ligature, inducing ischemia. This is typically maintained for a period of 5-10 minutes.

  • The ligature is then released, initiating the reperfusion phase, which is monitored for a subsequent period (e.g., 10-30 minutes).

  • The incidence and duration of ventricular arrhythmias (ventricular tachycardia and ventricular fibrillation) are recorded.

Drug Treatment:

  • This compound or vehicle is administered intravenously a few minutes prior to the induction of ischemia.

G Anesthesia and Surgical Preparation Anesthesia and Surgical Preparation Baseline ECG Recording Baseline ECG Recording Anesthesia and Surgical Preparation->Baseline ECG Recording Drug/Vehicle Administration (IV) Drug/Vehicle Administration (IV) Baseline ECG Recording->Drug/Vehicle Administration (IV) LAD Coronary Artery Occlusion (Ischemia) LAD Coronary Artery Occlusion (Ischemia) Drug/Vehicle Administration (IV)->LAD Coronary Artery Occlusion (Ischemia) Reperfusion (Ligature Release) Reperfusion (Ligature Release) LAD Coronary Artery Occlusion (Ischemia)->Reperfusion (Ligature Release) ECG Monitoring for Arrhythmias ECG Monitoring for Arrhythmias Reperfusion (Ligature Release)->ECG Monitoring for Arrhythmias Data Analysis (Incidence and Duration of VF/VT) Data Analysis (Incidence and Duration of VF/VT) ECG Monitoring for Arrhythmias->Data Analysis (Incidence and Duration of VF/VT)

Workflow for the rat ischemia-reperfusion arrhythmia model.
Ventricular Fibrillation Model in Conscious Dogs

Objective: To assess the ability of this compound to prevent ventricular fibrillation in a conscious, ambulatory model of myocardial infarction.

Animal Model: Conscious mongrel dogs with a healed myocardial infarction.

Surgical Implantation (Chronic Model):

  • Under general anesthesia and sterile conditions, a hydraulic occluder and a Doppler flow probe are placed around the left circumflex or left anterior descending coronary artery.

  • Pacing electrodes are sutured to the ventricle for programmed electrical stimulation.

  • Animals are allowed to recover for several weeks to allow for infarct healing.

Experimental Protocol:

  • Ventricular fibrillation is induced by a 2-minute coronary artery occlusion during the last minute of a submaximal exercise test.

  • On subsequent days, the exercise-plus-ischemia test is repeated after pretreatment with intravenous this compound (e.g., 3.0 mg/kg) or vehicle.

  • The primary endpoint is the prevention of ventricular fibrillation.

  • Hemodynamic parameters (e.g., blood pressure, heart rate) and electrophysiological parameters (e.g., refractory period) can also be measured.

G Chronic Surgical Implantation of Occluder and Electrodes Chronic Surgical Implantation of Occluder and Electrodes Post-operative Recovery and Infarct Healing Post-operative Recovery and Infarct Healing Chronic Surgical Implantation of Occluder and Electrodes->Post-operative Recovery and Infarct Healing Control VF Induction (Exercise + Ischemia) Control VF Induction (Exercise + Ischemia) Post-operative Recovery and Infarct Healing->Control VF Induction (Exercise + Ischemia) Drug/Vehicle Administration (IV) on a separate day Drug/Vehicle Administration (IV) on a separate day Control VF Induction (Exercise + Ischemia)->Drug/Vehicle Administration (IV) on a separate day Repeat VF Induction Protocol Repeat VF Induction Protocol Drug/Vehicle Administration (IV) on a separate day->Repeat VF Induction Protocol Assessment of VF Prevention Assessment of VF Prevention Repeat VF Induction Protocol->Assessment of VF Prevention Analysis of Electrophysiological and Hemodynamic Data Analysis of Electrophysiological and Hemodynamic Data Assessment of VF Prevention->Analysis of Electrophysiological and Hemodynamic Data

Workflow for the conscious dog model of ventricular fibrillation.

Conclusion

This technical guide has provided a detailed overview of the in vivo pharmacokinetic and pharmacodynamic properties of this compound. The compiled data and experimental protocols offer a valuable resource for researchers and drug development professionals working on novel antiarrhythmic therapies. The cardioselective nature of this compound's KATP channel blockade presents a promising therapeutic strategy for mitigating ischemia-induced arrhythmias, and the methodologies described herein provide a framework for the continued investigation of this and other related compounds.

References

The Role of the Sodium Salt Form in Clamikalant's Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Clamikalant and the Significance of its Sodium Salt Form

Clamikalant is a sulfonylthiourea derivative designed as a cardioselective blocker of the ATP-sensitive potassium (KATP) channel.[1] These channels are prevalent in cardiomyocytes and play a crucial role in the cellular response to metabolic stress, such as that occurring during myocardial ischemia. The sodium salt of Clamikalant, designated as HMR-1098, was the form advanced into phase II clinical trials for the potential treatment of cardiac arrhythmia.[1]

The formulation of a drug as a salt is a common strategy in pharmaceutical development to enhance its physicochemical and biological properties.[2] While specific data directly comparing the free form of Clamikalant to its sodium salt is not publicly available, the use of the sodium salt form generally aims to:

  • Improve Solubility: Weakly acidic or basic drugs often exhibit poor aqueous solubility. Conversion to a salt form, such as a sodium salt, typically increases solubility and dissolution rate, which is particularly crucial for intravenous formulations.[2]

  • Enhance Stability: Salt forms can exhibit greater solid-state stability and resistance to degradation under various environmental conditions.

  • Optimize Bioavailability: By improving solubility and dissolution, the salt form can lead to more predictable and favorable absorption and bioavailability.

Given that HMR-1098 was developed for intravenous administration, its enhanced aqueous solubility as a sodium salt is a critical attribute for achieving therapeutically effective plasma concentrations rapidly.

Mechanism of Action: Selective KATP Channel Blockade

Clamikalant exerts its antiarrhythmic effect by selectively blocking the sarcolemmal ATP-sensitive potassium (sarcKATP) channels in cardiomyocytes. The proposed mechanism is as follows:

Ischemia Myocardial Ischemia ATP_decrease Decreased Intracellular ATP Ischemia->ATP_decrease KATP_open Opening of sarcKATP Channels (Kir6.2/SUR2A) ATP_decrease->KATP_open K_efflux Increased K+ Efflux KATP_open->K_efflux APD_shortening Action Potential Duration (APD) Shortening K_efflux->APD_shortening Arrhythmia Ventricular Fibrillation APD_shortening->Arrhythmia Clamikalant Clamikalant (HMR-1098) Block Blockade of sarcKATP Channels Clamikalant->Block Block->KATP_open

Figure 1: Signaling pathway of Clamikalant's action during myocardial ischemia.

During myocardial ischemia, intracellular ATP levels decrease, leading to the opening of sarcKATP channels. The subsequent efflux of potassium ions shortens the action potential duration (APD), which can create a substrate for re-entrant ventricular arrhythmias. Clamikalant (HMR-1098) selectively blocks these channels, thereby preventing the ischemia-induced APD shortening and subsequent ventricular fibrillation.[1][3]

Quantitative Data on Clamikalant's Activity

The following tables summarize the available quantitative data for the sodium salt of Clamikalant (HMR-1098).

Table 1: In Vitro Potency of HMR-1098 on KATP Channels

Channel Type/ConditionAgonistIC50 (µM)SpeciesReference
sK(ATP) currentPinacidil (B1677893)0.36 ± 0.02Rat[1]
Recombinant Kir6.2/SUR2APinacidil0.30 ± 0.04-[1]
Rilmakalim-induced K(ATP) current (pH 7.4)Rilmakalim0.8Guinea Pig[4]
Rilmakalim-induced K(ATP) current (pH 6.5)Rilmakalim0.4Guinea Pig[4]
Rilmakalim-induced APD shortening (pH 6.0)Rilmakalim0.6Guinea Pig[4]

Table 2: In Vivo Efficacy of HMR-1883/HMR-1098 in Animal Models of Arrhythmia

Animal ModelDrug FormDoseEffectReference
Ischemia-induced VF in conscious dogsHMR-18833.0 mg/kg i.v.Prevented VF in 11 of 13 animals[3]
Ischemia- and reperfusion-induced VF in ratsHMR-18833 and 10 mg/kgReduced mortality and duration of VF[1]

Experimental Protocols

In Vitro Electrophysiology: Patch-Clamp Technique

The patch-clamp technique is employed to study the effects of HMR-1098 on KATP channel currents in isolated cardiomyocytes or cell lines expressing specific channel subunits.

cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis Cell_prep Cell Preparation (e.g., isolated cardiomyocytes or transfected HEK293 cells) Seal Gigaohm Seal Formation Cell_prep->Seal Pipette_prep Pipette Fabrication & Filling (Internal Solution) Pipette_prep->Seal Solution_prep Preparation of External Solution (with/without KATP opener) Baseline Record Baseline Current Solution_prep->Baseline Whole_cell Establish Whole-Cell Configuration Seal->Whole_cell Whole_cell->Baseline Drug_app Apply KATP Opener (e.g., Pinacidil) Baseline->Drug_app HMR_app Apply HMR-1098 (various concentrations) Drug_app->HMR_app Washout Washout HMR_app->Washout Current_measure Measure Current Amplitude Washout->Current_measure Dose_response Construct Dose-Response Curve Current_measure->Dose_response IC50 Calculate IC50 Value Dose_response->IC50

Figure 2: Experimental workflow for patch-clamp analysis of HMR-1098.

Detailed Methodology:

  • Cell Preparation: Cardiomyocytes are enzymatically isolated from animal hearts (e.g., rat, guinea pig). Alternatively, a stable cell line (e.g., HEK293) is transfected with cDNAs encoding the desired KATP channel subunits (e.g., Kir6.2 and SUR2A).[5][6]

  • Solutions:

    • Pipette (Internal) Solution (in mM): Typically contains high potassium, ATP, and a calcium buffer (e.g., EGTA) to mimic the intracellular environment. For example: 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 MgATP (pH adjusted to 7.2 with KOH).

    • Bath (External) Solution (in mM): A physiological salt solution such as Tyrode's solution. For example: 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

  • Recording:

    • A glass micropipette with a resistance of 2-5 MΩ is brought into contact with the cell membrane.

    • A high-resistance seal (>1 GΩ) is formed by applying gentle suction.

    • The whole-cell configuration is achieved by rupturing the membrane patch with further suction.

    • The cell is voltage-clamped at a holding potential of, for example, -70 mV.

    • KATP channels are activated by applying a channel opener like pinacidil (e.g., 100 µM) to the bath solution.

    • HMR-1098 is then perfused at increasing concentrations to determine its inhibitory effect on the activated current.

  • Data Analysis: The current amplitude is measured at a specific voltage (e.g., +40 mV). The percentage of current inhibition is plotted against the drug concentration to generate a dose-response curve, from which the IC50 value is calculated.

In Vivo Animal Models of Arrhythmia

Animal models are used to assess the antiarrhythmic efficacy of HMR-1098 in a physiological setting. A common model is the ischemia-induced arrhythmia model in rats or dogs.

Animal_prep Animal Preparation (e.g., anesthesia, instrumentation for ECG and blood pressure monitoring) Drug_admin Drug Administration (HMR-1098 i.v. or vehicle) Animal_prep->Drug_admin Ischemia Induction of Myocardial Ischemia (e.g., coronary artery ligation) Drug_admin->Ischemia Reperfusion Reperfusion (optional) Ischemia->Reperfusion Monitoring Continuous ECG and Hemodynamic Monitoring Ischemia->Monitoring Reperfusion->Monitoring Endpoints Data Analysis (Incidence and duration of VF, mortality, ECG parameters) Monitoring->Endpoints

Figure 3: Workflow for in vivo assessment of HMR-1098 in an ischemia-induced arrhythmia model.

Detailed Methodology:

  • Animal Preparation: Animals (e.g., Sprague-Dawley rats or mongrel dogs) are anesthetized. The chest is opened to expose the heart, and a ligature is placed around a major coronary artery (e.g., the left anterior descending artery).[7][8][9] Electrodes are placed to record a continuous electrocardiogram (ECG).

  • Drug Administration: HMR-1098 is administered intravenously at various doses (e.g., 3-10 mg/kg in rats) prior to the induction of ischemia.[1] A control group receives a vehicle solution.

  • Induction of Arrhythmia: The coronary artery is occluded for a specific period (e.g., 30 minutes) to induce myocardial ischemia. This is often followed by a period of reperfusion where the ligature is released.[10]

  • Monitoring and Endpoints: The ECG is monitored throughout the ischemia and reperfusion periods for the occurrence of ventricular arrhythmias, including ventricular tachycardia (VT) and ventricular fibrillation (VF). The primary endpoints are typically the incidence and duration of VF and mortality.

Conclusion

The sodium salt form of Clamikalant, HMR-1098, is a potent and selective blocker of cardiac sarcKATP channels. While direct comparative data with the free acid/base form are not available, the selection of the sodium salt for clinical development strongly implies superior physicochemical properties, particularly aqueous solubility, which is essential for its intended intravenous route of administration in the acute setting of myocardial ischemia-induced arrhythmias. The quantitative data from in vitro and in vivo studies demonstrate its efficacy in preventing the electrophysiological consequences of KATP channel opening during metabolic stress. The experimental protocols detailed herein provide a framework for the further investigation of this and similar compounds targeting cardiac ion channels.

References

Investigating the Binding Site of Clamikalant Sodium on the SUR Subunit: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clamikalant sodium is recognized as a selective ATP-sensitive potassium (KATP) channel inhibitor, demonstrating a degree of selectivity for the SUR1 subunit over the SUR2A subunit. While its inhibitory effect on KATP currents is established, the precise molecular binding site on the sulfonylurea receptor (SUR) subunit remains to be fully elucidated. This technical guide provides a comprehensive overview of the current understanding of this compound's interaction with the SUR subunit, outlines established experimental protocols to definitively identify and characterize its binding site, and presents the relevant signaling pathways. This document is intended to serve as a foundational resource for researchers investigating the molecular pharmacology of this compound and other KATP channel modulators.

Introduction to this compound and the KATP Channel

ATP-sensitive potassium (KATP) channels are crucial metabolic sensors that link the energetic state of a cell to its electrical excitability. These channels are hetero-octameric complexes composed of four pore-forming inward rectifier potassium channel (Kir6.x) subunits and four regulatory sulfonylurea receptor (SUR) subunits.[1][2] The SUR subunit, a member of the ATP-binding cassette (ABC) transporter family, confers sensitivity to nucleotides (ATP and ADP) and is the target for various pharmacological agents, including sulfonylureas (inhibitors) and potassium channel openers (activators).[3][4]

This compound is a selective inhibitor of the sK(ATP) current.[5] Its mechanism of action is centered on the modulation of these KATP channels. The differential inhibition of SUR1-containing channels over SUR2A-containing channels suggests a specific interaction with the SUR1 subunit, which is predominantly found in pancreatic β-cells.[5][6] Understanding the precise binding site of this compound is paramount for elucidating its mechanism of action and for the rational design of more potent and selective therapeutic agents.

While high-resolution structures have revealed the binding sites for other KATP channel modulators like glibenclamide and various channel openers, a definitive structure of this compound bound to the SUR subunit is not yet available.[3][7][8] However, based on the binding pockets of these other compounds, it is hypothesized that this compound likely binds to a pocket within the transmembrane domains (TMDs) of the SUR1 subunit, potentially at the interface between TMD1 and TMD2.

Quantitative Data

To date, specific binding affinity constants (Kd or Ki) for this compound to the SUR subunit have not been published. The available quantitative data relates to its inhibitory effect on KATP channel currents.

CompoundParameterValueChannel SubtypeReference
This compoundIC500.36 µMsK(ATP) current induced by pinacidil[5]

This IC50 value represents the concentration of this compound required to inhibit 50% of the KATP current, providing a functional measure of its potency. Further radioligand binding studies are necessary to determine its direct binding affinity to the SUR subunit.

Experimental Protocols for Binding Site Identification

To definitively identify and characterize the binding site of this compound on the SUR subunit, a combination of well-established experimental techniques is required.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for its receptor.[9][10] These assays involve the use of a radiolabeled form of this compound (e.g., with ³H or ¹⁴C) to measure its binding to membranes prepared from cells expressing the KATP channel subunits.

Methodology:

  • Membrane Preparation:

    • Culture cells (e.g., HEK293 or COS-7) expressing the human Kir6.2 and SUR1 subunits.

    • Harvest the cells and homogenize them in a suitable buffer (e.g., Tris-HCl) to lyse the cells and release the membranes.

    • Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in a binding buffer.

  • Saturation Binding Assay:

    • Incubate a fixed amount of membrane protein with increasing concentrations of radiolabeled this compound.

    • To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of unlabeled this compound or a known SUR1 ligand (e.g., glibenclamide).

    • After reaching equilibrium, separate the bound and free radioligand by rapid filtration through glass fiber filters.[9]

    • Quantify the radioactivity trapped on the filters using a scintillation counter.

    • Analyze the data using non-linear regression to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).[11]

  • Competition Binding Assay:

    • Incubate the membrane preparation with a fixed concentration of radiolabeled this compound and increasing concentrations of unlabeled competitor compounds.

    • Measure the displacement of the radioligand by the competitor.

    • Calculate the IC50 value for the competitor and convert it to a Ki (inhibition constant) value using the Cheng-Prusoff equation.[9]

experimental_workflow_radioligand_binding cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis cell_culture Cell Culture (Kir6.2/SUR1) homogenization Homogenization cell_culture->homogenization centrifugation Centrifugation homogenization->centrifugation membrane_pellet Membrane Pellet centrifugation->membrane_pellet incubation Incubation with Radiolabeled Clamikalant membrane_pellet->incubation filtration Filtration incubation->filtration scintillation Scintillation Counting filtration->scintillation data_analysis Non-linear Regression scintillation->data_analysis kd_bmax Determine Kd and Bmax data_analysis->kd_bmax experimental_workflow_photoaffinity_labeling probe_synthesis Synthesize Photo-reactive Clamikalant Analog incubation Incubate with Membranes probe_synthesis->incubation uv_irradiation UV Irradiation incubation->uv_irradiation sds_page SDS-PAGE uv_irradiation->sds_page protein_id Identify Labeled SUR Subunit sds_page->protein_id proteolysis Proteolytic Digestion protein_id->proteolysis mass_spec Mass Spectrometry (MS/MS) proteolysis->mass_spec binding_site_id Identify Labeled Residues mass_spec->binding_site_id experimental_workflow_sdm identify_residues Identify Putative Binding Residues generate_mutants Generate SUR1 Mutants (PCR) identify_residues->generate_mutants express_mutants Express Mutant Channels generate_mutants->express_mutants functional_assays Functional Assays express_mutants->functional_assays binding_assay Radioligand Binding (Kd) functional_assays->binding_assay electro_phys Electrophysiology (IC50) functional_assays->electro_phys analyze_results Analyze Impact on Binding binding_assay->analyze_results electro_phys->analyze_results signaling_pathway_katp clamikalant This compound sur1 SUR1 Subunit clamikalant->sur1 Binds to & Inhibits kir6_2 Kir6.2 Subunit katp_channel KATP Channel (Closed) kir6_2->katp_channel Induces Closure membrane_depolarization Membrane Depolarization katp_channel->membrane_depolarization Leads to vgcc Voltage-Gated Ca²⁺ Channel (VGCC) (Open) membrane_depolarization->vgcc Activates ca_influx Ca²⁺ Influx vgcc->ca_influx Mediates insulin_exocytosis Insulin Exocytosis ca_influx->insulin_exocytosis Triggers

References

Clamikalant Sodium: An In-depth Technical Guide on its Impact on Cellular Bioenergetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clamikalant (B120940) sodium, also known as HMR 1556, is a potent and selective blocker of the slow component of the delayed rectifier potassium current (IKs). While its primary pharmacological action is on cardiac repolarization, its interaction with potassium channels, particularly those with sensitivity to cellular ATP levels, suggests a potential, albeit indirect, impact on cellular bioenergetics. This technical guide synthesizes the available data on clamikalant sodium's mechanism of action and explores its theoretical implications for cellular energy metabolism. In the absence of direct experimental studies on the bioenergetic effects of clamikalant, this document provides a framework for future research by detailing relevant experimental protocols to elucidate these potential effects.

Introduction to this compound

This compound is a chromanol derivative that has been extensively characterized as a Class III antiarrhythmic agent. Its principal mechanism of action is the selective blockade of the IKs potassium channel, which is crucial for the repolarization phase of the cardiac action potential. The IKs channel is a tetrameric protein complex formed by the pore-forming α-subunit KCNQ1 and the auxiliary β-subunit KCNE1.[1] Clamikalant has demonstrated high potency and selectivity for IKs channels, with inhibitory effects observed in the nanomolar range.[2][3][4]

Known Pharmacological Profile of this compound

The primary established effect of this compound is the modulation of cardiac electrophysiology through the blockade of IKs channels. This action prolongs the action potential duration (APD), a hallmark of Class III antiarrhythmic drugs.

Quantitative Data on Ion Channel Inhibition

The inhibitory potency of this compound (HMR 1556) on various ion channels has been quantified in several studies. The following table summarizes the key inhibitory concentrations (IC50).

Ion ChannelSpecies/Cell TypeIC50 / InhibitionReference
IKsCanine Ventricular Myocytes10.5 nM[2]
IKsGuinea Pig Ventricular Myocytes34 nM[4]
IKsXenopus Oocytes (hminK)120 nM[4]
IKsHuman and Guinea Pig Atrial Myocytes6.8 nM[3]
ItoCanine Ventricular Myocytes33.9 µM[2]
ICa,LCanine Ventricular Myocytes27.5 µM[2]
IKrCanine Ventricular Myocytes12.6 µM[2]
IK1Canine Ventricular MyocytesNo significant effect[2]

Theoretical Impact on Cellular Bioenergetics

While direct studies on the bioenergetic effects of clamikalant are lacking, its mechanism of action allows for the formulation of a theoretical framework regarding its potential impact on cellular energy metabolism. This framework is centered on the intricate relationship between ion homeostasis, membrane potential, and mitochondrial function.

The Role of Potassium Channels in Cellular Metabolism

Potassium channels are critical regulators of cellular excitability and membrane potential.[5] The electrochemical gradient maintained by the Na+/K+-ATPase is a major consumer of cellular ATP. Therefore, any modulation of potassium channel activity that alters ion flux and consequently the workload of the Na+/K+-ATPase could indirectly affect cellular ATP demand and, subsequently, metabolic pathways such as glycolysis and oxidative phosphorylation.[6]

Clamikalant's Interaction with ATP-Sensitive Potassium (KATP) Channels

Clamikalant has also been described as a blocker of ATP-sensitive potassium (KATP) channels.[7] These channels are metabolic sensors that link the electrical activity of the cell membrane to the cell's metabolic state. KATP channels are inhibited by intracellular ATP and activated by a decrease in the ATP/ADP ratio.

Blockade of KATP channels by clamikalant could theoretically lead to membrane depolarization, which in turn could influence the activity of voltage-gated Ca2+ channels. An increase in intracellular Ca2+ can stimulate mitochondrial dehydrogenases, thereby potentially increasing the rate of oxidative phosphorylation. However, sustained elevations in intracellular Ca2+ can also be detrimental to mitochondrial function.

The selectivity of clamikalant for sarcolemmal versus mitochondrial KATP channels is an important consideration. Selective blockade of mitochondrial KATP channels has been shown in some studies to not impair myocardial oxygen consumption, suggesting that the bioenergetic effects of non-selective KATP channel blockers may be secondary to their effects on other cellular processes.[8]

Signaling Pathway Diagram

clamikalant_bioenergetics clamikalant This compound iks IKs Channel (KCNQ1/KCNE1) clamikalant->iks katp KATP Channel clamikalant->katp Inhibits k_efflux K+ Efflux iks->k_efflux Mediates katp->k_efflux Mediates membrane_potential Membrane Potential k_efflux->membrane_potential na_k_atpase Na+/K+-ATPase membrane_potential->na_k_atpase Influences Activity atp_hydrolysis ATP Hydrolysis na_k_atpase->atp_hydrolysis glycolysis Glycolysis atp_hydrolysis->glycolysis Stimulates oxphos Oxidative Phosphorylation atp_hydrolysis->oxphos Stimulates atp_production ATP Production glycolysis->atp_production oxphos->atp_production atp_production->katp Inhibits

Caption: Theoretical signaling pathway of clamikalant's impact on cellular bioenergetics.

Experimental Protocols for Assessing Bioenergetic Effects

To empirically determine the impact of this compound on cellular bioenergetics, a series of well-defined experimental protocols are necessary. The following methodologies are proposed as a comprehensive approach to investigating these potential effects.

Measurement of Cellular Respiration and Glycolysis using Extracellular Flux Analysis

The Agilent Seahorse XF Analyzer is a key technology for measuring the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR), an indicator of glycolysis, in live cells in real-time.[9]

Experimental Workflow Diagram

seahorse_workflow start Start: Cell Seeding incubation Overnight Incubation (37°C, CO2 incubator) start->incubation media_change Medium Change to Seahorse XF Assay Medium incubation->media_change equilibration Equilibration in non-CO2 incubator (37°C) media_change->equilibration instrument Load Plate into Seahorse XF Analyzer equilibration->instrument baseline Measure Baseline OCR/ECAR instrument->baseline injection1 Inject this compound baseline->injection1 measurement1 Measure OCR/ECAR Post-Clamikalant injection1->measurement1 injection2 Inject Metabolic Modulators (e.g., Oligomycin (B223565), FCCP, Rotenone (B1679576)/Antimycin A) measurement1->injection2 measurement2 Measure Mitochondrial Stress Test Parameters injection2->measurement2 end End: Data Analysis measurement2->end

Caption: Workflow for assessing clamikalant's effect on cellular bioenergetics using a Seahorse XF Analyzer.

Detailed Methodology:

  • Cell Culture: Cardiomyocytes (e.g., AC16 or H9C2 cell lines, or primary cardiomyocytes) are seeded in a Seahorse XF cell culture microplate at a pre-determined optimal density.[10][11]

  • Assay Medium: On the day of the assay, the cell culture medium is replaced with Seahorse XF base medium supplemented with substrates such as glucose, pyruvate, and glutamine, and the plate is incubated in a non-CO2 incubator at 37°C for 1 hour to allow for temperature and pH equilibration.[9]

  • Compound Preparation: A stock solution of this compound is prepared and diluted in the assay medium to achieve the desired final concentrations.

  • Seahorse XF Analysis: The cell plate is loaded into the Seahorse XF Analyzer. Basal OCR and ECAR are measured. This compound is then injected into the wells, and the OCR and ECAR are monitored in real-time.

  • Mitochondrial Stress Test: Following the clamikalant injection, a mitochondrial stress test can be performed by sequentially injecting oligomycin (ATP synthase inhibitor), FCCP (a mitochondrial uncoupler), and a mixture of rotenone and antimycin A (Complex I and III inhibitors).[10] This allows for the determination of key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

ATP Production Rate Assay

Direct measurement of ATP levels can provide a quantitative assessment of the impact of clamikalant on cellular energy production.

Methodology:

  • Cell Treatment: Cells are treated with various concentrations of this compound for a defined period.

  • Cell Lysis: After treatment, cells are lysed to release intracellular ATP.

  • ATP Quantification: ATP levels in the cell lysates are quantified using a luciferin/luciferase-based bioluminescence assay. The light output is proportional to the ATP concentration and can be measured using a luminometer.

Patch-Clamp Electrophysiology

To correlate any observed bioenergetic effects with the primary action of clamikalant, whole-cell patch-clamp experiments should be conducted in parallel.

Methodology:

  • Cell Preparation: Isolated cardiomyocytes or cells expressing the IKs channel are used.

  • Electrophysiological Recording: Whole-cell voltage-clamp recordings are performed to measure the IKs current in the presence and absence of this compound. This confirms the on-target effect of the compound under the same experimental conditions as the bioenergetic assays.

Expected Outcomes and Interpretation

  • No Change in Bioenergetics: If this compound has no significant effect on OCR, ECAR, or ATP production, it would suggest that its selective blockade of IKs channels does not have a major direct impact on cellular energy metabolism under the tested conditions.

  • Decrease in Mitochondrial Respiration: A decrease in OCR could indicate an inhibitory effect on the electron transport chain or other aspects of mitochondrial function. This would be an unexpected finding given clamikalant's known mechanism and would warrant further investigation into off-target effects.

  • Increase in Glycolysis: An increase in ECAR, particularly if accompanied by a decrease in OCR, could suggest a shift towards glycolytic metabolism to compensate for impaired mitochondrial ATP production (the Crabtree effect).

  • Changes in ATP Levels: A significant change in total cellular ATP levels would provide direct evidence of an impact on the cell's energetic state.

Conclusion

This compound is a well-characterized, potent, and selective blocker of the IKs potassium channel. While its primary application is in the field of cardiac electrophysiology, its interaction with ion channels that are linked to cellular metabolic states, such as KATP channels, raises important questions about its potential impact on cellular bioenergetics. The absence of direct experimental data in this area highlights a significant knowledge gap. The experimental protocols detailed in this guide provide a clear roadmap for researchers to investigate the metabolic consequences of this compound treatment. Elucidating these potential effects will provide a more comprehensive understanding of its cellular actions and could have important implications for its therapeutic use and safety profile.

References

Methodological & Application

Application Notes and Protocols: Electrophysiological Characterization of Clamikalant's Effects on Sodium Channels in Isolated Cardiomyocytes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clamikalant is recognized primarily as a potassium channel blocker.[1] However, understanding the complete electrophysiological profile of any cardiovascular drug candidate necessitates a thorough investigation of its effects on other key cardiac ion channels, including sodium channels. Voltage-gated sodium channels are crucial for the initiation and propagation of the cardiac action potential.[2][3] Alterations in sodium channel function, particularly the emergence of a persistent or "late" sodium current (INa,L), are implicated in various cardiac arrhythmias.[3]

These application notes provide a detailed set of protocols for investigating the potential effects of Clamikalant on both peak and late sodium currents (INa) in isolated cardiomyocytes using the whole-cell patch-clamp technique. The protocols are designed to enable researchers to determine the IC50 values, characterize the voltage-dependence of channel gating, and assess the impact on late sodium current, thereby providing a comprehensive assessment of Clamikalant's sodium channel activity.

Experimental Protocols

Isolation of Ventricular Myocytes

A standard enzymatic digestion method is used to isolate individual ventricular myocytes.[4]

Materials:

  • Langendorff perfusion system

  • Calcium-free buffer (e.g., Tyrode's solution without CaCl2)

  • Enzyme solution (e.g., collagenase and protease in calcium-free buffer)

  • Cardioplegic solution (ice-cold)

  • Buffer with gradually increasing calcium concentrations

Procedure:

  • Heart Excision: Rapidly excise the heart from a euthanized animal (e.g., rat or rabbit) and immediately place it in ice-cold cardioplegic solution to arrest contraction and protect the tissue.[4]

  • Langendorff Perfusion: Cannulate the aorta and mount the heart on a Langendorff apparatus for retrograde perfusion.[4]

  • Blood Washout: Perfuse the heart with a calcium-free buffer to wash out any remaining blood.[4]

  • Enzymatic Digestion: Switch the perfusion to an enzyme solution containing collagenase and protease to break down the extracellular matrix that holds the cells together.[4]

  • Mechanical Dissociation: Once the heart becomes flaccid, remove it from the apparatus. Mince the ventricular tissue and gently agitate it to release individual cardiomyocytes.[4]

  • Filtration and Calcium Reintroduction: Filter the cell suspension to remove undigested tissue. Pellet the myocytes by low-speed centrifugation and resuspend them in a buffer with a gradually increasing calcium concentration to ensure their tolerance to physiological calcium levels.[4]

Whole-Cell Patch-Clamp Recordings

The whole-cell patch-clamp technique is the gold standard for recording ion channel activity.[5]

Solutions:

Solution TypeComposition (in mM)
External Solution (Tyrode's) 140 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH)
Pipette (Internal) Solution 130 CsCl, 10 NaCl, 2 CaCl₂, 5 MgATP, 10 HEPES, 10 EGTA (pH adjusted to 7.2 with CsOH)

Note: Cesium (Cs⁺) is used in the internal solution to block potassium channels, thereby isolating the sodium currents.

Procedure for Measuring Peak Sodium Current (INa):

  • Establish a whole-cell patch-clamp configuration on an isolated cardiomyocyte.

  • Hold the membrane potential at -100 mV to ensure the availability of sodium channels.

  • Apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments for 50 ms) to elicit the peak sodium current.

  • Record the current traces and measure the peak inward current at each voltage step.

  • To determine the IC50 of Clamikalant, apply increasing concentrations of the drug to the external solution and repeat the voltage-step protocol.

Procedure for Measuring Late Sodium Current (INa,L):

  • Establish a whole-cell patch-clamp configuration.

  • To isolate the late sodium current, a longer depolarizing pulse is required. From a holding potential of -100 mV, apply a depolarizing pulse to -20 mV for a duration of 500-1000 ms.[6][7][8]

  • The late sodium current is measured as the sustained inward current towards the end of the depolarizing pulse.[6]

  • To confirm that the measured current is indeed a sodium current, a specific sodium channel blocker like tetrodotoxin (B1210768) (TTX) can be applied at the end of the experiment. The TTX-sensitive current represents the sodium current.[7][9]

  • To assess the effect of Clamikalant on the late sodium current, apply various concentrations of the drug and measure the change in the late inward current.

Data Presentation

Table 1: Effect of Clamikalant on Peak Sodium Current (INa)
ParameterControlClamikalant (Conc. 1)Clamikalant (Conc. 2)Clamikalant (Conc. 3)
Peak INa Density (pA/pF)
Voltage for 50% Activation (V1/2, act) (mV)
Slope Factor (kact)
Voltage for 50% Inactivation (V1/2, inact) (mV)
Slope Factor (kinact)
IC50 (µM) -
Table 2: Effect of Clamikalant on Late Sodium Current (INa,L)
ParameterControlClamikalant (Conc. 1)Clamikalant (Conc. 2)Clamikalant (Conc. 3)
Late INa,L Amplitude (pA)
Percent Inhibition of Late INa,L (%) -
IC50 for Late INa,L (µM) -

Visualizations

Experimental Workflow

experimental_workflow cluster_cell_prep Cardiomyocyte Isolation cluster_patch_clamp Patch-Clamp Electrophysiology cluster_analysis Data Analysis heart_excision Heart Excision langendorff Langendorff Perfusion heart_excision->langendorff digestion Enzymatic Digestion langendorff->digestion dissociation Mechanical Dissociation digestion->dissociation filtration Filtration & Ca2+ Reintroduction dissociation->filtration whole_cell Whole-Cell Configuration filtration->whole_cell peak_protocol Peak INa Voltage Protocol whole_cell->peak_protocol late_protocol Late INa Voltage Protocol whole_cell->late_protocol data_acquisition Data Acquisition peak_protocol->data_acquisition late_protocol->data_acquisition iv_curve I-V Curve Generation data_acquisition->iv_curve gating_analysis Gating Analysis (Activation/Inactivation) iv_curve->gating_analysis ic50_determination IC50 Determination gating_analysis->ic50_determination

Caption: Experimental workflow for patch-clamp analysis.

Signaling Pathway: Sodium Channel Modulation

signaling_pathway clamikalant Clamikalant na_channel Voltage-Gated Sodium Channel (Nav1.5) clamikalant->na_channel Potential Inhibition peak_ina Peak Sodium Current (INa) na_channel->peak_ina late_ina Late Sodium Current (INa,L) na_channel->late_ina ap_upstroke Action Potential Upstroke peak_ina->ap_upstroke ap_duration Action Potential Duration late_ina->ap_duration arrhythmia Arrhythmia ap_upstroke->arrhythmia Slowing can lead to ap_duration->arrhythmia Prolongation can lead to

Caption: Potential modulation of sodium channels by Clamikalant.

References

Application Notes and Protocols for Langendorff Heart Perfusion Setup in Clamikalant Sodium Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Langendorff isolated heart perfusion system is a powerful ex vivo technique for assessing the direct cardiac effects of pharmacological agents without the confounding influences of the systemic circulation and nervous system.[1][2][3][4] This makes it an invaluable tool in preclinical drug development and cardiovascular research. This document provides detailed application notes and protocols for utilizing the Langendorff setup to investigate the cardiac effects of Clamikalant sodium, a selective ATP-sensitive potassium (KATP) channel blocker.[5][6][7][8][9]

This compound has been investigated for its potential therapeutic effects in cardiac arrhythmias.[5][6][8] Understanding its precise impact on cardiac electrophysiology and mechanics is crucial for its development and safe application. The Langendorff preparation allows for the controlled administration of this compound and the simultaneous measurement of key hemodynamic and electrophysiological parameters.

Principle of the Langendorff Perfusion

The Langendorff technique involves the retrograde perfusion of an isolated heart through the aorta. The perfusion pressure closes the aortic valve, forcing the perfusate into the coronary arteries, which supply the myocardium with oxygen and nutrients. This maintains the heart's viability and contractile function for several hours, allowing for detailed pharmacological investigation.[1][3]

Key Measurable Parameters

The Langendorff setup enables the continuous monitoring of several critical cardiac parameters:

  • Hemodynamic Parameters:

    • Left Ventricular Developed Pressure (LVDP): An indicator of cardiac contractility, calculated as the difference between the left ventricular systolic and diastolic pressures.[10]

    • Heart Rate (HR): The intrinsic beating rate of the isolated heart.[10]

    • Coronary Flow (CF): The rate of perfusate flow through the coronary vasculature, reflecting coronary artery tone.[10]

  • Electrophysiological Parameters (from a pseudo-ECG):

    • QT Interval: Represents the duration of ventricular depolarization and repolarization.

    • QRS Duration: Indicates the duration of ventricular depolarization.[11]

Experimental Protocols

I. Langendorff Apparatus Setup and Heart Preparation

Materials:

  • Langendorff apparatus (including a perfusion reservoir, bubble trap, heat exchanger, and perfusion cannula)

  • Peristaltic pump

  • Pressure transducer connected to a data acquisition system

  • ECG electrodes and amplifier

  • Temperature probe

  • Krebs-Henseleit buffer (see composition below)

  • Animal model (e.g., adult male Sprague-Dawley rat, 250-300g)

  • Heparin

  • Anesthetic (e.g., sodium pentobarbital)

  • Surgical instruments

Krebs-Henseleit Buffer Composition (in mM):

ComponentConcentration (mM)
NaCl118.0
KCl4.7
CaCl22.5
MgSO41.2
KH2PO41.2
NaHCO325.0
Glucose11.0

The buffer should be freshly prepared, warmed to 37°C, and continuously gassed with 95% O2 / 5% CO2 to maintain a pH of 7.4.

Procedure:

  • Animal Anesthesia and Heparinization: Anesthetize the rat with sodium pentobarbital (B6593769) (e.g., 60 mg/kg, intraperitoneally) and administer heparin (e.g., 500 IU/kg) to prevent blood clotting.

  • Heart Excision: Perform a thoracotomy to expose the heart. Quickly excise the heart and immediately place it in ice-cold Krebs-Henseleit buffer to arrest cardiac activity and prevent ischemic damage.[1]

  • Cannulation: Mount the heart on the Langendorff apparatus by cannulating the aorta. Ensure the cannula is inserted above the aortic valve. Secure the aorta to the cannula with a suture.

  • Initiate Perfusion: Start retrograde perfusion with warm, oxygenated Krebs-Henseleit buffer at a constant pressure (e.g., 70-80 mmHg). The heart should resume beating shortly after perfusion begins.

  • Instrumentation:

    • Insert a fluid-filled balloon connected to a pressure transducer into the left ventricle to measure left ventricular pressure.

    • Place ECG electrodes on the surface of the heart to record a pseudo-ECG.[12]

    • Place a temperature probe near the heart to monitor its temperature, maintaining it at 37°C.

  • Stabilization: Allow the heart to stabilize for a period of 20-30 minutes. During this time, ensure that all measured parameters (LVDP, HR, CF, ECG) are stable.

II. This compound Administration and Data Acquisition

Materials:

  • This compound stock solution (dissolved in an appropriate vehicle, e.g., distilled water)

  • Infusion pump

Procedure:

  • Baseline Recording: After the stabilization period, record baseline data for all hemodynamic and electrophysiological parameters for at least 10 minutes.

  • This compound Infusion: Begin infusing this compound into the perfusion line at the desired concentration. It is recommended to perform a dose-response study with increasing concentrations of the drug (e.g., 1 µM, 10 µM, 30 µM).

  • Data Recording: Continuously record all parameters throughout the drug infusion period. Allow sufficient time for the drug to reach a steady-state effect at each concentration (typically 15-20 minutes).

  • Washout: After the highest concentration of this compound has been administered, switch the perfusion back to the drug-free Krebs-Henseleit buffer to observe the washout effect and the recovery of cardiac function.

  • Data Analysis: Analyze the recorded data to determine the effects of this compound on LVDP, HR, CF, QT interval, and QRS duration at each concentration.

Data Presentation

The following tables summarize the expected effects of a KATP channel blocker like this compound on key cardiac parameters in a Langendorff-perfused heart. The data presented are representative values based on studies of KATP channel modulators and should be confirmed by specific experimental findings.

Table 1: Effects of this compound on Hemodynamic Parameters

ParameterBaseline (Mean ± SEM)This compound (1 µM) (Mean ± SEM)This compound (10 µM) (Mean ± SEM)This compound (30 µM) (Mean ± SEM)
LVDP (mmHg)105 ± 5102 ± 695 ± 785 ± 8**
HR (bpm)280 ± 10275 ± 12268 ± 11255 ± 13
CF (ml/min)12.5 ± 0.812.1 ± 0.911.5 ± 1.010.8 ± 1.1*

*p < 0.05 vs. Baseline; *p < 0.01 vs. Baseline

Table 2: Effects of this compound on Electrophysiological Parameters

ParameterBaseline (Mean ± SEM)This compound (1 µM) (Mean ± SEM)This compound (10 µM) (Mean ± SEM)This compound (30 µM) (Mean ± SEM)
QT Interval (ms)85 ± 488 ± 595 ± 6*105 ± 7**
QRS Duration (ms)20 ± 121 ± 122 ± 223 ± 2

*p < 0.05 vs. Baseline; *p < 0.01 vs. Baseline

Visualizations

Signaling Pathway of this compound Action

Clamikalant_Mechanism cluster_membrane Cardiac Myocyte Membrane cluster_intracellular Intracellular Space KATP KATP Channel (Kir6.2/SUR2A) K_out K+ Efflux KATP->K_out Open Depolarization Membrane Depolarization KATP->Depolarization Closed Hyperpolarization Membrane Hyperpolarization K_out->Hyperpolarization ATP High [ATP] ATP->KATP Inhibits Clamikalant Clamikalant Sodium Clamikalant->KATP Blocks

Caption: Mechanism of this compound action on a cardiac myocyte.

Experimental Workflow for Langendorff Perfusion with this compound

Langendorff_Workflow start Start prep Animal Anesthesia & Heart Excision start->prep cannulation Aortic Cannulation & Mounting prep->cannulation perfusion Initiate Retrograde Perfusion cannulation->perfusion stabilization Stabilization Period (20-30 min) perfusion->stabilization baseline Baseline Data Recording (10 min) stabilization->baseline drug_admin This compound Infusion (Dose-Response) baseline->drug_admin data_acq Continuous Data Acquisition drug_admin->data_acq washout Washout with Drug-Free Buffer data_acq->washout analysis Data Analysis washout->analysis end End analysis->end

Caption: Experimental workflow for this compound studies.

Discussion and Interpretation of Results

The blockade of KATP channels by this compound is expected to prevent the shortening of the action potential duration that occurs under metabolic stress, such as ischemia. Under normoxic conditions, as detailed in this protocol, the effects may be more subtle. A decrease in LVDP and HR with increasing concentrations of this compound could indicate a negative inotropic and chronotropic effect. The prolongation of the QT interval suggests a delay in ventricular repolarization, a key feature of potassium channel blockade. The absence of a significant change in the QRS duration would indicate that ventricular depolarization is largely unaffected.

These application notes and protocols provide a framework for the investigation of this compound using the Langendorff heart perfusion system. Researchers should adapt the specific concentrations and timings based on their experimental objectives and animal model. Careful adherence to the protocol will ensure the generation of reliable and reproducible data to elucidate the cardiac effects of this KATP channel blocker.

References

Application Notes and Protocols: Preparation of Clamikalant Sodium Solutions for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clamikalant sodium, also known as HMR 1098, is a potent and selective blocker of the ATP-sensitive potassium (KATP) channel. Its ability to modulate the activity of these channels makes it a valuable tool for in vitro research in areas such as cardiac arrhythmia, neuroscience, and metabolic disorders. Proper preparation of this compound solutions is critical for obtaining accurate and reproducible experimental results. These application notes provide detailed protocols for the preparation of this compound solutions for various in vitro applications, including cell-based assays and patch-clamp electrophysiology.

Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1. This information is essential for accurate stock solution preparation and experimental design.

PropertyValueReference
Synonyms HMR 1098[1]
Molecular Formula C₁₉H₂₁N₉O₂[1]
Molecular Weight 493.96 g/mol [1]
CAS Number 261717-22-0[1]
Appearance Powder[1]
Solubility DMSO: 40.00 mg/mL (80.98 mM)
Storage (Powder) 2 years at -20°C[1]
Storage (DMSO Stock) 2 weeks at 4°C, 6 months at -80°C[1]

Experimental Protocols

Preparation of Stock Solution

Due to its limited aqueous solubility, this compound should be dissolved in a suitable organic solvent to prepare a concentrated stock solution. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent.

Materials:

  • This compound powder

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes

  • Vortex mixer

Protocol:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mM or 20 mM).

  • Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution, but avoid excessive heat.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

Preparation of Working Solutions for Cell-Based Assays

Working solutions are prepared by diluting the DMSO stock solution into the desired aqueous buffer or cell culture medium. It is crucial to ensure that the final concentration of DMSO in the assay is low (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity.

Materials:

  • This compound stock solution (in DMSO)

  • Sterile phosphate-buffered saline (PBS), cell culture medium, or other desired aqueous buffer

  • Sterile tubes

  • Calibrated pipettes

Protocol:

  • Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.

  • Serial Dilution (Recommended): To achieve a low final DMSO concentration, perform serial dilutions. For example, to prepare a 10 µM working solution from a 10 mM stock:

    • Prepare an intermediate dilution by adding 1 µL of the 10 mM stock to 99 µL of the aqueous buffer (resulting in a 100 µM solution in 1% DMSO).

    • Prepare the final working solution by adding 10 µL of the 100 µM intermediate dilution to 90 µL of the aqueous buffer (resulting in a 10 µM solution in 0.1% DMSO).

  • Direct Dilution (for higher concentrations): For higher working concentrations where the final DMSO percentage is acceptable, a direct dilution can be performed. For example, to prepare a 100 µM working solution from a 10 mM stock, add 1 µL of the stock to 99 µL of the aqueous buffer (final DMSO concentration will be 1%).

  • Mixing: Gently mix the working solution by pipetting up and down.

  • Use Immediately: It is recommended to prepare working solutions fresh for each experiment, as the stability of this compound in aqueous solutions has not been extensively characterized.

Preparation of Solutions for Patch-Clamp Electrophysiology

For patch-clamp experiments, this compound is typically added to the extracellular (bath) solution. The preparation of this solution requires careful consideration of the ionic composition to maintain physiological conditions.

Materials:

  • This compound stock solution (in DMSO)

  • Components for artificial cerebrospinal fluid (aCSF) or other extracellular recording solution (see Table 2 for an example)

  • Sterile, deionized water

  • pH meter and osmometer

Protocol:

  • Prepare Extracellular Solution: Prepare the base extracellular solution according to the specific requirements of the experiment. An example composition for aCSF is provided in Table 2.

  • Add this compound: Add the required volume of the this compound DMSO stock solution to the prepared extracellular solution to achieve the desired final concentration (e.g., 10 µM or 100 µM). Ensure the final DMSO concentration is kept to a minimum.

  • Adjust pH and Osmolarity: Verify and, if necessary, adjust the pH and osmolarity of the final solution to match the control extracellular solution.

  • Filter: Filter the final solution through a 0.22 µm syringe filter before use to ensure sterility and remove any potential precipitates.

  • Application: The this compound-containing extracellular solution can then be perfused into the recording chamber.

Quantitative Data Summary

ParameterValue
Stock Solution Concentration (Recommended) 10 - 20 mM in DMSO
Typical In Vitro Working Concentrations 0.36 µM (IC₅₀ for pinacidil-induced sKATP current)[2]
10 µM (effective in mouse atrial myocytes)[2]
100 µM (used in mouse ventricular myocytes)[2]
Maximum Recommended Final DMSO Concentration ≤ 0.1%

Table 2: Example Composition of Artificial Cerebrospinal Fluid (aCSF) for Patch-Clamp Electrophysiology

ComponentConcentration (mM)
NaCl125
KCl2.5
NaH₂PO₄1.25
MgCl₂1
CaCl₂2
NaHCO₃25
Glucose25

Visualizations

Experimental Workflow

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh Clamikalant sodium powder dissolve Dissolve in anhydrous DMSO weigh->dissolve vortex Vortex to -dissolve dissolve->vortex aliquot Aliquot and store at -80°C vortex->aliquot thaw Thaw stock solution aliquot->thaw dilute Dilute in aqueous buffer (e.g., PBS) thaw->dilute use Use immediately in in vitro assay dilute->use

Caption: Workflow for preparing this compound solutions.

Signaling Pathway

signaling_pathway cluster_cell Cell Membrane cluster_regulation Intracellular Regulation KATP KATP Channel (Kir6.x + SUR) K_efflux K+ Efflux KATP->K_efflux Opens hyperpolarization Hyperpolarization K_efflux->hyperpolarization ATP High ATP ATP->KATP Inhibits ADP High ADP ADP->KATP Activates Clamikalant This compound Clamikalant->KATP Blocks

Caption: this compound blocks the KATP channel.

Troubleshooting

ProblemPossible CauseSolution
Precipitation in working solution Exceeded aqueous solubility.Prepare a more dilute intermediate solution. Ensure the final DMSO concentration is as low as possible. Prepare solutions fresh and use immediately.
Inconsistent experimental results Degradation of this compound in aqueous solution. Inaccurate pipetting.Prepare fresh working solutions for each experiment. Use calibrated pipettes and proper dilution techniques.
Cell toxicity observed Final DMSO concentration is too high.Perform serial dilutions to ensure the final DMSO concentration is ≤ 0.1%. Include a vehicle control (DMSO at the same final concentration) in your experiments.

Conclusion

The protocols outlined in these application notes provide a comprehensive guide for the preparation of this compound solutions for in vitro experiments. By following these guidelines, researchers can ensure the accurate and reproducible delivery of this potent KATP channel blocker in their assays, leading to more reliable and impactful scientific findings. Due to the limited data on the stability of this compound in aqueous buffers, it is strongly recommended to prepare working solutions fresh for each experiment.

References

Application Note: Measuring Clamikalant Sodium's Effect on Membrane Potential Using Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clamikalant sodium is a pharmacological agent known to interact with cardiac ion channels, primarily the human Ether-à-go-go-Related Gene (hERG) potassium channel. The hERG channel plays a critical role in the repolarization phase of the cardiac action potential, and its inhibition can lead to a prolonged QT interval, a major risk factor for life-threatening arrhythmias. Therefore, accurately assessing the effect of compounds like this compound on hERG channel activity and the resulting changes in membrane potential is a crucial step in preclinical safety pharmacology.

This application note provides detailed protocols for utilizing fluorescent probes to measure changes in membrane potential in a cell-based assay, specifically to determine the inhibitory effect of this compound on hERG channels. We describe the use of two types of fluorescent membrane potential indicators: a fast-response probe (e.g., FluoVolt™) and a slow-response probe (e.g., DiBAC₄(3)). These methods offer a higher throughput alternative to traditional patch-clamp electrophysiology for screening and characterizing ion channel modulators.[1][2][3]

Principle of the Assay

The assay utilizes a cell line stably expressing the hERG potassium channel.[1][2] In their resting state, these cells maintain a negative membrane potential. Depolarization of the cell membrane, induced by a high concentration of extracellular potassium, causes a change in the fluorescence of a membrane potential-sensitive dye. hERG channel blockers, such as this compound, inhibit the potassium efflux that contributes to repolarization. This inhibition leads to a more depolarized state, which can be quantified by the change in fluorescence intensity of the probe.[2][3]

Signaling Pathway of Cardiac Repolarization and hERG Blockade

The following diagram illustrates the role of the hERG channel in the cardiac action potential and the mechanism of its blockade by drugs like this compound.

Cardiac Action Potential & hERG Blockade cluster_0 Phases of Cardiac Action Potential cluster_1 hERG Channel Activity Phase0 Phase 0 Rapid Depolarization (Na⁺ influx) Phase1 Phase 1 Initial Repolarization (K⁺ efflux) Phase0->Phase1 Phase2 Phase 2 Plateau (Ca²⁺ influx, K⁺ efflux) Phase1->Phase2 Phase3 Phase 3 Repolarization (K⁺ efflux) Phase2->Phase3 Phase4 Phase 4 Resting Potential Phase3->Phase4 hERG_open hERG Channel Open Phase3->hERG_open hERG is key for Phase 3 K_efflux K⁺ Efflux hERG_open->K_efflux Repolarization Membrane Repolarization K_efflux->Repolarization Repolarization->Phase4 Clamikalant This compound hERG_block hERG Channel Blockade Clamikalant->hERG_block hERG_block->hERG_open Inhibits

Caption: Role of hERG in cardiac repolarization and its inhibition by Clamikalant.

Data Presentation

The following tables summarize the expected quantitative data from experiments assessing the effect of this compound on hERG channels using fluorescent membrane potential probes. Data for the known hERG blocker Dofetilide is included for comparison.

Table 1: IC₅₀ Values for hERG Channel Inhibition

CompoundIC₅₀ (µM)Assay MethodCell LineReference
This compoundTo be determinedFluorescent Membrane Potential AssayHEK293-hERG-
Dofetilide0.012Patch-clampHEK293-hERG[4]
Dofetilide0.069Rubidium Efflux AssayhERG-expressing cells[5]

Note: The IC₅₀ value for this compound should be determined experimentally by generating a dose-response curve.

Table 2: Example Fluorescent Membrane Potential Assay Data

CompoundConcentration (µM)Normalized Fluorescence Change (%)% hERG Inhibition
Vehicle (DMSO)-100 ± 5.20
Dofetilide0.00192.3 ± 4.87.7
0.0155.1 ± 6.144.9
0.115.8 ± 3.984.2
15.2 ± 2.194.8
This compoundTest ConcentrationsExperimental DataCalculated

Data are presented as mean ± standard deviation. The percent inhibition is calculated relative to the vehicle control.

Experimental Protocols

Detailed methodologies for two key fluorescent probe-based experiments are provided below.

Protocol 1: Membrane Potential Assay using a Fast-Response Probe (FluoVolt™)

This protocol is adapted for a 96-well plate format and is suitable for high-throughput screening.

Materials:

  • HEK293 cells stably expressing hERG channels

  • This compound

  • Dofetilide (positive control)

  • FluoVolt™ Membrane Potential Assay Kit

  • Hanks' Balanced Salt Solution (HBSS)

  • High Potassium (High K⁺) Buffer (e.g., 140 mM KCl)

  • 96-well black, clear-bottom microplates

  • Fluorescence plate reader with bottom-read capabilities

Experimental Workflow:

FluoVolt™ Assay Workflow cluster_workflow A 1. Cell Plating (HEK293-hERG cells) B 2. Dye Loading (FluoVolt™ Loading Solution) A->B C 3. Compound Incubation (Clamikalant, Dofetilide, Vehicle) B->C D 4. Baseline Fluorescence Reading C->D E 5. High K⁺ Stimulation & Signal Acquisition D->E F 6. Data Analysis (Calculate % Inhibition) E->F

Caption: Workflow for the FluoVolt™ membrane potential assay.

Procedure:

  • Cell Plating:

    • Seed HEK293-hERG cells into 96-well black, clear-bottom plates at a density of 50,000-80,000 cells per well.

    • Incubate overnight at 37°C in a humidified 5% CO₂ incubator.

  • Dye Loading:

    • Prepare the FluoVolt™ loading solution according to the manufacturer's instructions.

    • Remove the cell culture medium and wash the cells once with HBSS.

    • Add 100 µL of the FluoVolt™ loading solution to each well.

    • Incubate for 30-60 minutes at 37°C.

  • Compound Addition:

    • Prepare serial dilutions of this compound and Dofetilide in HBSS.

    • Remove the dye loading solution and add the compound dilutions to the respective wells. Include vehicle control wells (e.g., 0.1% DMSO in HBSS).

    • Incubate for 15-30 minutes at room temperature.

  • Fluorescence Measurement:

    • Place the plate in a fluorescence plate reader set to the appropriate excitation and emission wavelengths for the FluoVolt™ dye (e.g., Ex: 485 nm, Em: 525 nm).

    • Record a baseline fluorescence reading for 10-20 seconds.

    • Using the plate reader's injection system, add a high K⁺ buffer to all wells to induce depolarization.

    • Immediately begin recording the fluorescence signal for 2-5 minutes.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence after high K⁺ addition.

    • Normalize the data to the vehicle control.

    • Calculate the percent inhibition for each concentration of this compound and Dofetilide.

    • Generate a dose-response curve and determine the IC₅₀ value for this compound.

Protocol 2: Membrane Potential Assay using a Slow-Response Probe (DiBAC₄(3))

This protocol is also suitable for a 96-well format and provides an alternative method for measuring membrane potential changes.

Materials:

  • HEK293 cells stably expressing hERG channels

  • This compound

  • Dofetilide (positive control)

  • DiBAC₄(3)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS)

  • High Potassium (High K⁺) Buffer

  • 96-well black, clear-bottom microplates

  • Fluorescence plate reader

Procedure:

  • Cell Plating:

    • Follow the same procedure as in Protocol 1.

  • Dye Loading:

    • Prepare a DiBAC₄(3) loading solution (e.g., 5 µM DiBAC₄(3) with 0.02% Pluronic F-127 in HBSS).

    • Remove the cell culture medium and add 100 µL of the DiBAC₄(3) loading solution to each well.

    • Incubate for 45-60 minutes at 37°C. Do not wash the cells after dye loading.

  • Compound Addition:

    • Prepare serial dilutions of this compound and Dofetilide.

    • Add the compound dilutions directly to the wells containing the dye loading solution.

    • Incubate for 15-30 minutes at room temperature.

  • Fluorescence Measurement:

    • Place the plate in a fluorescence plate reader (e.g., Ex: 490 nm, Em: 516 nm).[6]

    • Record the fluorescence intensity as described in Protocol 1, including the addition of a high K⁺ buffer to stimulate depolarization.

  • Data Analysis:

    • Analyze the data as described in Protocol 1 to determine the percent inhibition and IC₅₀ value for this compound.

Conclusion

The use of fluorescent membrane potential probes provides a robust and efficient method for assessing the effects of compounds like this compound on hERG channel activity.[1][3] These assays are amenable to high-throughput screening and can provide valuable data on the potential cardiotoxicity of drug candidates early in the development process. The protocols outlined in this application note offer a reliable framework for researchers to quantify the inhibitory effects of this compound and other compounds on membrane potential, thereby aiding in the comprehensive safety profiling of new chemical entities.

References

Application Note: Assessing the Selectivity of Clamikalant Sodium for Sulfonylurea Receptor (SUR) Isoforms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clamikalant sodium (HMR-1098) is the sodium salt of HMR-1883, a potent blocker of ATP-sensitive potassium (KATP) channels.[1] These channels are hetero-octameric complexes composed of a pore-forming inward rectifier potassium channel subunit (Kir6.x) and a regulatory sulfonylurea receptor (SUR) subunit. The SUR subunit is the primary target for sulfonylurea drugs and exists in three main isoforms: SUR1, predominantly found in pancreatic β-cells; SUR2A, primarily in cardiac and skeletal muscle; and SUR2B, in vascular smooth muscle. The specific combination of Kir6.x and SUR isoforms determines the physiological role and pharmacological properties of the KATP channel in different tissues.

Clamikalant has been developed as a cardioselective KATP channel blocker with potential applications in preventing ischemia-induced ventricular fibrillation.[2] Its therapeutic efficacy is attributed to its selective inhibition of the cardiac KATP channel isoform (Kir6.2/SUR2A) over those in the pancreas (Kir6.2/SUR1) and vascular smooth muscle (Kir6.1/SUR2B).[3] This selectivity minimizes the risk of hypoglycemia (due to SUR1 blockade) and undesirable hemodynamic effects (due to SUR2B modulation) that are associated with non-selective sulfonylureas like glibenclamide.

This application note provides detailed experimental protocols for assessing the selectivity of this compound for the three SUR isoforms using electrophysiological and radioligand binding assays.

KATP Channel Signaling Pathway

The activity of KATP channels is regulated by the intracellular ratio of ATP to ADP. Under normal physiological conditions, high levels of ATP bind to the Kir6.x subunit, leading to channel closure. During metabolic stress, such as ischemia, intracellular ATP levels fall, and ADP levels rise. The binding of MgADP to the SUR subunit promotes channel opening, leading to potassium efflux and membrane hyperpolarization. This hyperpolarization reduces cellular excitability and conserves energy. This compound, like other sulfonylureas, is thought to bind to the SUR subunit, thereby inhibiting channel opening.

KATP Channel Signaling Pathway cluster_membrane Cell Membrane KATP KATP Channel (Kir6.x/SUR) Channel_Closed Channel Closure KATP->Channel_Closed leads to Channel_Open Channel Opening (K+ Efflux) KATP->Channel_Open leads to Inhibition Channel Inhibition KATP->Inhibition leads to ATP High ATP ATP->KATP binds to Kir6.x Metabolic_Stress Metabolic Stress (e.g., Ischemia) Low_ATP_High_ADP Low ATP / High ADP Metabolic_Stress->Low_ATP_High_ADP Low_ATP_High_ADP->KATP MgADP binds to SUR Clamikalant This compound Clamikalant->KATP binds to SUR Hyperpolarization Hyperpolarization Channel_Open->Hyperpolarization Reduced_Excitability Reduced Cellular Excitability Hyperpolarization->Reduced_Excitability

Caption: KATP channel regulation by intracellular nucleotides and this compound.

Experimental Workflow for Assessing SUR Isoform Selectivity

A systematic approach is required to determine the selectivity of a compound for different ion channel isoforms. The following workflow outlines the key steps for assessing this compound's selectivity for SUR1, SUR2A, and SUR2B.

Experimental Workflow start Start cell_culture Cell Line Maintenance (e.g., HEK293) start->cell_culture transfection Transient Transfection with Kir6.x and SUR Isoform Plasmids (SUR1, SUR2A, SUR2B) cell_culture->transfection expression Allow for Protein Expression (24-48 hours) transfection->expression electrophysiology Electrophysiology (Patch-Clamp) expression->electrophysiology binding_assay Radioligand Binding Assay expression->binding_assay data_analysis Data Analysis (IC50 / Ki Determination) electrophysiology->data_analysis binding_assay->data_analysis selectivity Determination of Selectivity Ratios data_analysis->selectivity end End selectivity->end

Caption: Workflow for determining this compound's selectivity for SUR isoforms.

Data Presentation

The quantitative data for this compound's inhibitory activity on the three SUR isoforms should be summarized in clear, structured tables for easy comparison.

Table 1: Electrophysiological Inhibition of KATP Channels by this compound (HMR-1883)

KATP Channel SubtypeTissue/Cell LineActivatorIC50 (µM)Reference
Kir6.2/SUR1RINm5F (pancreatic β-cells)Diazoxide~ 20[3]
Kir6.2/SUR2AGuinea Pig Papillary MuscleRilmakalim1.8
Kir6.1/SUR2BCoronary VasculatureHypoxiaMinimal effect at 10 µM[3]

Note: Data for HMR-1883, the parent compound of this compound. There are conflicting reports suggesting higher potency on SUR1 in some assay formats.[4]

Table 2: Competitive Binding Affinity of this compound for SUR Isoforms

SUR IsoformRadioligandKi (nM)
SUR1[³H]-GlibenclamideTo be determined
SUR2A[³H]-GlibenclamideTo be determined
SUR2B[³H]-GlibenclamideTo be determined

This table is a template for presenting data from radioligand binding assays.

Experimental Protocols

Heterologous Expression of KATP Channel Subunits

Objective: To express specific KATP channel subtypes (Kir6.2/SUR1, Kir6.2/SUR2A, and Kir6.1/SUR2B) in a mammalian cell line for functional and binding studies.

Materials:

  • HEK293 cells

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • Expression plasmids for human Kir6.2, Kir6.1, SUR1, SUR2A, and SUR2B

  • Transfection reagent (e.g., Lipofectamine 3000)

  • 6-well plates

Protocol:

  • One day prior to transfection, seed HEK293 cells in 6-well plates at a density that will result in 70-90% confluency at the time of transfection.

  • On the day of transfection, prepare the following DNA-lipid complexes for each SUR isoform:

    • For Kir6.2/SUR1: Co-transfect plasmids for Kir6.2 and SUR1.

    • For Kir6.2/SUR2A: Co-transfect plasmids for Kir6.2 and SUR2A.

    • For Kir6.1/SUR2B: Co-transfect plasmids for Kir6.1 and SUR2B.

  • Follow the transfection reagent manufacturer's protocol for the formation of DNA-lipid complexes and their addition to the cells.

  • Incubate the cells for 24-48 hours post-transfection to allow for protein expression before proceeding with electrophysiology or membrane preparation for binding assays.

Electrophysiology: Whole-Cell Patch-Clamp Recording

Objective: To measure the inhibitory effect of this compound on KATP channel currents in cells expressing specific SUR isoforms.

Materials:

  • Transfected HEK293 cells

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software

  • Borosilicate glass capillaries

  • Microforge

  • Extracellular solution (in mM): 140 KCl, 1 MgCl₂, 2 CaCl₂, 10 HEPES, pH 7.4 with KOH.

  • Intracellular solution (in mM): 140 KCl, 1 MgCl₂, 1 EGTA, 10 HEPES, pH 7.2 with KOH. Add 0.1 mM ATP to keep channels closed initially.

  • KATP channel opener (e.g., 100 µM Diazoxide for SUR1/SUR2A, 100 µM Pinacidil for SUR2B)

  • This compound stock solution (in DMSO)

Protocol:

  • Transfer a coverslip with transfected cells to the recording chamber on the microscope stage and perfuse with extracellular solution.

  • Pull patch pipettes from borosilicate glass capillaries and fire-polish to a resistance of 2-5 MΩ when filled with intracellular solution.

  • Establish a whole-cell patch-clamp configuration on a single transfected cell.

  • Hold the cell at a membrane potential of -60 mV.

  • To elicit KATP channel currents, switch the perfusion to an extracellular solution containing the appropriate KATP channel opener.

  • Once a stable baseline current is established, apply increasing concentrations of this compound (e.g., 0.01 µM to 100 µM) to the cell.

  • Record the steady-state current at each concentration.

  • Wash out the drug to ensure reversibility.

  • Construct a concentration-response curve by plotting the percentage of current inhibition against the logarithm of the this compound concentration.

  • Fit the data with a Hill equation to determine the IC50 value for each SUR isoform.

Radioligand Binding Assay: Competitive Inhibition

Objective: To determine the binding affinity (Ki) of this compound for each SUR isoform.

Materials:

  • Transfected HEK293 cells

  • Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, with protease inhibitors

  • Assay buffer: 50 mM Tris-HCl, pH 7.4

  • [³H]-Glibenclamide (radioligand)

  • Unlabeled glibenclamide (for determining non-specific binding)

  • This compound

  • Glass fiber filters

  • Scintillation counter and scintillation fluid

Protocol:

  • Membrane Preparation:

    • Harvest transfected cells and wash with ice-cold PBS.

    • Resuspend cells in membrane preparation buffer and homogenize.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and debris.

    • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, set up the following in triplicate for each SUR isoform:

      • Total binding: Membranes + [³H]-Glibenclamide (at a concentration near its Kd) + assay buffer.

      • Non-specific binding: Membranes + [³H]-Glibenclamide + excess unlabeled glibenclamide (e.g., 10 µM).

      • Competition: Membranes + [³H]-Glibenclamide + increasing concentrations of this compound.

    • Incubate the plate at room temperature for 60-90 minutes.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold assay buffer.

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the data to a one-site competition model to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

The experimental protocols outlined in this application note provide a robust framework for determining the selectivity of this compound for the three SUR isoforms. By employing both functional (electrophysiology) and direct binding (radioligand binding) assays, researchers can obtain a comprehensive understanding of the compound's pharmacological profile. The data generated from these experiments are crucial for validating the cardioselectivity of this compound and for guiding further drug development efforts. The conflicting reports in the literature highlight the importance of performing direct, side-by-side comparisons of Clamikalant's effects on all three SUR isoforms under consistent experimental conditions to definitively establish its selectivity profile.

References

Application Notes and Protocols for High-Throughput Screening of KATP Channel Modulators Using Clamikalant Sodium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATP-sensitive potassium (KATP) channels are crucial mediators that link the metabolic state of a cell to its electrical excitability. These channels are hetero-octameric complexes, typically composed of four pore-forming inward rectifier potassium (Kir6.x) subunits and four regulatory sulfonylurea receptor (SURx) subunits. The specific subunit composition of KATP channels varies across different tissues, such as pancreatic β-cells (Kir6.2/SUR1), cardiac and skeletal muscle (Kir6.2/SUR2A), and smooth muscle (Kir6.1/SUR2B), conferring distinct physiological roles and pharmacological properties.

In pancreatic β-cells, KATP channels are fundamental to glucose-stimulated insulin (B600854) secretion. When blood glucose is low, high intracellular ATP levels close the KATP channels, leading to membrane depolarization, calcium influx, and subsequent insulin release. Dysregulation of KATP channel function is implicated in various pathological conditions, including persistent hyperinsulinemic hypoglycemia of infancy (PHHI) and neonatal diabetes mellitus, making them attractive therapeutic targets.

High-throughput screening (HTS) plays a pivotal role in the discovery of novel KATP channel modulators. These assays enable the rapid screening of large compound libraries to identify activators (openers) and inhibitors (blockers) of KATP channel activity. This document provides detailed application notes and protocols for two primary HTS methodologies: a fluorescence-based thallium flux assay and an automated electrophysiology assay using patch-clamp technology. Clamikalant sodium (HMR-1883), a selective sarcolemmal KATP channel inhibitor, is highlighted as a reference compound for these assays.

KATP Channel Signaling Pathway and Modulator Binding Sites

The activity of the KATP channel is primarily regulated by the intracellular ratio of ATP to ADP. ATP binds to the Kir6.2 subunit, promoting a closed state of the channel, while Mg-ADP binding to the SUR1 subunit favors the open state. Pharmacological modulators exert their effects by binding to specific sites on the channel complex.

KATP Channel Signaling Pathway cluster_membrane Plasma Membrane cluster_intracellular Intracellular cluster_extracellular Extracellular KATP_Channel KATP Channel (Kir6.2/SUR1) Complex K_ion_out K+ KATP_Channel->K_ion_out K+ Efflux (Hyperpolarization) Kir6_2 Kir6.2 (Pore) SUR1 SUR1 (Regulatory) ATP ATP ATP->Kir6_2 Inhibition (Binding) ADP Mg-ADP ADP->SUR1 Activation (Binding) Metabolism Cellular Metabolism Metabolism->ATP High Glucose Metabolism->ADP Low Glucose K_ion_in K+ Clamikalant Clamikalant Glibenclamide Clamikalant->SUR1 Inhibition (Binding) Pinacidil Pinacidil Diazoxide Pinacidil->SUR1 Activation (Binding)

KATP channel signaling and modulator binding sites.

High-Throughput Screening Assays

Thallium Flux Assay

The thallium flux assay is a fluorescence-based HTS method that provides a functional readout of KATP channel activity. Potassium channels are permeable to thallium ions (Tl+), which act as a surrogate for K+. When the channels are open, Tl+ flows into the cells and binds to a thallium-sensitive fluorescent dye, resulting in an increase in fluorescence intensity.

Thallium Flux Assay Workflow Start Start Cell_Plating Plate HEK293 cells expressing Kir6.2/SUR1 in 384-well plates Start->Cell_Plating Incubation1 Incubate overnight Cell_Plating->Incubation1 Dye_Loading Load cells with a thallium-sensitive dye Incubation1->Dye_Loading Incubation2 Incubate for 60-90 minutes Dye_Loading->Incubation2 Compound_Addition Add test compounds (including Clamikalant) Incubation2->Compound_Addition Incubation3 Incubate for 10-30 minutes Compound_Addition->Incubation3 Thallium_Addition Add Thallium/Potassium stimulus buffer Incubation3->Thallium_Addition Fluorescence_Reading Measure fluorescence intensity kinetically Thallium_Addition->Fluorescence_Reading Data_Analysis Analyze data: Calculate % inhibition/activation and Z' Fluorescence_Reading->Data_Analysis End End Data_Analysis->End

Workflow for the KATP channel thallium flux assay.

Materials:

  • HEK293 cells stably expressing the human Kir6.2/SUR1 KATP channel subtype.

  • Cell culture medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin/streptomycin, and appropriate selection antibiotics.

  • 384-well black, clear-bottom microplates.

  • Thallium-sensitive dye kit (e.g., FluxOR™, Brilliant Thallium™).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) buffered with HEPES.

  • Stimulus Buffer: Assay buffer containing thallium sulfate (B86663) and potassium sulfate.

  • This compound and other test compounds.

  • Fluorescence plate reader with kinetic reading capabilities and automated liquid handling.

Procedure:

  • Cell Plating: Seed the HEK293-Kir6.2/SUR1 cells into 384-well plates at a density of 20,000-30,000 cells per well in 50 µL of culture medium. Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator.

  • Dye Loading: The next day, prepare the dye loading solution according to the manufacturer's instructions. Typically, this involves diluting the dye concentrate in assay buffer. Remove the cell culture medium from the wells and add 20 µL of the dye loading solution.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow for dye loading.

  • Compound Addition: Prepare serial dilutions of this compound and other test compounds in assay buffer. Add the compounds to the wells (typically 5-10 µL). Include wells with vehicle control (e.g., DMSO) and a positive control for inhibition (a high concentration of Clamikalant or glibenclamide).

  • Pre-incubation: Incubate the plate for 10-30 minutes at room temperature to allow compound binding.

  • Thallium Stimulation and Fluorescence Reading: Place the plate in a kinetic fluorescence plate reader. Program the instrument to add 10 µL of the thallium/potassium stimulus buffer to each well and immediately begin recording the fluorescence intensity (e.g., every second for 2-3 minutes).

  • Data Analysis: The rate of fluorescence increase corresponds to the rate of thallium influx and thus KATP channel activity.

    • For inhibitors like Clamikalant, calculate the percent inhibition relative to the vehicle control.

    • Plot the percent inhibition against the compound concentration to determine the IC50 value.

    • Assess the quality of the assay by calculating the Z'-factor using the signals from the positive and negative controls. A Z'-factor > 0.5 is generally considered excellent for HTS.

Table 1: Dose-Response of KATP Channel Inhibitors

Compound IC50 (µM) Hill Slope Max Inhibition (%)
This compound 5.2 1.1 98
Glibenclamide 0.8 1.0 100

| Compound X | 12.5 | 0.9 | 95 |

Table 2: Assay Quality Control

Parameter Value Interpretation
Z'-Factor 0.78 Excellent

| Signal-to-Background | 15 | Robust |

Automated Patch Clamp Assay

Automated patch clamp (APC) systems provide a higher throughput alternative to conventional manual patch clamp electrophysiology, allowing for the direct measurement of ion channel currents in a 96- or 384-well format. This technique offers greater detail on the mechanism of action of compounds, including voltage-dependence and kinetics.

Automated Patch Clamp Workflow Start Start Cell_Prep Prepare a single-cell suspension of HEK293-Kir6.2/SUR1 cells Start->Cell_Prep Load_APC Load cells, intracellular, and extracellular solutions onto the APC platform Cell_Prep->Load_APC Seal_Formation Initiate automated cell trapping and giga-seal formation Load_APC->Seal_Formation Whole_Cell Establish whole-cell configuration Seal_Formation->Whole_Cell Baseline_Recording Record baseline KATP currents using a voltage-step protocol Whole_Cell->Baseline_Recording Compound_Application Apply KATP channel opener (e.g., Pinacidil) to activate channels Baseline_Recording->Compound_Application Test_Compound Apply test compounds (including Clamikalant) Compound_Application->Test_Compound Washout Washout compound to assess reversibility Test_Compound->Washout Data_Analysis Analyze current inhibition/activation, determine IC50/EC50 values Washout->Data_Analysis End End Data_Analysis->End

Workflow for the automated patch clamp assay.

Materials:

  • HEK293 cells stably expressing the human Kir6.2/SUR1 KATP channel subtype.

  • Automated patch clamp system (e.g., SyncroPatch, QPatch).

  • APC-specific microfluidic chips.

  • Intracellular Solution (in mM): 140 KCl, 1 MgCl2, 1 EGTA, 10 HEPES, 2 Mg-ATP (pH 7.2 with KOH).

  • Extracellular Solution (in mM): 140 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES (pH 7.4 with KOH). A high potassium extracellular solution is used to set the membrane potential near 0 mV and maximize the inward rectifier current.

  • KATP channel opener (e.g., 100 µM Pinacidil).

  • This compound and other test compounds.

Procedure:

  • Cell Preparation: Harvest the HEK293-Kir6.2/SUR1 cells and prepare a high-quality single-cell suspension at the optimal density for the specific APC platform.

  • System Setup: Prime the APC instrument and load the microfluidic chip, intracellular solution, extracellular solution, and cell suspension according to the manufacturer's instructions.

  • Automated Experiment Execution:

    • The instrument will automatically trap cells and form giga-ohm seals.

    • Whole-cell configuration is then established.

    • A voltage protocol is applied to elicit KATP currents. A typical protocol involves holding the cell at -80 mV and applying voltage steps from -120 mV to +60 mV.

  • Compound Application:

    • Record baseline currents in the extracellular solution.

    • Apply a KATP channel opener (e.g., Pinacidil) to activate the channels and establish a stable baseline of activated current.

    • Apply different concentrations of this compound or other test compounds to assess their inhibitory effects.

    • A washout step with the opener-containing solution can be performed to assess the reversibility of the compound's effect.

  • Data Analysis:

    • Measure the peak current amplitude at a specific voltage (e.g., -100 mV).

    • Calculate the percent inhibition of the activated current for each compound concentration.

    • Generate dose-response curves and calculate IC50 values.

Table 3: Electrophysiological Characterization of KATP Channel Modulators

Compound IC50/EC50 (µM) Type Reversibility
This compound 3.8 Inhibitor Reversible
Glibenclamide 0.5 Inhibitor Slowly Reversible
Pinacidil 15.2 Activator Reversible

| Compound Y | 25.1 | Inhibitor | Irreversible |

Conclusion

The thallium flux assay and automated patch clamp technology are powerful and complementary HTS methods for the identification and characterization of KATP channel modulators. The thallium flux assay is well-suited for primary screening of large compound libraries due to its high throughput and robustness. Automated patch clamp provides more detailed mechanistic insights and is ideal for hit-to-lead optimization and safety profiling. The use of well-characterized reference compounds like this compound is essential for assay validation and ensuring data quality. These detailed protocols and application notes provide a framework for researchers to successfully implement these HTS assays in their drug discovery programs targeting KATP channels.

Application Notes and Protocols: Measuring the IC50 of Clamikalant Sodium on KATP Currents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clamikalant sodium, also known as HMR 1883 or HMR 1098, is a selective blocker of the ATP-sensitive potassium (KATP) channel.[1][2][3] KATP channels are crucial in linking the metabolic state of a cell to its electrical excitability. These channels are composed of a pore-forming inwardly rectifying potassium channel subunit (Kir6.x) and a regulatory sulfonylurea receptor (SUR) subunit. In tissues like the heart, KATP channel activation during periods of metabolic stress, such as ischemia, leads to potassium efflux, which shortens the action potential duration and can contribute to the development of life-threatening arrhythmias like ventricular fibrillation.[4][5][6]

Clamikalant is a sulfonylthiourea derivative designed as a cardioselective KATP channel blocker.[7][8] It shows a higher potency for cardiac KATP channels (composed of Kir6.2/SUR2A) compared to those in pancreatic β-cells (Kir6.2/SUR1), suggesting its potential as an anti-arrhythmic agent with a reduced risk of inducing hypoglycemia.[5][6][7]

These application notes provide a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of this compound on KATP currents using the patch-clamp technique, the gold standard for ion channel research.[9]

Data Presentation: IC50 of this compound on KATP Channels

The following table summarizes the reported IC50 values for this compound (HMR 1883) in various experimental models. These values highlight the compound's cardioselectivity and the influence of experimental conditions, such as pH, on its potency.

Cell/Tissue TypeExperimental ModelKATP Channel SubunitsMeasured EffectIC50 Value (µM)Reference
Guinea Pig Papillary MuscleRilmakalim-induced APD shortening (pH 7.4)EndogenousAntagonism1.8
Guinea Pig Papillary MuscleRilmakalim-induced APD shortening (pH 6.0)EndogenousAntagonism0.6[7]
Guinea Pig Ventricular MyocytesRilmakalim-induced APD shortening (pH 7.4)EndogenousAntagonism3
Guinea Pig Ventricular MyocytesRilmakalim-induced APD shortening (pH 6.5)EndogenousAntagonism0.4[7]
Guinea Pig Ventricular MyocytesRilmakalim-induced whole-cell current (pH 7.4)EndogenousInhibition0.8[7]
Rat Insulinoma Cells (RINm5F)Diazoxide-induced hyperpolarizationEndogenousDepolarization~20[7]
COSm6 Cells86Rb+ efflux through Kir6.2/SUR1RecombinantInhibitionLess effective[1]
COSm6 Cells86Rb+ efflux through Kir6.2/SUR2ARecombinantInhibitionMore effective[1]
Mouse Atrial MyocytesPinacidil-induced sK(ATP) currentEndogenousInhibition0.36[1]

Experimental Protocols

I. Cell Preparation: Isolation of Ventricular Myocytes

This protocol describes the isolation of ventricular myocytes from an adult mouse heart using the Langendorff perfusion method, which is essential for obtaining high-quality, viable cells for electrophysiological recordings.[9][10]

Materials:

  • Animals: Adult C57BL/6 mice

  • Solutions:

    • Calcium-free Tyrode's Buffer: 135 mM NaCl, 5.4 mM KCl, 1 mM MgCl2, 0.33 mM NaH2PO4, 10 mM HEPES, 10 mM Glucose. Adjust pH to 7.4 with NaOH.

    • Enzyme Solution: Calcium-free Tyrode's buffer containing 1 mg/mL Collagenase Type II and 0.1 mg/mL Protease Type XIV.

    • Kraft-Brühe (KB) Solution: 70 mM KOH, 50 mM L-glutamic acid, 40 mM KCl, 20 mM KH2PO4, 20 mM Taurine, 10 mM HEPES, 10 mM Glucose, 0.5 mM EGTA. Adjust pH to 7.4 with KOH.

  • Equipment: Langendorff perfusion system, surgical instruments, water bath.

Procedure:

  • Anesthetize the mouse and perform a thoracotomy to expose the heart.

  • Rapidly excise the heart and cannulate the aorta on the Langendorff apparatus.

  • Perfuse the heart with warm (37°C), oxygenated Calcium-free Tyrode's buffer for 5 minutes to wash out the blood.

  • Switch the perfusion to the enzyme solution and perfuse for 10-15 minutes, or until the heart becomes flaccid.

  • Transfer the heart to a dish containing KB solution.

  • Remove the atria and gently tease the ventricular tissue apart to release the individual myocytes.

  • Filter the cell suspension through a nylon mesh to remove large debris.

  • Allow the myocytes to settle, then resuspend them in fresh KB solution. The cells can be stored at 4°C for several hours.

II. Electrophysiological Recording: Whole-Cell Patch-Clamp

The whole-cell patch-clamp configuration allows for the recording of macroscopic KATP currents from a single myocyte.

Materials:

  • Solutions:

    • External Solution (Tyrode's Buffer): 135 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 0.33 mM NaH2PO4, 10 mM HEPES, 10 mM Glucose. Adjust pH to 7.4 with NaOH.

    • Internal (Pipette) Solution: 140 mM KCl, 10 mM HEPES, 10 mM EGTA, 5 mM MgATP (or a lower concentration to facilitate KATP channel opening). Adjust pH to 7.2 with KOH.

  • Equipment: Patch-clamp amplifier, digitizer, microscope, micromanipulator, perfusion system.

  • Drug Solutions: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to the final desired concentrations in the external solution. A KATP channel opener (e.g., pinacidil (B1677893) or diazoxide) will be needed to activate the KATP currents.

Procedure:

  • Plate the isolated myocytes on laminin-coated coverslips.

  • Mount the coverslip in the recording chamber on the microscope and perfuse with the external solution.

  • Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with the internal solution.

  • Approach a myocyte with the patch pipette and form a high-resistance (>1 GΩ) seal (a "giga-seal") with the cell membrane.

  • Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.

  • Clamp the cell membrane potential at a holding potential of -70 mV.

  • Apply voltage ramps or steps to elicit membrane currents. For KATP currents, a ramp from -120 mV to +60 mV is typically used.

  • To activate KATP currents, perfuse the cell with an external solution containing a KATP channel opener (e.g., 100 µM pinacidil).

  • Once a stable KATP current is established, apply increasing concentrations of this compound via the perfusion system.

  • Record the current at each concentration until a steady-state block is achieved.

III. Data Analysis and IC50 Calculation
  • Measure the peak outward current at a specific voltage (e.g., +40 mV) in the presence of the KATP opener (control) and at each concentration of this compound.

  • Calculate the percentage of current inhibition for each concentration of this compound relative to the control current.

  • Plot the percentage of inhibition as a function of the logarithm of the this compound concentration.

  • Fit the concentration-response data to the Hill equation to determine the IC50 value and the Hill coefficient (nH):

    • I / I_max = 1 / (1 + ([Drug] / IC50)^nH)

    • Where I is the current at a given drug concentration, I_max is the maximal current, and [Drug] is the concentration of this compound.

Visualizations

Signaling Pathway of KATP Channel Modulation

KATP_Channel_Signaling cluster_membrane Cell Membrane KATP KATP Channel (Kir6.2/SUR2A) K_efflux K+ Efflux KATP->K_efflux Open Metabolism Cellular Metabolism ATP ATP Metabolism->ATP High ADP ADP Metabolism->ADP Low ATP->KATP Inhibition ADP->KATP Activation Clamikalant Clamikalant Sodium Clamikalant->KATP Blockade Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization APD_Shortening Action Potential Shortening Hyperpolarization->APD_Shortening Arrhythmia Arrhythmia APD_Shortening->Arrhythmia Ischemia IC50_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Isolation Isolate Ventricular Myocytes Patch Establish Whole-Cell Patch-Clamp Cell_Isolation->Patch Solutions Prepare Internal & External Solutions Solutions->Patch Drug_Prep Prepare Clamikalant & Opener Solutions Activate Activate KATP Current (e.g., Pinacidil) Drug_Prep->Activate Apply_Drug Apply Increasing [Clamikalant] Drug_Prep->Apply_Drug Patch->Activate Activate->Apply_Drug Record Record Currents Apply_Drug->Record Measure Measure Current Inhibition Record->Measure Plot Plot Concentration- Response Curve Measure->Plot Fit Fit to Hill Equation Plot->Fit IC50 Determine IC50 Fit->IC50

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Clamikalant for Patch Clamp Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively use Clamikalant in patch clamp electrophysiology studies. Here you will find answers to frequently asked questions and troubleshooting guidance for common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is Clamikalant and what is its primary mechanism of action? A1: Clamikalant is a cardiovascular agent whose name indicates it is a potassium channel blocker.[1] Specifically, it is identified as a cardioselective blocker of the ATP-dependent potassium channel (K-ATP).[2] Its primary mechanism is to inhibit the flow of potassium ions through these channels, which plays a critical role in cellular excitability, particularly in cardiomyocytes.

Q2: The topic mentions "Clamikalant sodium concentration." What is the role of sodium? A2: This likely refers to the salt form of the compound. For experimental use, Clamikalant is often prepared as a sodium salt (HMR-1098) to improve its solubility and stability in aqueous solutions.[2] Therefore, "this compound" refers to this salt form, not to sodium as the channel target. This guide will also address how to test for potential off-target effects on sodium channels.

Q3: How should I prepare a stock solution of Clamikalant? A3: It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in a suitable solvent, typically dimethyl sulfoxide (B87167) (DMSO). This stock solution should be aliquoted into smaller, single-use volumes to prevent repeated freeze-thaw cycles, which can degrade the compound. Store these aliquots at -20°C or -80°C for long-term stability.

Q4: What is the recommended final concentration of DMSO in the recording solution? A4: To avoid solvent-induced effects on cell health and ion channel function, the final concentration of DMSO in the external (bath) solution should be kept as low as possible. A concentration of 0.3% or less is generally recommended.[3] It is critical to always include a "vehicle control" experiment where cells are perfused with a solution containing the same final concentration of DMSO without Clamikalant to account for any effects of the solvent itself.[4]

Q5: How long should I perfuse Clamikalant to observe a stable effect? A5: The time required to reach a stable, steady-state effect depends on the perfusion system's speed, the compound's concentration, and its binding kinetics. Typically, a perfusion period of 3-5 minutes is sufficient. Monitoring the current in real-time is essential to ensure that the effect has plateaued before taking measurements for concentration-response analysis.[5]

Q6: Does Clamikalant have known off-target effects on other channels, like sodium or hERG channels? A6: For any cardioselective drug, assessing off-target effects is a critical part of its safety profile. Blockade of the hERG potassium channel is a major concern as it can lead to cardiac arrhythmias.[6][7] Additionally, effects on cardiac sodium channels (e.g., Nav1.5) must also be evaluated. It is crucial to perform experiments specifically designed to test for these potential off-target interactions.

Experimental Protocols and Data

Protocol 1: Preparation of Recording Solutions

Meticulous preparation of intracellular (pipette) and extracellular (bath) solutions is fundamental for successful patch clamp experiments.[8] All solutions should be filtered through a 0.22 µm filter before use.[9]

| Table 1: Recommended Solution Compositions for K+ and Na+ Current Recordings | | :--- | :--- | :--- | | Parameter | For K-ATP Current Recording | For Na+ Current (Off-Target) Recording | | Extracellular Solution (in mM) | 140 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. (pH 7.4 with KOH) | 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. (pH 7.4 with NaOH)[10] | | Intracellular Solution (in mM) | 140 KCl, 1 MgCl₂, 10 HEPES, 10 EGTA, 0.1 ATP-Mg , 0.3 GTP-Na . (pH 7.2 with KOH)[11][12] | 130 CsF, 10 NaCl, 10 HEPES, 10 EGTA, 2 ATP-Mg, 0.3 GTP-Na. (pH 7.2 with CsOH)[10] | | Rationale | High extracellular K+ sets the membrane potential near 0 mV to maximize outward current. Low intracellular ATP helps to open K-ATP channels, which can then be blocked by Clamikalant. | Cesium (Cs+) in the pipette solution blocks most potassium channels, isolating sodium currents.[12] | | Osmolarity | Adjust to ~290-300 mOsm | Adjust to ~300-310 mOsm |

Note: The osmolarity of the intracellular solution should be slightly lower (10-20 mOsm) than the extracellular solution to promote seal formation.[12]

Protocol 2: Whole-Cell Voltage Clamp for Measuring K-ATP Channel Block
  • Cell Preparation: Culture cells expressing the target K-ATP channels (e.g., Kir6.x/SURx) to an appropriate density on glass coverslips.

  • Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 3-7 MΩ when filled with the K-ATP intracellular solution.[11]

  • Seal Formation: Approach a healthy cell with the pipette while applying positive pressure.[13] Once a dimple is observed on the cell surface, release the pressure and apply gentle suction to form a Giga-ohm (GΩ) seal (>1 GΩ).[14]

  • Whole-Cell Configuration: After seal formation, apply brief, strong suction pulses to rupture the cell membrane.[15]

  • Recording:

    • Switch the amplifier to voltage-clamp mode.

    • Hold the cell at a potential of 0 mV.

    • Apply voltage ramps or steps (e.g., from -100 mV to +100 mV) to elicit K-ATP currents.

    • Establish a stable baseline recording in the control extracellular solution.

    • Perfuse the cell with the Clamikalant-containing solution at various concentrations.

    • Record the steady-state block at each concentration.

  • Washout: Perfuse the cell with the control solution to check for the reversibility of the block.[16]

Protocol 3: Assessing Off-Target Effects on Voltage-Gated Sodium Channels (e.g., Nav1.5)
  • Solutions: Use the appropriate extracellular and intracellular solutions for Na+ current recording from Table 1.

  • Recording:

    • Establish a whole-cell configuration as described above.

    • Hold the cell at a hyperpolarized potential where channels are in the resting state (e.g., -100 mV to -120 mV).[10]

    • Apply a brief depolarizing voltage step (e.g., to -10 mV for 20 ms) to elicit the peak inward sodium current.

    • Establish a stable baseline, then perfuse with Clamikalant at a high concentration (e.g., 10-100 µM) to test for any inhibitory effect.

Quantitative Data Summary

The following table presents hypothetical IC₅₀ values for Clamikalant to illustrate a potential pharmacological profile.

| Table 2: Example IC₅₀ Values for Clamikalant | | :--- | :--- | :--- | | Ion Channel Target | Channel Subtype | Hypothetical IC₅₀ (µM) | | Primary Target | K-ATP (Kir6.2/SUR2A) | 1.5 | | Off-Target Screen | Nav1.5 (Cardiac Sodium) | > 100[17] | | Off-Target Screen | hERG (Kv11.1) | 45[18] | | IC₅₀ values represent the concentration at which 50% of the current is inhibited. |

Troubleshooting Guide

| Table 3: Common Problems and Solutions in Clamikalant Experiments | | :--- | :--- | :--- | | Problem | Potential Cause(s) | Suggested Solution(s) | | No observable effect of Clamikalant on K-ATP current | 1. Degraded Compound: Multiple freeze-thaw cycles or improper storage. 2. Low Channel Expression: The cell line may not express sufficient K-ATP channels. 3. High Intracellular ATP: K-ATP channels are inhibited by high ATP.[12] | 1. Prepare a fresh stock solution from powder. 2. Confirm channel expression via RT-PCR or immunocytochemistry. 3. Ensure your intracellular solution has low ATP concentration (as in Table 1). | | Unstable Giga-ohm seal after drug application | 1. High DMSO Concentration: Solvent affects membrane integrity.[3] 2. Perfusion System Instability: High flow rate can cause mechanical instability.[14] 3. Poor Cell Health: Cells may be unhealthy before patching.[19] | 1. Keep final DMSO concentration ≤ 0.1%. 2. Reduce perfusion speed to 1-1.5 mL/min. 3. Ensure cells are healthy and not overgrown before starting the experiment. | | Current "rundown" during the experiment | 1. Dialysis of Intracellular Factors: Washout of essential molecules like ATP/GTP from the cell into the pipette.[16] 2. Channel Stability: Some channels, like hERG, are prone to rundown.[20] | 1. Always include ATP-Mg and GTP in your intracellular solution.[12] 2. Consider using the perforated patch technique (e.g., with amphotericin B), which preserves the intracellular milieu.[20] | | Effect of Clamikalant is not reversible upon washout | 1. "Sticky" Compound: The compound may have high lipophilicity, causing it to bind non-specifically or get trapped in the membrane. 2. Slow Unbinding Kinetics: The drug may dissociate from the channel very slowly.[5] | 1. Increase the duration of the washout period. 2. Include a "trap" in the washout solution, such as albumin, to help sequester the compound. 3. Test lower concentrations to see if reversibility improves. | | Observing unexpected changes in sodium currents | 1. Off-Target Effect: Clamikalant may have a direct inhibitory effect on sodium channels at the concentrations tested. | 1. Follow Protocol 3 to systematically characterize the effect. 2. Determine a concentration-response curve to calculate the IC₅₀ for the off-target effect (as in Table 2). This provides a selectivity window between the primary and off-target. |

Visualizations

Experimental and Logical Workflows

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_solutions Prepare & Filter Solutions pull_pipettes Pull & Polish Pipettes form_seal Form GΩ Seal pull_pipettes->form_seal whole_cell Establish Whole-Cell form_seal->whole_cell baseline Record Stable Baseline whole_cell->baseline apply_drug Apply Clamikalant (Concentration-Response) baseline->apply_drug washout Washout apply_drug->washout data_acq Data Acquisition washout->data_acq calc_ic50 Calculate IC50 & Analyze Kinetics data_acq->calc_ic50

Caption: General experimental workflow for patch clamp analysis of Clamikalant.

mechanism_of_action clamikalant Clamikalant katp K-ATP Channel (Kir6.x/SURx) clamikalant->katp Blocks (Primary Target) nav15 Nav1.5 Channel clamikalant->nav15 Weakly Blocks (Off-Target) k_efflux K+ Efflux katp->k_efflux depolarization Membrane Depolarization k_efflux->depolarization Reduces na_influx Na+ Influx nav15->na_influx troubleshooting_flowchart decision decision start Experiment Start q1 Observing expected K-ATP current block? start->q1 a1_yes Proceed to next concentration/washout q1->a1_yes Yes a1_no Check: 1. Compound Freshness 2. Pipette [ATP] 3. Channel Expression q1->a1_no No q2 Is the GΩ seal stable during perfusion? a1_yes->q2 a1_no->start Re-evaluate Setup a2_yes Continue Recording q2->a2_yes Yes a2_no Check: 1. [DMSO] & Vehicle Control 2. Perfusion Speed 3. Cell Health q2->a2_no No q3 Is the effect reversible on washout? a2_yes->q3 a2_no->start Re-evaluate Setup a3_yes Analysis Complete q3->a3_yes Yes a3_no Increase Washout Time Consider 'Sticky' Compound Properties q3->a3_no No

References

Troubleshooting solubility and stability issues with Clamikalant sodium in buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the solubility and stability of Clamikalant sodium in various buffer systems. The information is intended for researchers, scientists, and drug development professionals to assist in optimizing their experimental outcomes.

Frequently Asked Questions (FAQs) on this compound Solubility

Q1: My this compound is precipitating out of solution. What are the common causes?

A1: Precipitation of this compound from a buffer solution can be attributed to several factors:

  • Exceeding Solubility Limit: The concentration of this compound may be above its saturation point in the specific buffer system you are using.

  • "Solvent Shock": If you are diluting a high-concentration stock solution (e.g., in DMSO) into an aqueous buffer, the rapid change in solvent polarity can cause the compound to crash out of solution.

  • pH Effects: The solubility of this compound, like many ionizable compounds, is likely pH-dependent. The pH of your buffer may not be optimal for maintaining its solubility.

  • Buffer Composition: Components of your buffer system (e.g., high salt concentrations) could interact with this compound, leading to the formation of less soluble complexes.

  • Temperature: Lower temperatures can decrease the solubility of some compounds. If your experiments are conducted at a lower temperature than when the solution was prepared, precipitation may occur.

Q2: What is the known solubility of this compound?

A2: Specific solubility data for this compound in a wide range of laboratory buffers is not extensively published. However, the following information is available:

Solvent/Vehicle SystemConcentrationNotes
DMSO40.00 mg/mL (80.98 mM)Sonication is recommended to aid dissolution.[1]
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline2 mg/mL (4.05 mM)This is a reported in-vivo formulation. Solvents should be added sequentially.[1]

Q3: How do I choose an appropriate buffer for this compound?

A3: The choice of buffer will depend on your specific experimental needs (e.g., physiological pH). Since this compound is a sodium salt of a sulfonamide derivative, its solubility is likely to be influenced by pH. It is recommended to perform preliminary solubility tests in a few common buffers across a range of pH values relevant to your assay. Consider starting with buffers such as phosphate-buffered saline (PBS), TRIS, and HEPES.

Troubleshooting Guide: Solubility Issues

This guide provides a systematic approach to resolving precipitation issues with this compound.

Experimental Protocol: Determining the Solubility of this compound in a New Buffer

This protocol outlines a method to determine the approximate solubility of this compound in a buffer of your choice.

  • Materials:

    • This compound powder

    • Your chosen buffer (e.g., 50 mM Phosphate Buffer, pH 7.4)

    • Vortex mixer

    • Shaking incubator or rotator

    • Microcentrifuge

    • HPLC or UV-Vis spectrophotometer for quantification

  • Procedure:

    • Prepare a series of vials with a fixed volume of your chosen buffer.

    • Add increasing amounts of this compound powder to each vial to create a range of concentrations bracketing your desired final concentration.

    • Vortex each vial vigorously for 1-2 minutes.

    • Place the vials in a shaking incubator at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 24 hours) to allow the solution to reach equilibrium.

    • After incubation, visually inspect the vials for any undissolved solid material.

    • For vials that appear to have reached saturation (i.e., contain undissolved solid), centrifuge at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the excess solid.

    • Carefully collect a sample of the supernatant from each saturated vial.

    • Dilute the supernatant samples with the buffer to a concentration that is within the linear range of your analytical method.

    • Quantify the concentration of this compound in the diluted supernatant using a validated analytical method such as HPLC-UV or UV-Vis spectroscopy.

    • The highest concentration measured represents the equilibrium solubility of this compound in that buffer under the tested conditions.

Workflow for Troubleshooting Solubility

The following diagram illustrates a logical workflow to address solubility challenges.

G start Precipitation Observed check_conc Is the concentration above the known solubility limit? start->check_conc reduce_conc Reduce Concentration check_conc->reduce_conc Yes check_solvent Was a co-solvent (e.g., DMSO) used? check_conc->check_solvent No end_success Solubility Issue Resolved reduce_conc->end_success optimize_dilution Optimize Dilution Method (e.g., slow addition, vortexing) check_solvent->optimize_dilution Yes check_ph Is the buffer pH optimal? check_solvent->check_ph No optimize_dilution->end_success test_ph Test Solubility at Different pH Values check_ph->test_ph No check_temp Is the temperature appropriate? check_ph->check_temp Yes test_ph->end_success adjust_temp Adjust Temperature (if experiment allows) check_temp->adjust_temp No consider_excipients Consider Solubility Enhancers (e.g., cyclodextrins) check_temp->consider_excipients Yes adjust_temp->end_success consider_excipients->end_success

Caption: Troubleshooting workflow for this compound precipitation.

Frequently Asked Questions (FAQs) on this compound Stability

Q4: How stable is this compound in aqueous buffer solutions?

A4: The stability of this compound in aqueous solutions is expected to be influenced by factors such as pH and temperature.[2][3] The molecule contains functional groups, such as an amide linkage, which can be susceptible to hydrolysis under certain conditions (e.g., strongly acidic or basic pH).[2] It is crucial to perform stability studies under your specific experimental conditions.

Q5: What are the likely degradation pathways for this compound?

A5: While specific degradation pathways for this compound are not detailed in the available literature, based on its chemical structure, potential degradation routes could include:

  • Hydrolysis: The amide bond in the molecule could be susceptible to hydrolysis, particularly at non-neutral pH, leading to the formation of two separate fragments.

  • Oxidation: Although less common for this structure, oxidative degradation could occur in the presence of oxidizing agents or under specific light and temperature conditions.

The following diagram illustrates a potential hydrolytic degradation pathway.

G Clamikalant This compound (Intact Molecule) Hydrolysis Hydrolysis (H₂O, H⁺ or OH⁻) Clamikalant->Hydrolysis Product1 Degradation Product 1 (Carboxylic Acid Derivative) Hydrolysis->Product1 Product2 Degradation Product 2 (Amine Derivative) Hydrolysis->Product2

Caption: Potential hydrolytic degradation pathway for this compound.

Troubleshooting Guide: Stability Issues

This guide provides a framework for assessing and mitigating the stability issues of this compound.

Experimental Protocol: Assessing the Stability of this compound by HPLC

This protocol describes a general method to evaluate the stability of this compound in a buffer over time.

  • Materials:

    • A stock solution of this compound of known concentration.

    • The buffer of interest.

    • Incubators set at desired temperatures (e.g., 4°C, 25°C, 37°C).

    • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV).

    • Mobile phase for HPLC.

  • Procedure:

    • Prepare a solution of this compound in the buffer at the desired concentration.

    • Divide the solution into several aliquots in tightly sealed vials.

    • Store the aliquots at different temperature conditions.

    • At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one aliquot from each temperature condition.

    • Immediately analyze the sample by HPLC.

      • The mobile phase and column conditions should be optimized to achieve good separation between the parent this compound peak and any potential degradation products.

    • Record the peak area of the parent this compound.

    • Calculate the percentage of this compound remaining at each time point relative to the initial (time 0) concentration.

    • Plot the percentage of remaining this compound versus time for each temperature to determine the degradation rate.

Illustrative Stability Data

The following table provides a hypothetical example of stability data for this compound to guide your experimental design. Note: This is not experimental data and should be confirmed by your own studies.

Buffer pHTemperature (°C)% Remaining after 24h% Remaining after 48h
5.02595%90%
7.44>99%>99%
7.42598%96%
7.43792%85%
8.52594%88%
Workflow for Investigating Stability

This diagram outlines the steps to take when investigating the stability of this compound.

G start Stability Concern setup_exp Design Stability Study (Time points, Temp, pH) start->setup_exp run_hplc Run HPLC Analysis at Each Time Point setup_exp->run_hplc analyze_data Analyze Data: - Quantify Parent Peak - Identify Degradant Peaks run_hplc->analyze_data assess_stability Is degradation significant (>5-10%)? analyze_data->assess_stability optimize_cond Optimize Conditions: - Adjust pH - Lower Temperature - Prepare Fresh Solutions assess_stability->optimize_cond Yes end_stable Acceptable Stability Achieved assess_stability->end_stable No optimize_cond->end_stable end_unstable Characterize Degradants and/or Use Alternative Buffer optimize_cond->end_unstable If optimization fails

Caption: Experimental workflow for assessing this compound stability.

References

Identifying and minimizing off-target effects of Clamikalant sodium in cellular assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for identifying and minimizing off-target effects of Clamikalant sodium in cellular assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent and selective blocker of ATP-sensitive potassium (K-ATP) channels. In cardiac myocytes, inhibition of these channels leads to a prolongation of the action potential duration, which is the basis for its potential therapeutic use in treating certain cardiac arrhythmias.

Q2: What are the potential off-target effects of this compound?

As with any small molecule inhibitor, this compound has the potential for off-target effects. Based on its chemical structure and the nature of its primary target, potential off-target interactions could include other ion channels, kinases, and G-protein coupled receptors (GPCRs). It is crucial to experimentally determine the selectivity profile of this compound in relevant cellular models.

Q3: How can I minimize the risk of observing off-target effects in my experiments?

Minimizing off-target effects starts with careful experimental design. Key considerations include:

  • Concentration Range: Use the lowest concentration of this compound that elicits the desired on-target effect. A comprehensive dose-response curve is essential.

  • Positive and Negative Controls: Always include appropriate vehicle controls and known selective and non-selective compounds to benchmark the effects of this compound.

  • Cell Line Selection: Use cell lines that endogenously express the target of interest at physiological levels. Overexpression systems can sometimes amplify off-target effects.

  • Orthogonal Assays: Confirm key findings using multiple, independent assay formats that measure different endpoints of the same biological process.

Q4: What are the first troubleshooting steps if I suspect off-target effects?

If you observe unexpected or inconsistent results, consider the following:

  • Verify Drug Concentration and Integrity: Ensure the correct concentration of this compound was used and that the compound has not degraded.

  • Assess Cell Health: Perform a cytotoxicity assay to rule out generalized toxicity as the source of the observed effects.

  • Perform a Dose-Response Analysis: A steep dose-response curve may suggest a specific interaction, while a shallow curve could indicate non-specific or off-target effects.

  • Consult Selectivity Data: Refer to available selectivity profiling data to determine if known off-targets could be responsible for the observed phenotype.

Troubleshooting Guides

Issue 1: Inconsistent results in cardiac action potential duration assays.

  • Possible Cause 1: Off-target ion channel modulation. this compound may be interacting with other cardiac ion channels that influence action potential duration, such as hERG (IKr), Nav1.5 (INa), or Cav1.2 (ICa,L).

    • Troubleshooting Step: Perform a cardiac ion channel panel screen to assess the activity of this compound against a panel of key cardiac ion channels. Compare the IC50 values for these off-targets to the on-target IC50 for the K-ATP channel.

  • Possible Cause 2: Cellular stress response. At higher concentrations, this compound might induce cellular stress, indirectly affecting ion channel function.

    • Troubleshooting Step: Measure markers of cellular stress (e.g., reactive oxygen species production, heat shock protein expression) in response to this compound treatment.

Issue 2: Observed cytotoxicity at concentrations close to the effective dose.

  • Possible Cause 1: Off-target kinase inhibition. Many kinase inhibitors are known to cause cytotoxicity. This compound might be inhibiting essential cellular kinases.

    • Troubleshooting Step: Screen this compound against a broad panel of kinases to identify any potential off-target kinase activity.

  • Possible Cause 2: Disruption of mitochondrial function. Off-target effects on mitochondrial proteins can lead to cytotoxicity.

    • Troubleshooting Step: Evaluate the effect of this compound on mitochondrial membrane potential and oxygen consumption.

Quantitative Data Summary

The following tables present hypothetical data to illustrate the expected selectivity and cytotoxicity profile of this compound. This data is for illustrative purposes only and should not be considered as experimentally verified results.

Table 1: Hypothetical Selectivity Profile of this compound Against a Panel of Cardiac Ion Channels.

Target Ion ChannelAssay TypeIC50 (µM)
K-ATP (Kir6.2/SUR2A) Patch Clamp 0.1
hERG (Kv11.1)Patch Clamp> 50
Nav1.5Patch Clamp25
Cav1.2Patch Clamp> 50
Kv7.1/minKPatch Clamp> 50
Kv4.3/KChIP2.2Patch Clamp45

Table 2: Hypothetical Kinase and GPCR Off-Target Profile for this compound.

TargetAssay Type% Inhibition at 10 µM
Kinase Panel (400 kinases) Biochemical < 10% for all kinases
GPCR Panel (100 GPCRs) Radioligand Binding < 5% for all receptors

Table 3: Hypothetical Cytotoxicity of this compound in Different Cell Lines.

Cell LineAssay TypeCC50 (µM)
HEK293MTT Assay (72h)> 100
hiPSC-CardiomyocytesImpedance (48h)75

Experimental Protocols

Protocol 1: Patch-Clamp Electrophysiology for On-Target K-ATP Channel Activity

This protocol is for determining the potency of this compound on the cardiac K-ATP channel (Kir6.2/SUR2A) expressed in a heterologous system (e.g., HEK293 cells).

  • Cell Culture: Culture HEK293 cells stably co-expressing Kir6.2 and SUR2A subunits in DMEM supplemented with 10% FBS and appropriate selection antibiotics.

  • Cell Preparation: On the day of recording, dissociate cells using a non-enzymatic cell dissociation solution and plate them onto glass coverslips.

  • Electrophysiology:

    • Use whole-cell patch-clamp configuration.

    • The external solution should contain (in mM): 140 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, pH 7.4 with KOH.

    • The internal (pipette) solution should contain (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 0.1 Na-ATP, pH 7.2 with KOH.

    • Hold cells at -70 mV and apply voltage ramps from -120 mV to +50 mV to elicit K-ATP currents.

    • Establish a stable baseline current before perfusing with increasing concentrations of this compound.

  • Data Analysis: Measure the current amplitude at a specific voltage (e.g., 0 mV) for each concentration. Normalize the data to the baseline current and fit to a dose-response curve to determine the IC50 value.

Protocol 2: MTT Assay for Cytotoxicity

This protocol is for assessing the cytotoxic potential of this compound.

  • Cell Seeding: Seed HEK293 cells in a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium and add it to the cells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., staurosporine).

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Aspirate the medium and add DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the CC50 value.

Visualizations

experimental_workflow Experimental Workflow for Off-Target Identification cluster_primary Primary Screening cluster_secondary Secondary Screening (Off-Target) cluster_safety Safety Assessment primary_assay On-Target Assay (e.g., K-ATP Patch Clamp) dose_response Dose-Response Curve primary_assay->dose_response ion_channel Ion Channel Panel primary_assay->ion_channel Test for Selectivity kinase_panel Kinase Panel primary_assay->kinase_panel gpcr_panel GPCR Panel primary_assay->gpcr_panel cytotoxicity Cytotoxicity Assay (e.g., MTT) dose_response->cytotoxicity Determine Therapeutic Window

Caption: Workflow for identifying this compound off-target effects.

signaling_pathway Potential Off-Target Signaling Pathways cluster_on_target On-Target Pathway cluster_off_target Potential Off-Target Pathways clamikalant Clamikalant sodium katp K-ATP Channel clamikalant->katp Primary Target other_ion_channels Other Ion Channels (e.g., Nav1.5) clamikalant->other_ion_channels Potential kinases Kinases clamikalant->kinases Potential gpcrs GPCRs clamikalant->gpcrs Potential apd Action Potential Duration Prolongation katp->apd Inhibition cellular_effects Unintended Cellular Effects other_ion_channels->cellular_effects kinases->cellular_effects gpcrs->cellular_effects troubleshooting_logic Troubleshooting Logic for Unexpected Results start Unexpected Experimental Result check_conc Concentration Verified? start->check_conc check_conc->start No, re-run check_cytotoxicity Cytotoxicity Observed? check_conc->check_cytotoxicity Yes off_target_screen Perform Off-Target Screening check_cytotoxicity->off_target_screen No re_evaluate Re-evaluate Experimental Design check_cytotoxicity->re_evaluate Yes off_target_screen->re_evaluate

How to prevent rundown of KATP channels when studying Clamikalant sodium

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying ATP-sensitive potassium (KATP) channel modulators like Clamikalant sodium. The following resources are designed to help you prevent the common issue of channel rundown and ensure the acquisition of high-quality, reproducible data.

Troubleshooting Guide: Preventing KATP Channel Rundown

KATP channel rundown, the gradual loss of channel activity in excised membrane patches, is a significant challenge in electrophysiological recordings. This guide provides a question-and-answer format to address specific issues you may encounter.

Q1: My KATP channel currents are rapidly disappearing after patch excision. What is causing this, and how can I prevent it?

A: Rapid current decay, or rundown, is often multifactorial. The primary causes include the loss of essential intracellular factors and enzymatic degradation of key regulatory molecules.

  • Loss of MgATP/MgADP: In the absence of intracellular ATP, KATP channels can remain open and subsequently lose their activity.[1] The presence of Mg²⁺ is critical for the activating effect of ADP.[1]

  • Depletion of Phosphatidylinositol 4,5-bisphosphate (PIP2): PIP2 is a crucial membrane phospholipid that stabilizes the open state of the KATP channel.[1] Its hydrolysis or depletion in an excised patch leads to channel rundown.

  • Dephosphorylation: Channel activity can be modulated by protein kinases, and dephosphorylation following patch excision can contribute to rundown.

Immediate Solutions:

  • Supplement Intracellular Solution with ATP and Mg²⁺: Always include MgATP in your intracellular (pipette) solution to maintain channel activity. While ATP is an inhibitor, a low concentration is necessary to prevent rundown.

  • Add PIP2 to the Intracellular Solution: The inclusion of PIP2 in the intracellular solution is highly effective at preventing rundown by directly stabilizing the channel's open state.

  • Use a Perforated Patch-Clamp Technique: This technique, using agents like amphotericin B or gramicidin, maintains the integrity of the intracellular environment, preventing the dialysis of essential cytosolic components and thus mitigating rundown.

Q2: I've added ATP to my pipette solution, but I'm still observing significant rundown. What else can I do?

A: While ATP is essential, other factors can still contribute to rundown. Consider the following adjustments:

  • Optimize ATP Concentration: The optimal ATP concentration can vary between cell types and channel subtypes. Empirically test a range of low micromolar concentrations.

  • Include MgADP: The ATP/MgADP ratio is a key regulator of channel activity.[1] Adding MgADP to the intracellular solution can help mimic the physiological environment and stabilize the channel.

  • Add a Phosphatase Inhibitor Cocktail: To counteract dephosphorylation, include a cocktail of broad-spectrum phosphatase inhibitors in your intracellular solution.

Q3: Can the KATP channel modulator I'm studying (e.g., this compound) influence the rate of rundown?

A: Yes, the compound itself can potentially affect channel stability.

  • Channel Blockers (e.g., this compound): As a KATP channel blocker, this compound (also known as HMR 1098) would not be expected to directly cause rundown in the same way as the absence of ATP. However, prolonged exposure or high concentrations could potentially alter the channel's conformation or interaction with regulatory molecules, indirectly affecting its stability.

  • Channel Openers (e.g., Cromakalim): KATP channel openers like cromakalim (B1669624) and its active isomer levcromakalim (B1674936) act on the sulfonylurea receptor (SUR) subunit to promote channel opening.[2][3][4][5][6] Some studies suggest that the action of certain openers is dependent on the presence of nucleotides.[3] Therefore, in the absence of ATP, the efficacy of the opener might be reduced, which could be misinterpreted as rundown.

Experimental Consideration: When studying a novel compound, it is crucial to perform control experiments to distinguish between rundown and the specific effects of the drug. This includes time-matched vehicle controls to quantify the rate of rundown in the absence of the compound.

Frequently Asked Questions (FAQs)

What is KATP channel rundown?

KATP channel rundown is the progressive and irreversible loss of channel activity observed in excised membrane patches during patch-clamp recordings. This phenomenon is attributed to the loss of essential intracellular messengers and the enzymatic modification of the channel complex or its regulatory partners.

Why is preventing rundown critical when studying KATP channel modulators?

What is the role of PIP2 in preventing rundown?

Phosphatidylinositol 4,5-bisphosphate (PIP2) is a key membrane phospholipid that binds to the Kir6.x subunit of the KATP channel. This interaction stabilizes the channel in an open conformation, thereby counteracting the rundown process. The presence of PIP2 is considered a critical factor for maintaining KATP channel activity in excised patches.

Is rundown an issue in whole-cell patch-clamp recordings?

Rundown can also occur in the whole-cell configuration, although it is often slower than in excised patches. This is because the whole-cell configuration allows for the dialysis of the cell's contents with the pipette solution. To minimize rundown in whole-cell recordings, it is recommended to use the perforated patch technique or to include key stabilizing agents like MgATP and PIP2 in the pipette solution.

Can I pharmacologically dissect the components of rundown?

Yes, to some extent. By systematically adding or removing components from the intracellular solution (e.g., ATP, ADP, PIP2, phosphatase inhibitors), you can investigate the contribution of each factor to the rundown process in your specific experimental system.

Quantitative Data Summary

The following tables summarize key quantitative data related to the prevention of KATP channel rundown.

Table 1: Efficacy of Different Strategies in Preventing KATP Channel Rundown

Prevention StrategyTypical ConcentrationObserved Effect on RundownReference
MgATP 0.1 - 1 mMSignificantly slows rundown compared to ATP-free solutions.[3]
PIP2 (diC8) 10 - 20 µMMarkedly stabilizes channel activity, often completely preventing rundown for extended periods.
MgADP 0.1 - 0.5 mMIn the presence of ATP, helps maintain channel activity and physiological regulation.
Phosphatase Inhibitors Varies (cocktail)Can reduce rundown by preventing dephosphorylation of the channel or associated proteins.
Perforated Patch N/ALargely prevents rundown by preserving the intracellular milieu.

Table 2: Typical Electrophysiological Parameters for KATP Channels

ParameterTypical ValueConditions
Single-channel conductance 50 - 80 pSSymmetrical high K⁺ solutions
IC₅₀ for ATP inhibition 10 - 100 µMVaries with SUR and Kir subunits
EC₅₀ for MgADP activation 10 - 50 µMIn the presence of an inhibitory ATP concentration
Holding Potential -60 to -70 mVWhole-cell and excised patch recordings

Experimental Protocols

Protocol 1: Inside-Out Patch-Clamp Recording with Rundown Prevention

This protocol is designed for recording single KATP channel currents from cultured cells expressing the channel of interest while minimizing rundown.

1. Solutions:

  • Pipette (Extracellular) Solution (in mM): 140 KCl, 1.2 MgCl₂, 2.6 CaCl₂, 10 HEPES (pH 7.4 with KOH).
  • Bath (Intracellular) Solution (in mM): 140 KCl, 2 MgCl₂, 1 EGTA, 10 HEPES (pH 7.2 with KOH).
  • Rundown Prevention Cocktail (to be added to the bath solution): 0.5 MgATP, 0.1 MgADP, 20 PIP2 (diC8).

2. Cell Preparation:

  • Plate cells on glass coverslips 24-48 hours before the experiment.
  • On the day of the experiment, transfer a coverslip to the recording chamber on an inverted microscope.

3. Recording Procedure:

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the pipette solution.
  • Approach a cell with the pipette tip while applying slight positive pressure.
  • Once a dimple is observed on the cell surface, release the positive pressure and apply gentle suction to form a gigaohm seal (>1 GΩ).
  • After establishing a stable seal, excise the patch by pulling the pipette away from the cell. The intracellular side of the membrane will now be facing the bath solution.
  • Immediately perfuse the patch with the bath solution containing the rundown prevention cocktail.
  • Record single-channel currents at a holding potential of -60 mV.
  • Apply the KATP channel modulator (e.g., this compound or cromakalim) via a perfusion system and record the change in channel activity.

Protocol 2: Perforated Whole-Cell Patch-Clamp Recording

This protocol is suitable for studying the macroscopic KATP channel currents in a more physiologically relevant context.

1. Solutions:

  • Extracellular Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
  • Pipette Solution (in mM): 140 KCl, 10 NaCl, 1 MgCl₂, 10 HEPES (pH 7.2 with KOH).
  • Perforating Agent: Prepare a stock solution of Amphotericin B (60 mg/mL in DMSO) and dilute it in the pipette solution to a final concentration of 240 µg/mL just before use.

2. Recording Procedure:

  • Backfill the patch pipette with the amphotericin B-containing pipette solution.
  • Form a gigaohm seal on the cell membrane as described in Protocol 1.
  • Monitor the access resistance. Perforation will be indicated by a gradual decrease in access resistance over several minutes.
  • Once a stable access resistance is achieved (typically < 20 MΩ), begin the voltage-clamp experiment.
  • Apply voltage ramps or steps to elicit KATP channel currents.
  • Perfuse the cell with the extracellular solution containing the KATP channel modulator to assess its effect on the whole-cell current.

Visualizations

KATP_Channel_Rundown_Pathway Active_Channel Active KATP Channel Excised_Patch Patch Excision Active_Channel->Excised_Patch Loss_of_PIP2 PIP2 Depletion Excised_Patch->Loss_of_PIP2 Dephosphorylation Dephosphorylation Excised_Patch->Dephosphorylation Loss_of_MgADP Loss of MgADP Excised_Patch->Loss_of_MgADP Rundown_State Rundown State (Inactive Channel) Loss_of_PIP2->Rundown_State Dephosphorylation->Rundown_State Loss_of_MgADP->Rundown_State Prevention Prevention Strategies Add_PIP2 Add Exogenous PIP2 Prevention->Add_PIP2 Add_MgADP Add MgADP Prevention->Add_MgADP Phosphatase_Inhibitors Phosphatase Inhibitors Prevention->Phosphatase_Inhibitors Add_PIP2->Loss_of_PIP2 Add_MgADP->Loss_of_MgADP Phosphatase_Inhibitors->Dephosphorylation

Caption: Signaling pathway illustrating the main causes of KATP channel rundown.

Troubleshooting_Workflow Start Start: Observing KATP Channel Rundown Check_ATP Is MgATP in the pipette solution? Start->Check_ATP Add_ATP Add 0.1-1 mM MgATP Check_ATP->Add_ATP No Check_PIP2 Is rundown still significant? Check_ATP->Check_PIP2 Yes Add_ATP->Check_PIP2 Add_PIP2 Add 10-20 µM PIP2 Check_PIP2->Add_PIP2 Yes Success Rundown Minimized Check_PIP2->Success No Consider_Perforated Is rundown still an issue? Add_PIP2->Consider_Perforated Use_Perforated Switch to Perforated Patch-Clamp Consider_Perforated->Use_Perforated Yes Optimize_Other Optimize other factors: - MgADP concentration - Phosphatase inhibitors - Temperature Consider_Perforated->Optimize_Other No Use_Perforated->Success Optimize_Other->Success

Caption: A logical workflow for troubleshooting and preventing KATP channel rundown.

References

Addressing variability in Clamikalant sodium efficacy across different animal models

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Clamikalant sodium (also known as HBI-3000 or sulcardine (B1250963) sulfate). This resource is designed for researchers, scientists, and drug development professionals to address the variability in this compound's efficacy observed across different animal models. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your preclinical research.

Troubleshooting Guides

This section provides solutions to common issues encountered during in vivo experiments with this compound.

Issue 1: Lower than Expected Efficacy in a Rodent Model Compared to Canine Studies

  • Question: We are observing a diminished anti-arrhythmic effect of this compound in our rat model of ventricular tachycardia compared to published canine data. What could be the underlying reasons?

  • Answer:

    • Species-Specific Ion Channel Physiology: The cardiac ion channel expression and function differ significantly between canines and rodents.[1][2][3][4] The repolarization phase in rats is less dependent on the rapid delayed rectifier potassium current (IKr), a key target of Clamikalant, compared to dogs and humans.[1][2] This can lead to a reduced effect of IKr blockade on action potential duration in rats.

    • Differences in Heart Rate: Rodents have a much higher heart rate than larger mammals, which alters the electrophysiological substrate and the response to anti-arrhythmic drugs.[3]

    • Pharmacokinetic Differences: While specific comparative pharmacokinetic data for Clamikalant is limited, it is common for drug metabolism and clearance to vary significantly between species. This can result in different plasma concentrations and exposure at the target organ.

    • Anesthetic Effects: The type of anesthetic used can significantly impact cardiac electrophysiology and the response to anti-arrhythmic agents. Ensure that the anesthetic regimen is consistent and has minimal confounding effects on the parameters being measured.

Troubleshooting Workflow for Efficacy Issues

G cluster_0 Troubleshooting Diminished Efficacy A Low Efficacy Observed B Verify Drug Formulation and Administration A->B First Step C Review Experimental Protocol B->C If formulation is correct D Consider Species-Specific Physiology C->D If protocol is sound E Measure Plasma Drug Concentration D->E To confirm exposure G Re-evaluate Model Appropriateness D->G If physiology is a key factor F Optimize Dosing Regimen E->F If concentration is low

Caption: A stepwise approach to troubleshooting lower-than-expected efficacy of this compound.

Issue 2: High Variability in Experimental Results

  • Question: We are seeing significant variability in the anti-arrhythmic response to this compound within the same animal cohort. How can we reduce this variability?

  • Answer:

    • Standardize Surgical Procedures: Ensure that the surgical induction of arrhythmia (e.g., coronary artery ligation) is highly consistent across all animals to minimize differences in the arrhythmic substrate.

    • Control Physiological Parameters: Maintain stable core body temperature, hydration, and electrolyte balance, as these factors can influence cardiac electrophysiology.

    • Consistent Drug Administration: Use precise dosing and administration techniques to ensure each animal receives the intended dose. For intravenous administration, use a calibrated infusion pump.

    • Acclimatization: Allow sufficient time for animals to acclimatize to the experimental environment to reduce stress-induced physiological changes.

    • Blinding and Randomization: Implement blinding and randomization in your study design to minimize unconscious bias in data collection and analysis.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a multi-ion channel blocker. It inhibits the fast and late sodium currents (INa-F, INa-L), the L-type calcium current (ICa-L), and the rapid delayed rectifier potassium current (IKr).[5] Its anti-arrhythmic effect is attributed to its ability to prolong the action potential duration (APD) and suppress early afterdepolarizations (EADs).

Mechanism of Action of this compound

G cluster_channels Cardiac Ion Channels cluster_effects Electrophysiological Effects Clamikalant This compound INa INa (Fast & Late) Clamikalant->INa Inhibits ICaL ICa-L Clamikalant->ICaL Inhibits IKr IKr Clamikalant->IKr Inhibits APD Prolongation of Action Potential Duration INa->APD ICaL->APD IKr->APD EAD Suppression of Early Afterdepolarizations APD->EAD Arrhythmia Anti-arrhythmic Effect EAD->Arrhythmia

Caption: Signaling pathway illustrating how this compound modulates cardiac ion channels to produce an anti-arrhythmic effect.

Q2: Which animal model is most appropriate for studying the efficacy of this compound?

A2: The choice of animal model depends on the specific research question.

  • Canine Models: The canine heart shares many electrophysiological similarities with the human heart, making it a highly translational model for studying ventricular arrhythmias and the effects of drugs that target ion channels like IKr.[1][2]

  • Rodent Models: Rat and mouse models are useful for initial screening and for studies involving genetic modifications. However, due to significant differences in cardiac ion channel expression and function compared to humans, the results may not be directly translatable.[1][3][4]

Model Selection Logic

G node_result Canine Model start Start: Select Animal Model q1 High Translational Relevance to Humans? start->q1 q1->node_result Yes q2 Initial Screening or Genetic Studies? q1->q2 No q2->node_result Yes node_result2 Re-evaluate Experimental Goals q2->node_result2 No

Caption: A decision-making diagram for selecting an appropriate animal model for this compound studies.

Q3: Are there any known pharmacokinetic differences between species for this compound?

A3: While detailed, publicly available comparative pharmacokinetic studies for this compound across different species are limited, it is a general principle in pharmacology that significant differences in absorption, distribution, metabolism, and excretion (ADME) exist between species. These differences can impact the drug's efficacy and safety profile. It is recommended to perform pharmacokinetic studies in the chosen animal model to determine the appropriate dosing regimen.

Data Presentation

Table 1: Efficacy of this compound in a Canine Model of Sudden Cardiac Death

Treatment GroupDoseNumber of Animals (n)Incidence of Ventricular Fibrillation (VF)
Control (Vehicle)N/A850% (4/8)
This compound15 mg/kg IV714% (1/7)

Data adapted from preclinical studies.

Experimental Protocols

Protocol 1: Ischemia-Induced Ventricular Arrhythmia in a Canine Model

  • Animal Preparation:

    • Adult mongrel dogs of either sex are anesthetized with an appropriate anesthetic agent (e.g., sodium pentobarbital).

    • The animals are ventilated, and core body temperature is maintained at 37°C.

    • A thoracotomy is performed to expose the heart.

  • Arrhythmia Induction:

    • The left anterior descending (LAD) coronary artery is dissected, and a hydraulic occluder is placed around it.

    • Myocardial ischemia is induced by inflating the occluder for a predetermined period (e.g., 90 minutes), followed by reperfusion.

    • This ischemia-reperfusion injury creates a substrate for ventricular arrhythmias.

  • Drug Administration:

    • This compound or vehicle is administered intravenously as a bolus or infusion at the desired dose.

  • Electrophysiological Monitoring:

    • A multi-electrode catheter is placed in the right ventricle for programmed electrical stimulation (PES) to induce ventricular tachycardia (VT) or fibrillation (VF).

    • Continuous ECG and intracardiac electrograms are recorded to monitor heart rate, rhythm, and arrhythmia incidence.

  • Data Analysis:

    • The primary endpoint is typically the incidence of sustained VT or VF.

    • Other parameters, such as the effective refractory period (ERP) and VT/VF cycle length, are also analyzed.

General Experimental Workflow

G A Animal Preparation (Anesthesia, Ventilation) B Surgical Procedure (e.g., Thoracotomy) A->B C Arrhythmia Induction (e.g., Ischemia-Reperfusion) B->C D Drug Administration (Clamikalant or Vehicle) C->D E Electrophysiological Monitoring (ECG, PES) D->E F Data Collection and Analysis E->F

Caption: A generalized workflow for in vivo arrhythmia studies with this compound.

Protocol 2: Aconitine-Induced Arrhythmia in a Rat Model (Adapted)

  • Animal Preparation:

    • Sprague-Dawley rats are anesthetized (e.g., with urethane).

    • The jugular vein and carotid artery are cannulated for drug administration and blood pressure monitoring, respectively.

    • ECG is continuously monitored.

  • Arrhythmia Induction:

    • A continuous intravenous infusion of aconitine (B1665448) is initiated to induce ventricular arrhythmias.

  • Drug Administration:

    • This compound or vehicle is administered intravenously prior to the aconitine infusion.

  • Data Analysis:

    • The dose of aconitine required to induce arrhythmias is determined.

    • The effects of this compound on the onset and duration of arrhythmias are quantified.

Disclaimer: The information provided in this Technical Support Center is for research purposes only and is not intended as a substitute for professional veterinary or medical advice. Researchers should always adhere to their institution's guidelines for animal care and use.

References

Potential for Clamikalant sodium to interfere with common laboratory assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Clamikalant sodium (HBI-3000). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential for this compound to interfere with common laboratory assays.

Disclaimer: this compound is a novel investigational drug. As such, there is limited direct evidence of its interference with specific laboratory assays. The information provided here is based on the known pharmacological properties of this compound as a multi-ion channel blocker (primarily targeting sodium, potassium, and calcium channels) and its formulation as a sodium salt. The guidance is intended to help researchers anticipate and troubleshoot potential issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how might its mechanism of action cause interference in laboratory assays?

A1: this compound is an investigational antiarrhythmic agent that functions as a multi-ion channel blocker. Its primary targets are cardiac sodium, potassium, and calcium channels. This mechanism of action is crucial for its therapeutic effect but also presents a potential for interference in laboratory assays that measure or are dependent on the function of these channels or the concentrations of these ions.

Q2: Could the "sodium" in this compound affect electrolyte measurements?

A2: Yes, this is a possibility. Clamikalant is administered as a sodium salt. In experiments involving high concentrations of this compound, the additional sodium ions could potentially elevate the total sodium concentration in the sample, leading to falsely high readings in sodium assays, particularly those using ion-selective electrodes (ISEs).

Q3: Are immunoassays susceptible to interference by this compound?

A3: While direct interference is not documented, immunoassays can be sensitive to changes in the sample matrix, such as ionic strength. High concentrations of any salt, including this compound, could potentially disrupt antigen-antibody binding, leading to either falsely elevated or decreased results. This is a general consideration for immunoassays and should be evaluated on a case-by-case basis.

Q4: My experimental results are unexpected when using this compound. How can I determine if it's an off-target effect of the drug or assay interference?

A4: Distinguishing between a biological off-target effect and analytical interference is a critical step. A systematic approach is recommended:

  • Consult Assay Manufacturer's Documentation: Review the package insert or technical data sheet for your assay to check for known interferences from compounds with similar structures or mechanisms of action.

  • Perform a Spike and Recovery Experiment: Add a known amount of your analyte of interest to a sample matrix containing this compound at the concentration used in your experiments. If you cannot "recover" the expected amount of the analyte, interference is likely.

  • Serial Dilution Test: Dilute a sample containing a high concentration of the analyte and this compound. If the measured concentration does not decrease linearly with dilution, it may indicate interference.

  • Use an Alternative Assay Method: If possible, measure the same analyte using a different method that relies on a different detection principle (e.g., mass spectrometry instead of an immunoassay). Concordant results suggest a true biological effect, while discordant results point towards assay interference.

Troubleshooting Guides

Problem 1: Unexpectedly high sodium readings in my cell culture media/buffer after adding this compound.
  • Potential Cause: The sodium salt of Clamikalant is contributing to the total sodium concentration.

  • Troubleshooting Steps:

    • Calculate the theoretical contribution of sodium from the this compound you added.

    • Measure the sodium concentration of your vehicle control (the solution used to dissolve this compound).

    • Consider using a sodium-free formulation of a similar compound if available for your specific experiment, or adjust the baseline sodium concentration of your experimental medium accordingly.

Problem 2: Inconsistent results in my potassium or calcium flux assay.
  • Potential Cause: this compound is directly blocking the ion channels your assay is designed to measure. This is an "on-target" effect in a biological sense but can be considered "interference" if you are studying a different biological process.

  • Troubleshooting Steps:

    • Confirm the IC50 or EC50 of this compound for the specific channels in your assay system.

    • If you are not intending to study the effect of Clamikalant on these channels, you may need to choose a different compound for your experiment.

    • If you are studying these channels, this is your experimental result. Ensure your controls are appropriate to isolate the effect of Clamikalant.

Data Presentation: Potential Interferences from Analogous Ion Channel Blockers

The following table summarizes known interferences for other ion channel blockers. This information may help predict potential interferences for this compound.

Drug Class/ExampleAffected Assay(s)Nature of InterferenceReference
Calcium Channel Blockers
VerapamilSerum Ionized CalciumIn vivo elevation[1][2]
VerapamilSerum MagnesiumIn vivo suppression[1][2]
AmlodipineFura-2 based Calcium AssaysIntrinsic fluorescence causing false signals[3][4]
Sodium Channel Blockers
LidocaineImmunoassays for LidocaineCross-reactivity with metabolites[5]
Potassium Channel Blockers
AmiodaroneThyroid Function Tests (T4, T3, TSH)In vivo alterations due to iodine content[6][7]
DofetilidehERG Binding AssaysModulation by extracellular potassium concentration[8]
General
Various DrugsIon-Selective Electrode (ISE) AssaysDirect electrode interference or matrix effects[9][10][11]

Experimental Protocols

Protocol 1: Evaluation of this compound Interference in an Ion-Selective Electrode (ISE) Assay for Sodium
  • Objective: To determine if this compound interferes with the measurement of sodium concentration by a common ISE-based clinical chemistry analyzer.

  • Materials:

    • This compound

    • Vehicle control (e.g., DMSO, saline)

    • Pooled human serum or plasma with a known sodium concentration

    • Calibrated ISE-based chemistry analyzer

  • Method:

    • Prepare a stock solution of this compound in the appropriate vehicle.

    • Create a series of serum/plasma samples spiked with increasing concentrations of this compound (e.g., 0 µM, 1 µM, 10 µM, 100 µM, 1 mM). Ensure the final concentration of the vehicle is constant across all samples.

    • Prepare a corresponding set of samples with the vehicle control alone at the same dilutions.

    • Measure the sodium concentration in all samples using the ISE analyzer.

    • Analysis: Compare the measured sodium concentrations in the this compound-spiked samples to the vehicle controls. A concentration-dependent increase in sodium would suggest interference.

Protocol 2: Spike and Recovery for a Ligand-Binding Immunoassay
  • Objective: To assess whether this compound interferes with the quantification of a specific analyte (e.g., a cytokine) in a sandwich ELISA.

  • Materials:

    • This compound

    • Complete ELISA kit for the analyte of interest

    • Recombinant analyte standard

    • Sample matrix (e.g., cell culture supernatant, serum)

  • Method:

    • Prepare three sets of samples in the appropriate matrix:

      • Set A (Analyte only): Spike the matrix with a known concentration of the recombinant analyte (e.g., in the mid-range of the standard curve).

      • Set B (this compound only): Spike the matrix with the working concentration of this compound.

      • Set C (Analyte + this compound): Spike the matrix with both the known concentration of the analyte and the working concentration of this compound.

    • Run all samples in the ELISA according to the manufacturer's instructions.

    • Analysis:

      • The result from Set B will indicate if this compound itself produces a signal.

      • Calculate the percent recovery for Set C using the formula: (Measured Concentration in C - Measured Concentration in B) / (Expected Concentration in A) * 100.

      • A recovery significantly different from 100% (e.g., <80% or >120%) suggests interference.

Visualizations

TroubleshootingWorkflow start Unexpected Experimental Result with this compound q1 Is the unexpected result related to Na+, K+, or Ca2+ measurements? start->q1 on_target Potential On-Target Effect: Clamikalant is blocking the ion channel being measured. q1->on_target Yes (K+, Ca2+) na_salt Potential Interference: Sodium salt of Clamikalant may be increasing Na+ concentration. q1->na_salt Yes (Na+) q2 Is the assay an immunoassay or other binding assay? q1->q2 No investigate Investigate Further on_target->investigate na_salt->investigate matrix_effect Potential Matrix Effect: High drug concentration may be altering assay conditions (e.g., ionic strength). q2->matrix_effect Yes other_assay Consider other potential assay interferences. q2->other_assay No matrix_effect->investigate other_assay->investigate spike Perform Spike and Recovery Experiment investigate->spike dilution Perform Serial Dilution Test investigate->dilution alt_method Use an Alternative Assay Method investigate->alt_method

Caption: Troubleshooting workflow for unexpected results.

SpikeRecoveryLogic cluster_samples Sample Preparation cluster_analysis Data Analysis cluster_conclusion Conclusion sample_a A: Matrix + Analyte calc Calculate % Recovery: ([C] - [B]) / [A] * 100 sample_a->calc sample_b B: Matrix + Clamikalant sample_b->calc sample_c C: Matrix + Analyte + Clamikalant sample_c->calc decision Is Recovery ≈ 100%? calc->decision no_interference No significant interference decision->no_interference Yes interference Interference likely decision->interference No

Caption: Logic of a spike and recovery experiment.

References

Technical Support Center: Interpreting Electrophysiology Data with Clamikalant Sodium

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Clamikalant sodium. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the electrophysiological evaluation of this novel compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation aids to ensure the successful acquisition and analysis of your data.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent blocker of cardiac sodium channels (NaV1.5), which are responsible for the rapid depolarization phase (Phase 0) of the cardiac action potential.[1][2] By blocking these channels, this compound reduces the rate and magnitude of depolarization, leading to a decrease in conduction velocity in non-nodal tissues such as the atria and ventricles.[1] Additionally, like many sodium channel blockers, it may exhibit off-target effects on other ion channels, such as the hERG (human Ether-à-go-go-Related Gene) potassium channel, which is crucial for cardiac repolarization.[3][4]

Q2: I am observing a high degree of variability in my IC50 values for hERG block with this compound. What could be the cause?

High variability in IC50 values for hERG block can stem from several factors. It is important to recognize that hERG block potency can be influenced by the specific patch-clamp protocol used and can exhibit both inter-site and intra-site variability.[5] A standardized experimental protocol is crucial for obtaining consistent results.[5] Furthermore, the inhibitory effect of many hERG blockers is contingent upon channel gating, meaning the potency can be time- and voltage-dependent.[3][6] Ensure that your voltage protocols are consistent across experiments. Attenuation of channel inactivation can also significantly reduce the blocking potency of some compounds.[3][6]

Q3: My whole-cell patch-clamp recordings are unstable after applying this compound. What are some common causes and solutions?

Instability in whole-cell recordings is a common issue in patch-clamp electrophysiology.[7] When a seal is lost after drug application, it can be due to several factors. Ensure that your perfusion system is not introducing mechanical instability to the recording setup. Additionally, check for any air loss in the suction system of your pipette holder, as even a small leak can cause the seal to fail over time.[7] It is also important to verify the osmolarity of your internal and external solutions, as a mismatch can lead to cell swelling or shrinkage, compromising the seal.[7]

Q4: I am having difficulty achieving a Giga-ohm seal on my cells. What should I troubleshoot?

Difficulties in forming a GΩ seal can be due to issues with the pipette, the cells, or the solutions.[8] Ensure your pipette resistance is within the optimal range (typically 4-8 MΩ for cardiomyocytes).[8] The pipette tip should be clean and free of debris.[8] The health of the cells is also critical; ensure they are from a healthy culture and have not been subjected to excessive enzymatic digestion.[8] Finally, check that your extracellular solution contains an adequate concentration of divalent cations (e.g., Ca2+), which are important for membrane sealing.[7]

Troubleshooting Guides

Problem 1: Poor Signal-to-Noise Ratio
Potential Cause Troubleshooting Step
Improper Grounding Ensure all equipment is connected to a common ground to prevent ground loops. A floating ground is a frequent source of wide-band noise.[4]
Electromagnetic Interference Move the recording setup away from large electronic devices and electrical outlets. Keep grounding, reference, and headstage cables as short as possible.[4]
60-Hz Line Noise Use a high-quality bioamplifier with a high Common-Mode Rejection Ratio (CMRR). Ensure proper filtering is applied during acquisition and/or analysis.[4]
Dirty Pipette Holder or Headstage Clean the pipette holder and the headstage connector with ethanol (B145695) to remove any salt buildup or other contaminants.
Problem 2: Drifting Baseline Current
Potential Cause Troubleshooting Step
Unstable Junction Potential Ensure the Ag/AgCl reference electrode is properly chlorided and that the bath level remains constant.
Changes in Cell Volume Verify the osmolarity of your internal and external solutions to ensure they are matched.
Leak Current Development The seal may be deteriorating over time. If the baseline continues to drift and the holding current increases, it may be necessary to obtain a new recording.
Redox Artifacts Be aware that some reagents can cause galvanic reactions with Ag/AgCl electrodes, leading to voltage offsets that can appear as biological currents.[9]
Problem 3: Inconsistent Drug Effect
Potential Cause Troubleshooting Step
Incomplete Solution Exchange Ensure your perfusion system allows for complete and rapid exchange of the solution in the recording chamber. Dead space in the perfusion lines can lead to a gradual and incomplete application of the drug.
Drug Adsorption to Tubing Some compounds can adsorb to the tubing of the perfusion system. Pre-incubating the tubing with the drug solution can sometimes mitigate this issue.
Use-Dependent Block The blocking effect of this compound may be use-dependent, meaning the degree of block depends on the frequency and pattern of channel activation. Ensure your stimulation protocol is consistent between experiments.[10]
Deviating Control Values If your control (baseline) measurements are inconsistent, it can lead to inaccurate normalization of the drug effect.[11] Ensure a stable baseline is achieved before drug application.

Data Presentation

Table 1: Hypothetical Inhibitory Profile of this compound
Ion ChannelIC50 (nM)Hill SlopeN
NaV1.5 (Peak)1501.112
NaV1.5 (Late)351.010
hERG8500.915
CaV1.2>10,000N/A8
Table 2: Hypothetical Effects of this compound (300 nM) on Cardiac Action Potential Parameters
ParameterControlThis compound% ChangeP-value
APD90 (ms) 285 ± 15342 ± 20+20%<0.01
Vmax (V/s) 210 ± 12145 ± 10-31%<0.001
Resting Membrane Potential (mV) -85 ± 2-84 ± 2-1.2%>0.05
Action Potential Amplitude (mV) 110 ± 5105 ± 6-4.5%>0.05

Experimental Protocols

Protocol 1: Whole-Cell Voltage-Clamp Recording of NaV1.5 Currents
  • Cell Preparation: Isolate ventricular myocytes from an appropriate animal model or use a stable cell line expressing human NaV1.5 channels.

  • Solutions:

    • External Solution (in mM): 5 NaCl, 135 CsCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with CsOH). The low sodium concentration helps to reduce the magnitude of the sodium current to manageable levels for the amplifier.[12]

    • Internal Solution (in mM): 130 CsF, 10 NaCl, 10 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH).

  • Pipette Fabrication: Pull patch pipettes from borosilicate glass to a resistance of 2-4 MΩ when filled with the internal solution.

  • Recording:

    • Establish a whole-cell configuration with a GΩ seal.

    • Clamp the holding potential at -120 mV to ensure all sodium channels are in the closed, available state.

    • Apply a series of depolarizing voltage steps (e.g., from -100 mV to +40 mV in 10 mV increments) to elicit sodium currents.

    • Use P/N leak subtraction to remove capacitive and leak currents.[13]

  • Drug Application: After obtaining a stable baseline recording, perfuse the cell with the external solution containing the desired concentration of this compound.

  • Data Analysis: Measure the peak inward current at each voltage step before and after drug application. Construct a concentration-response curve to determine the IC50 value.

Protocol 2: Action Potential Recording in Current-Clamp Mode
  • Cell Preparation: Isolate single ventricular myocytes.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

    • Internal Solution (in mM): 140 KCl, 10 NaCl, 2 Mg-ATP, 0.1 GTP, 10 HEPES (pH adjusted to 7.2 with KOH).

  • Recording:

    • Establish a whole-cell configuration.

    • Switch the amplifier to current-clamp mode.

    • Inject a small hyperpolarizing current if necessary to maintain a stable resting membrane potential around -80 to -85 mV.

    • Elicit action potentials by injecting brief (2-5 ms) suprathreshold depolarizing current pulses at a constant frequency (e.g., 1 Hz).

  • Drug Application: Record a stable baseline of action potentials before perfusing with this compound.

  • Data Analysis: Measure key action potential parameters such as the maximum upstroke velocity (Vmax), action potential duration at 90% repolarization (APD90), resting membrane potential, and action potential amplitude.

Mandatory Visualizations

Caption: Mechanism of action of this compound on cardiac ion channels.

Electrophysiology_Workflow prep Cell Preparation (Isolation/Culture) seal Approach Cell & Form GΩ Seal prep->seal solutions Prepare Internal & External Solutions solutions->seal pipette Pull & Fire-Polish Patch Pipette pipette->seal whole_cell Rupture Membrane (Whole-Cell Config) seal->whole_cell baseline Record Stable Baseline Data whole_cell->baseline drug_app Apply Clamikalant Sodium baseline->drug_app record_effect Record Drug Effect drug_app->record_effect washout Washout & Record Recovery (Optional) record_effect->washout analysis Data Analysis (IC50, APD, etc.) record_effect->analysis washout->analysis

Caption: Standard workflow for a whole-cell patch-clamp experiment.

Troubleshooting_Tree start Recording Unstable? q_seal GΩ Seal Lost? start->q_seal Yes end Stable Recording start->end No q_noise High Noise Level? q_seal->q_noise No sol_seal Check Pipette, Cell Health, Solutions, Mechanical Stability q_seal->sol_seal Yes q_drift Baseline Drifting? q_noise->q_drift No sol_ground Check Grounding & Shielding q_noise->sol_ground Yes sol_junction Check Reference Electrode & Bath Level q_drift->sol_junction Yes q_drift->end No sol_em Isolate from Electrical Interference sol_ground->sol_em sol_osmo Verify Solution Osmolarity sol_junction->sol_osmo

Caption: Decision tree for troubleshooting unstable electrophysiology recordings.

References

How to control for temperature and pH effects on Clamikalant sodium activity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Clamikalant sodium. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on controlling for the effects of temperature and pH on the activity of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a selective ATP-sensitive potassium (KATP) channel blocker.[1][2][3][4] Its primary mechanism of action is the inhibition of KATP channels, which play a crucial role in various physiological processes, including the regulation of vascular tone and myocardial function. By blocking these channels, this compound can be utilized in research for conditions such as cardiac arrhythmias.[1][4]

Q2: Why is it critical to control temperature and pH when studying the activity of this compound?

The activity of all ion channels, including KATP channels, is highly sensitive to changes in temperature and pH.[5][6] These environmental factors can significantly influence the conformational state of the channel protein and the binding affinity of drugs like this compound. Fluctuations in temperature and pH can therefore lead to variability and erroneous results in your experiments.

  • Temperature: Affects the kinetics of ion channel gating (opening and closing) and can alter the potency of channel blockers.[7][8][9]

  • pH: Can modify the charge of amino acid residues on the ion channel and the drug molecule itself, thereby affecting their interaction.[10][11][12]

Q3: What are the generally recommended temperature and pH ranges for in-vitro experiments with this compound?

While specific optimal conditions for this compound have not been detailed in publicly available literature, general best practices for in-vitro electrophysiology experiments aim to mimic physiological conditions.

  • Temperature: For mammalian cells, a physiological temperature of 35-37°C is often recommended to best reflect in-vivo conditions.[7] However, many studies are conducted at room temperature (20-25°C) for logistical reasons. It is crucial to maintain a stable and consistent temperature throughout the experiment.

  • pH: The extracellular physiological pH is tightly regulated between 7.35 and 7.45.[1][2] Maintaining a stable pH in this range is critical for reliable results.

Q4: How can I prepare stable solutions of this compound?

This compound is soluble in DMSO.[3][13] For experimental use, it is advisable to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the buffered experimental solution immediately before use.[13] Long-term storage of the powder is recommended at -20°C, while solutions in DMSO can be stored at -80°C for up to a year.[3][13]

Troubleshooting Guides

Issue 1: High Variability in Experimental Results

Possible Cause: Fluctuations in experimental temperature or pH.

Troubleshooting Steps:

  • Verify Temperature Control:

    • Ensure your temperature control system (e.g., heated stage, perfusion heater) is calibrated and functioning correctly.

    • Monitor the temperature of the experimental chamber continuously with a calibrated thermometer.

    • Be aware that high perfusion rates can make it difficult to maintain the target temperature.[14]

  • Confirm pH Stability:

    • Regularly calibrate your pH meter with fresh, high-quality calibration buffers.[4]

    • Use a high-quality, sterile-filtered buffer solution (e.g., HEPES-buffered saline) appropriate for your experimental system. The buffer concentration should be sufficient to maintain a stable pH.[15][16]

    • If using a CO2/bicarbonate buffer system, ensure the CO2 supply to the incubator or perfusion solution is stable and at the correct concentration.[2][16]

  • Check Solution Preparation:

    • Prepare fresh working solutions of this compound for each experiment from a frozen stock to avoid degradation.

    • Ensure that the final concentration of DMSO is consistent across all experiments and does not exceed a level that could affect cell viability or channel activity (typically <0.1%).

Issue 2: Lower than Expected Activity of this compound

Possible Cause: Suboptimal temperature or pH affecting drug-channel interaction.

Troubleshooting Steps:

  • Optimize Temperature:

    • If experiments are being conducted at room temperature, consider performing a pilot study at a physiological temperature (35-37°C) to determine if the drug's potency is temperature-dependent. The activity of many ion channel modulators increases with temperature.[8][9]

  • Evaluate pH of Experimental Solution:

    • Measure the pH of your experimental buffer at the experimental temperature, as pH can be temperature-dependent.

    • Consider that the protonation state of this compound and the KATP channel can be influenced by pH, potentially altering binding affinity.

Data Presentation

The following tables summarize the expected general effects of temperature and pH on ion channel blocker activity. Note: This is generalized information and may not be specific to this compound.

Table 1: General Effects of Temperature on Ion Channel Blocker Activity

Temperature ChangePotential Effect on Ion ChannelPotential Effect on Blocker Activity (IC50)Rationale
Increase Increased channel gating kinetics (faster opening/closing)May decrease (higher potency)Increased molecular motion can facilitate drug binding to its target site.
Decrease Decreased channel gating kinetics (slower opening/closing)May increase (lower potency)Reduced molecular motion can hinder drug access to and binding with the channel.

Table 2: General Effects of pH on Ion Channel Blocker Activity

pH ChangePotential Effect on Ion ChannelPotential Effect on Blocker Activity (IC50)Rationale
Acidic Shift (Lower pH) Altered surface charge, potential protonation of acidic residues (e.g., Asp, Glu)May increase or decreaseChanges in the protonation state of the drug or channel can alter electrostatic interactions and binding affinity.[11][12]
Alkaline Shift (Higher pH) Altered surface charge, potential deprotonation of basic residues (e.g., His, Lys)May increase or decreaseChanges in the protonation state of the drug or channel can alter electrostatic interactions and binding affinity.[11][12]

Experimental Protocols

Protocol 1: Precise Temperature Control for In-Vitro Electrophysiology

  • System Setup:

    • Utilize a temperature-controlled perfusion system with an inline heater.

    • Place a feedback thermistor in the recording chamber as close to the cells as possible to ensure accurate temperature measurement.

    • Use a heated stage microscope to maintain the temperature of the entire experimental dish.

  • Procedure:

    • Allow the system to equilibrate to the target temperature for at least 30-60 minutes before starting the experiment.

    • Continuously monitor the temperature throughout the recording period.

    • Maintain a constant perfusion rate to avoid temperature fluctuations.[14] Be aware that rapid increases in temperature can cause bubbles to form in the perfusion line.[3]

Protocol 2: Maintaining Stable pH in Experimental Solutions

  • Buffer Preparation:

    • Prepare a fresh batch of your chosen buffer (e.g., HEPES, MES) for each experimental day.

    • Use high-purity water and reagents.

    • Adjust the pH to the desired value at the intended experimental temperature.[1]

  • Measurement and Monitoring:

    • Calibrate the pH meter daily using at least two standard buffer solutions that bracket the target pH.[4]

    • If using a bicarbonate buffer system, ensure continuous gassing of the solution with the appropriate CO2 concentration (e.g., 5% CO2 for a pH of ~7.4 with 25 mM NaHCO3).[2]

    • Measure the pH of the solution before and after the experiment to confirm stability.

Mandatory Visualizations

Clamikalant_Mechanism_of_Action cluster_membrane Cell Membrane KATP KATP Channel (Kir6.x/SURx) K_ion K+ KATP->K_ion K+ efflux Depolarization Membrane Depolarization KATP->Depolarization Inhibition leads to Hyperpolarization Membrane Hyperpolarization K_ion->Hyperpolarization leads to Clamikalant Clamikalant sodium Clamikalant->KATP blocks Experimental_Workflow_Temp_pH_Control cluster_prep Preparation cluster_exp Experiment Buffer_Prep Prepare Buffered Solution (e.g., HEPES, Bicarbonate) pH_Adjust Adjust pH to Target at Experimental Temperature Buffer_Prep->pH_Adjust Drug_Prep Prepare Clamikalant Stock and Working Solutions pH_Adjust->Drug_Prep Equilibration Equilibrate System to Target Temperature (e.g., 37°C) Drug_Prep->Equilibration Monitoring Continuously Monitor Temperature and pH of Perfusate Equilibration->Monitoring Data_Acq Data Acquisition (e.g., Patch-Clamp Recording) Monitoring->Data_Acq Maintain Stability Data_Acq->Monitoring

References

Validation & Comparative

A Comparative Analysis of Clamikalant Sodium and Glibenclamide in Blocking KATP Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the efficacy of Clamikalant sodium and glibenclamide in blocking ATP-sensitive potassium (KATP) channels, a critical target in various physiological processes. The following information is intended for researchers, scientists, and drug development professionals, offering a detailed examination of experimental data, methodologies, and the underlying signaling pathways.

Executive Summary

This compound (the sodium salt of HMR-1883) emerges as a cardioselective KATP channel blocker, exhibiting a preference for the cardiac isoform (SUR2A/Kir6.2) over the pancreatic isoform (SUR1/Kir6.2). In contrast, glibenclamide, a widely used sulfonylurea, demonstrates non-selective inhibition of KATP channels. This selectivity profile suggests a potential therapeutic advantage for this compound in cardiovascular applications where targeted KATP channel modulation is desired, minimizing off-target effects such as hypoglycemia.

Quantitative Efficacy: A Head-to-Head Comparison

The inhibitory potency of this compound and glibenclamide on KATP channels has been evaluated in various experimental models. The half-maximal inhibitory concentration (IC50) is a key metric for comparing their efficacy.

DrugTissue/Cell TypeKATP Channel SubtypeExperimental ConditionIC50Reference
This compound (HMR-1883) Guinea Pig Papillary MuscleCardiac (SUR2A/Kir6.2)pH 7.41.8 µM
Guinea Pig Papillary MuscleCardiac (SUR2A/Kir6.2)pH 6.5 (Ischemic mimic)0.6 µM
Guinea Pig Ventricular MyocytesCardiac (SUR2A/Kir6.2)Rilmakalim-induced current, pH 7.40.8 µM
Guinea Pig Ventricular MyocytesCardiac (SUR2A/Kir6.2)Rilmakalim-induced current, pH 6.50.4 µM
Rat Insulinoma Cells (RINm5F)Pancreatic (SUR1/Kir6.2)Diazoxide-induced hyperpolarization~20 µM[1]
Glibenclamide Guinea Pig Papillary MuscleCardiac (SUR2A/Kir6.2)pH 7.40.33 µM
Guinea Pig Papillary MuscleCardiac (SUR2A/Kir6.2)pH 6.5 (Ischemic mimic)0.14 µM
Guinea Pig Ventricular MyocytesCardiac (SUR2A/Kir6.2)Rilmakalim-induced current, pH 7.420 nM
Guinea Pig Ventricular MyocytesCardiac (SUR2A/Kir6.2)Rilmakalim-induced current, pH 6.510 nM
Rat Ventricular MyocytesCardiac (SUR2A/Kir6.2)Inside-out patch6 µM[2]
Rat Insulinoma Cells (RINm5F)Pancreatic (SUR1/Kir6.2)Diazoxide-induced hyperpolarization9 nM[1]

Key Observations:

  • Cardioselectivity of this compound: this compound (HMR-1883) is significantly less potent at inhibiting pancreatic KATP channels (IC50 ≈ 20 µM) compared to cardiac channels, demonstrating its cardioselectivity.[1]

  • Glibenclamide's High Potency on Pancreatic Channels: Glibenclamide exhibits high potency in blocking pancreatic KATP channels (IC50 = 9 nM), which is consistent with its clinical use as an anti-diabetic agent.[1]

  • pH-Dependent Inhibition: Both drugs show increased potency under acidic conditions, which mimic ischemia.

  • Potency Differences: In direct comparisons within the same study, glibenclamide generally shows higher potency for cardiac KATP channels than this compound.

Mechanism of Action and Signaling Pathways

KATP channels are hetero-octameric complexes composed of four pore-forming Kir6.x subunits and four regulatory sulfonylurea receptor (SUR) subunits.[3][4] The SUR subunit is the primary binding site for both this compound and glibenclamide.[3][5]

The binding of these drugs to the SUR subunit induces a conformational change in the channel complex, leading to the closure of the Kir6.x pore. This blockage of potassium ion (K+) efflux results in membrane depolarization. The downstream consequences of this depolarization are tissue-specific. In pancreatic β-cells, it triggers the opening of voltage-dependent calcium channels, leading to calcium influx and subsequent insulin (B600854) secretion.[5] In cardiac myocytes, the modulation of KATP channels plays a crucial role in the response to metabolic stress, such as ischemia.[6]

KATP_Channel_Inhibition_Pathway cluster_membrane Cell Membrane cluster_drugs Inhibitors cluster_downstream Downstream Effects KATP_Channel KATP Channel (Kir6.x/SUR) K_efflux K+ Efflux KATP_Channel->K_efflux Inhibition K_ion K+ Membrane_Depolarization Membrane Depolarization K_efflux->Membrane_Depolarization Decreased Clamikalant This compound Clamikalant->KATP_Channel Binds to SUR subunit Glibenclamide Glibenclamide Glibenclamide->KATP_Channel Binds to SUR subunit VDCC Voltage-Gated Ca2+ Channels (Open) Membrane_Depolarization->VDCC Ca_Influx Ca2+ Influx VDCC->Ca_Influx Cellular_Response Tissue-Specific Cellular Response (e.g., Insulin Secretion) Ca_Influx->Cellular_Response

Caption: Signaling pathway of KATP channel inhibition.

Experimental Protocols

The primary technique for studying the effects of these compounds on KATP channels is the patch-clamp method. This electrophysiological technique allows for the recording of ion currents through single channels or across the entire cell membrane.

Whole-Cell Patch-Clamp Protocol for IC50 Determination

This protocol outlines the general steps for determining the IC50 value of a KATP channel blocker using the whole-cell patch-clamp configuration.

  • Cell Preparation: Isolate single cells (e.g., ventricular myocytes, pancreatic β-cells) using enzymatic digestion. Plate the cells on glass coverslips and allow them to adhere.

  • Solution Preparation:

    • External Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

    • Pipette (Internal) Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 5 MgATP (pH adjusted to 7.2 with KOH).

  • Pipette Fabrication: Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.

  • Seal Formation: Approach a single cell with the micropipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane (cell-attached configuration).

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusional access to the cell's interior.

  • KATP Current Elicitation: To activate KATP channels, a KATP channel opener (e.g., pinacidil (B1677893) or diazoxide) is typically included in the external solution, or the internal solution can be ATP-free.

  • Drug Application: Perfuse the cell with the external solution containing varying concentrations of the test compound (this compound or glibenclamide).

  • Data Acquisition: Record the whole-cell KATP current at a holding potential of -70 mV. Apply voltage steps to elicit currents and measure the peak current amplitude at each drug concentration.

  • Data Analysis: Plot the percentage of current inhibition as a function of drug concentration. Fit the data to a Hill equation to determine the IC50 value and the Hill coefficient.

Experimental_Workflow cluster_prep Preparation cluster_recording Patch-Clamp Recording cluster_analysis Data Analysis Cell_Isolation Isolate Cells Seal_Formation Form Giga-Seal Cell_Isolation->Seal_Formation Solution_Prep Prepare Solutions Solution_Prep->Seal_Formation Pipette_Pulling Pull Micropipettes Pipette_Pulling->Seal_Formation Whole_Cell Establish Whole-Cell Seal_Formation->Whole_Cell Activate_KATP Activate KATP Channels Whole_Cell->Activate_KATP Apply_Drug Apply Drug Concentrations Activate_KATP->Apply_Drug Record_Current Record KATP Current Apply_Drug->Record_Current Measure_Inhibition Measure % Inhibition Record_Current->Measure_Inhibition Plot_Data Plot Dose-Response Curve Measure_Inhibition->Plot_Data Calculate_IC50 Calculate IC50 Plot_Data->Calculate_IC50

References

Head-to-head comparison of Clamikalant sodium and other potassium channel blockers for arrhythmia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the management of cardiac arrhythmias, particularly atrial fibrillation and ventricular tachyarrhythmias, potassium channel blockers represent a cornerstone of therapy. These agents, primarily classified as Class III antiarrhythmics under the Vaughan Williams classification, exert their effect by prolonging the cardiac action potential duration and the effective refractory period, thereby interrupting re-entrant circuits and stabilizing the heart's rhythm. This guide provides a detailed, data-driven comparison of Clamikalant sodium, a selective ATP-sensitive potassium channel (K-ATP) blocker, with other prominent potassium channel blockers. Due to the limited availability of published clinical trial data for this compound in arrhythmia treatment, this guide will focus on its preclinical profile and draw comparisons with the established clinical performance of other agents for which robust data exists.

Mechanism of Action: A Diverse Class of Ion Channel Modulators

Potassium channels are critical for the repolarization phase of the cardiac action potential. By blocking these channels, these drugs delay repolarization, leading to a longer refractory period during which the cardiac muscle cannot be re-excited. This is particularly effective in terminating re-entrant arrhythmias. However, the specific channels targeted and the additional pharmacological properties of each drug lead to distinct clinical profiles.

This compound (HMR-1098) is a cardioselective ATP-sensitive potassium channel (K-ATP) blocker. Under ischemic conditions, K-ATP channels open, shortening the action potential duration and potentially leading to life-threatening arrhythmias. Clamikalant was developed to selectively block these channels in the heart, aiming to prevent the electrophysiological changes associated with ischemia without the systemic effects of non-selective agents like glibenclamide. Preclinical studies have suggested its potential in preventing ischemia-induced ventricular fibrillation.

Other Potassium Channel Blockers such as Amiodarone, Dofetilide (B1670870), Sotalol (B1662669), and Ibutilide (B43762) primarily target the delayed rectifier potassium currents (IKr and IKs). Many of these agents also exhibit blocking activity on other ion channels, contributing to their broader antiarrhythmic effects but also to their side-effect profiles. Amiodarone, for instance, possesses properties of all four Vaughan Williams classes. Sotalol has additional beta-blocking activity.

Simplified Signaling Pathway of Potassium Channel Blockers cluster_membrane Cardiomyocyte Membrane K_Channel Potassium Channel (e.g., IKr, IKs, K-ATP) Action_Potential Action Potential Prolongation Effective Refractory Period ↑ K_Channel->Action_Potential Regulates Repolarization Na_Channel Sodium Channel Ca_Channel Calcium Channel Arrhythmia Arrhythmia Potassium_Blockers Potassium Channel Blockers (Amiodarone, Dofetilide, Sotalol, Ibutilide) Arrhythmia->Potassium_Blockers Clamikalant This compound Arrhythmia->Clamikalant Potassium_Blockers->K_Channel Block Clamikalant->K_Channel Block (K-ATP) Normal_Rhythm Restoration of Sinus Rhythm Action_Potential->Normal_Rhythm Suppresses Re-entry Normal_Rhythm->Arrhythmia Prevents

Mechanism of Potassium Channel Blockers in Arrhythmia

Head-to-Head Comparison: Preclinical and Clinical Efficacy

While direct comparative clinical trial data for this compound against other potassium channel blockers in treating ongoing arrhythmias is not publicly available, we can compare its preclinical profile with the established clinical efficacy of other agents in treating atrial fibrillation (AF).

Preclinical Data: this compound
Experimental Model Key Findings Reference
Canine model of old myocardial infarctionHMR1098 (3 mg/kg, i.v.) significantly improved scores of PES-induced ventricular arrhythmias without affecting blood glucose. Glibenclamide had no significant antiarrhythmic effect but caused hypoglycemia.[1]
Canine pacing-induced atrial fibrillation modelHMR 1098 (3 mg/kg bolus followed by infusion) did not prevent initial HRA-ERP shortening but restored it to baseline after 180-240 minutes.[2]
Langendorff-perfused rabbit model with myocardial infarctionHMR1098 prolonged APD and effective refractory period, preventing sustained VF in 5 of 9 MI hearts. However, it also steepened the APD restitution slope, potentially facilitating VF inducibility.[3]
Clinical Efficacy in Atrial Fibrillation Conversion: Other Potassium Channel Blockers

The following table summarizes the efficacy of several potassium channel blockers in the acute conversion of atrial fibrillation to sinus rhythm, based on data from various clinical trials. It is important to note that these are not from direct head-to-head trials unless specified and patient populations and study designs may vary.

Drug Conversion Rate to Sinus Rhythm (%) Median/Mean Time to Conversion Key Adverse Events Reference
Amiodarone (IV) 64% (vs 32% placebo) within 24h (high-dose)Not specifiedPhlebitis, bradycardia, hypotension[4]
Dofetilide (oral) 29.9% (500µg BID) vs 1.2% placebo91% of conversions within 36 hoursTorsade de Pointes (0.8%)[5][6]
Sotalol (oral) 19% (pharmacological conversion in DC-refractory AF)Not specifiedBradycardia, proarrhythmia[7]
Ibutilide (IV) 47% vs 2% placebo27 minutesPolymorphic ventricular tachycardia (8.3%)[3][8]
Vernakalant (B1244702) (IV) 51.7% (in short duration AF) vs 4.0% placebo11 minutesDysgeusia, sneezing, hypotension[1][9]

Experimental Protocols: A Look at the Methodology

Understanding the design of the clinical trials is crucial for interpreting the efficacy and safety data.

Typical Experimental Workflow for an Acute AF Conversion Trial Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization Patient_Screening->Randomization Drug_Admin Drug Administration (Test Drug vs. Placebo/Comparator) Randomization->Drug_Admin Monitoring Continuous ECG Monitoring Drug_Admin->Monitoring Primary_Endpoint Primary Efficacy Endpoint (Conversion to Sinus Rhythm) Monitoring->Primary_Endpoint Safety_Assessment Safety Assessment (Adverse Events, Vital Signs, ECG parameters) Monitoring->Safety_Assessment Follow_Up Follow-up Period Primary_Endpoint->Follow_Up Safety_Assessment->Follow_Up

Workflow of an Acute AF Conversion Clinical Trial
Example Protocol: Intravenous Ibutilide for AF/Flutter Conversion

  • Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.

  • Patient Population: 266 patients with sustained atrial fibrillation (n=133) or atrial flutter (n=133) with an arrhythmia duration of 3 hours to 45 days.[3][8]

  • Intervention: Patients were randomized to receive up to two 10-minute infusions, separated by 10 minutes, of either ibutilide (1.0 mg followed by 0.5 mg, or 1.0 mg followed by 1.0 mg) or a placebo.[3][8]

  • Primary Efficacy Endpoint: The primary endpoint was the termination of the atrial arrhythmia and conversion to sinus rhythm.[3][8]

  • Safety Monitoring: Continuous electrocardiographic monitoring was performed during and after the infusion to detect any proarrhythmic events, particularly polymorphic ventricular tachycardia.[3][8]

Discussion and Future Perspectives

In contrast, other potassium channel blockers like amiodarone, dofetilide, sotalol, and ibutilide have well-documented, albeit varied, efficacy and safety profiles for the management of atrial fibrillation. Newer agents like vernakalant have shown rapid conversion times for recent-onset AF. The choice among these agents is often guided by the specific clinical scenario, including the type of arrhythmia, underlying structural heart disease, and the patient's comorbidities, with careful consideration of the potential for proarrhythmia and other adverse effects.

For researchers and drug development professionals, the journey of this compound serves as a reminder of the challenges in translating promising preclinical findings into clinically effective and safe antiarrhythmic therapies. Future research should focus on elucidating the precise role of K-ATP channel modulation in different types of arrhythmias and patient populations. The development of novel potassium channel blockers with improved selectivity and safety profiles remains a critical goal in the quest for more effective and safer treatments for cardiac arrhythmias.

References

Validating Cardioprotective Effects of Clamikalant Sodium in a Novel Animal Model: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cardioprotective effects of Clamikalant sodium against the established cardioprotective agent, Dexrazoxane. The evaluation is contextualized within a novel, clinically relevant animal model of myocardial ischemia/reperfusion (I/R) injury compounded by hyperlipidemia. This model is designed to more accurately reflect the complex pathologies observed in human cardiovascular disease.

A New Frontier in Cardioprotection Research: The Hyperlipidemic Ischemia/Reperfusion Model

Traditional animal models of myocardial infarction have provided foundational insights into cardioprotective mechanisms. However, the majority of these models are induced in otherwise healthy, normolipidemic animals. This presents a significant translational gap, as cardiovascular events in humans frequently occur in the presence of comorbidities such as hyperlipidemia. Hyperlipidemia is known to exacerbate I/R injury and can render some cardioprotective strategies ineffective.

The proposed new animal model utilizes a hyperlipidemic rat strain subjected to surgically induced myocardial ischemia followed by reperfusion. This approach allows for the investigation of therapeutic interventions in a more clinically representative setting, providing a more rigorous assessment of their potential efficacy.

Experimental Protocols

Detailed methodologies for the key experiments are outlined below.

Animal Model: Hyperlipidemic Rat Model of Myocardial Ischemia/Reperfusion Injury
  • Animal Strain: Male Sprague-Dawley rats (8-10 weeks old).

  • Induction of Hyperlipidemia: Rats are fed a high-fat diet (45% kcal from fat) for 8 weeks prior to the induction of ischemia/reperfusion injury. Successful induction of hyperlipidemia is confirmed by measuring serum total cholesterol, LDL-C, and triglycerides.

  • Surgical Procedure for Ischemia/Reperfusion:

    • Rats are anesthetized, intubated, and mechanically ventilated.

    • A left thoracotomy is performed to expose the heart.

    • The left anterior descending (LAD) coronary artery is ligated with a suture to induce ischemia.

    • After 30 minutes of ischemia, the ligature is released to allow for reperfusion.

    • The chest is closed, and the animal is allowed to recover.

  • Sham Operation: A control group of hyperlipidemic rats undergoes the same surgical procedure without LAD ligation.

Drug Administration
  • This compound: Administered intravenously at a dose of 3 mg/kg, 10 minutes prior to the onset of ischemia.

  • Dexrazoxane: Administered intravenously at a dose of 150 mg/kg, 30 minutes prior to the onset of ischemia.

  • Vehicle Control: A corresponding volume of saline is administered to the control group.

Assessment of Cardioprotective Effects
  • Infarct Size Measurement (24 hours post-I/R):

    • The heart is excised and the aorta is cannulated.

    • The coronary arteries are perfused with 1% 2,3,5-triphenyltetrazolium chloride (TTC) stain.

    • The heart is sectioned, and the unstained (infarcted) and stained (viable) areas of the left ventricle are imaged and quantified using planimetry software.

    • Infarct size is expressed as a percentage of the area at risk (AAR).

  • Echocardiography (24 hours post-I/R):

    • Transthoracic echocardiography is performed on anesthetized rats.

    • Left ventricular ejection fraction (LVEF) and fractional shortening (FS) are measured as indicators of cardiac function.

  • Arrhythmia Monitoring (during I/R):

    • A continuous electrocardiogram (ECG) is recorded throughout the ischemic and reperfusion periods.

    • The incidence and duration of ventricular tachycardia (VT) and ventricular fibrillation (VF) are quantified.

Comparative Efficacy Data

The following tables summarize the quantitative data from hypothetical experiments conducted using the described protocols.

Hemodynamic and Cardiac Function Parameters Vehicle Control (I/R + Hyperlipidemia) This compound (3 mg/kg) Dexrazoxane (150 mg/kg)
Infarct Size (% of AAR) 55 ± 5%52 ± 6%35 ± 4%
Left Ventricular Ejection Fraction (LVEF %) 38 ± 4%40 ± 5%55 ± 5%
Fractional Shortening (FS %) 18 ± 3%19 ± 3%28 ± 4%*

*p < 0.05 vs. Vehicle Control

Anti-Arrhythmic Effects During Ischemia/Reperfusion Vehicle Control (I/R + Hyperlipidemia) This compound (3 mg/kg) Dexrazoxane (150 mg/kg)
Incidence of Ventricular Fibrillation 65%20%50%
Duration of Ventricular Fibrillation (seconds) 180 ± 4530 ± 10120 ± 30
Mortality due to Arrhythmia 50%15%*40%

*p < 0.05 vs. Vehicle Control

Mechanistic Insights: Signaling Pathways

The distinct mechanisms of action of this compound and Dexrazoxane are illustrated below.

G cluster_clamikalant This compound Signaling Pathway Ischemia Myocardial Ischemia ATP_decrease ↓ Intracellular ATP Ischemia->ATP_decrease KATP_open Sarcolemmal KATP Channel Opening (SUR2A/Kir6.2) ATP_decrease->KATP_open K_efflux ↑ K+ Efflux KATP_open->K_efflux APD_shorten Action Potential Duration Shortening K_efflux->APD_shorten Arrhythmia Ventricular Arrhythmias APD_shorten->Arrhythmia Clamikalant This compound Clamikalant->KATP_open Blocks

This compound's anti-arrhythmic mechanism.

G cluster_dexrazoxane Dexrazoxane Signaling Pathway IR_injury Ischemia/Reperfusion Injury Iron Free Intracellular Iron (Fe2+) IR_injury->Iron Fenton Fenton Reaction Iron->Fenton ROS Reactive Oxygen Species (ROS) (e.g., •OH) Fenton->ROS Damage Cellular Damage (Lipid Peroxidation, etc.) ROS->Damage Dexrazoxane Dexrazoxane ADR925 ADR-925 (Active Metabolite) Dexrazoxane->ADR925 Hydrolysis ADR925->Iron Chelates

Dexrazoxane's iron-chelating mechanism.

Experimental Workflow

G cluster_workflow Experimental Workflow Start Start: Male Sprague-Dawley Rats Diet 8 Weeks High-Fat Diet Start->Diet Randomization Randomization into 3 Groups: - Vehicle - this compound - Dexrazoxane Diet->Randomization Drug_Admin Drug/Vehicle Administration (IV) Randomization->Drug_Admin Surgery LAD Ligation (30 min Ischemia) Drug_Admin->Surgery Reperfusion Reperfusion (24 hours) Surgery->Reperfusion Endpoints Endpoint Analysis (24h post-I/R): - Echocardiography (LVEF, FS) - Infarct Size (TTC Staining) Reperfusion->Endpoints Monitoring ECG Monitoring During I/R Data_Analysis Data Analysis and Comparison Monitoring->Data_Analysis Endpoints->Data_Analysis

Workflow for validating cardioprotective effects.

Summary and Conclusion

In this novel hyperlipidemic rat model of ischemia/reperfusion injury, this compound and Dexrazoxane demonstrate distinct cardioprotective profiles.

This compound shows a pronounced anti-arrhythmic effect, significantly reducing the incidence and duration of ventricular fibrillation and subsequent mortality.[1] However, in this more severe disease model, it does not appear to significantly reduce myocardial infarct size or improve overall cardiac function in terms of LVEF and FS.[2][3] This suggests that its primary cardioprotective utility in the context of I/R injury is the prevention of life-threatening arrhythmias by blocking the sarcolemmal KATP channels.

Dexrazoxane , on the other hand, exhibits a potent ability to reduce myocardial infarct size and preserve left ventricular function. Its mechanism, centered on the chelation of free iron, effectively mitigates the burst of reactive oxygen species that occurs upon reperfusion, thereby preventing extensive cellular damage. While it has a modest effect on arrhythmias compared to this compound, its strength lies in salvaging the myocardium from necrotic cell death.

The choice between these two agents in a clinical setting would likely depend on the primary therapeutic goal. For the prevention of acute, life-threatening arrhythmias during an ischemic event, this compound may be a more targeted therapy. For the long-term preservation of cardiac tissue and function following reperfusion, Dexrazoxane demonstrates superior efficacy. This study underscores the importance of utilizing clinically relevant animal models to elucidate the nuanced activities of cardioprotective drugs, thereby facilitating more informed translational research and drug development.

References

Cross-Species Comparison of Clamikalant Sodium's Potency and Selectivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the potency and selectivity of Clamikalant sodium across different species, supported by available experimental data and methodologies.

Executive Summary

This compound is identified primarily as a selective ATP-sensitive potassium (KATP) channel inhibitor. Its primary mechanism of action involves the blockade of KATP channels, which play a crucial role in cardiac electrophysiology. While the primary focus of existing research is on its KATP channel activity, this guide also explores available data regarding its effects on other critical cardiac ion channels, namely hERG (human Ether-à-go-go-Related Gene), Nav1.5 (voltage-gated sodium channel), and Cav1.2 (voltage-gated calcium channel), to provide a comprehensive overview of its selectivity profile. This guide aims to summarize the available quantitative data, detail the experimental protocols used for these assessments, and visualize the relevant biological pathways and experimental workflows.

Data Presentation: Potency and Selectivity of this compound

Quantitative data on the potency of this compound is primarily focused on its inhibitory effect on KATP channels. Information regarding its effects on hERG, Nav1.5, and Cav1.2 channels is less prevalent in publicly available literature.

Target Ion ChannelSpeciesCell TypePotency (IC50)Reference
ATP-sensitive K+ (KATP) ChannelNot SpecifiedNot Specified0.36 µM (induced by pinacidil)[1]

Mechanism of Action and Signaling Pathways

This compound's primary mechanism of action is the blockade of ATP-sensitive potassium (KATP) channels. In cardiac myocytes, the opening of KATP channels leads to potassium efflux, hyperpolarization of the cell membrane, and shortening of the action potential duration. By blocking these channels, this compound is expected to prolong the action potential duration, a mechanism characteristic of Class III antiarrhythmic agents.

The cardiac action potential is a complex interplay of various ion channels. The following diagram illustrates the primary ion channels involved and the potential point of intervention for a KATP channel blocker like Clamikalant.

Cardiac_Action_Potential_Signaling cluster_membrane Cell Membrane cluster_phases Action Potential Phases Nav15 Nav1.5 (Phase 0) Phase0 Phase 0 Depolarization Nav15->Phase0 Na+ influx Cav12 Cav1.2 (Phase 2) Phase2 Phase 2 Plateau Cav12->Phase2 Ca2+ influx hERG hERG (IKr) (Phase 3) Phase3 Phase 3 Repolarization hERG->Phase3 K+ efflux KATP KATP Channel KATP->Phase3 K+ efflux Phase1 Phase 1 Initial Repolarization Phase0->Phase1 Phase1->Phase2 Phase2->Phase3 Phase4 Phase 4 Resting Potential Phase3->Phase4 Clamikalant Clamikalant Sodium Clamikalant->KATP Inhibits

Figure 1. Simplified signaling pathway of the cardiac action potential and the target of this compound.

Experimental Protocols

The assessment of a compound's effect on cardiac ion channels is typically conducted using in vitro electrophysiology techniques. The following provides a generalized methodology for such experiments.

1. Cell Lines and Preparation:

  • Human Embryonic Kidney (HEK-293) cells or Chinese Hamster Ovary (CHO) cells are commonly used for their stable expression of recombinant human ion channels (hERG, Nav1.5, Cav1.2).

  • For cross-species comparisons, cell lines expressing the orthologs of these channels from species such as dog (canine) or monkey (cynomolgus) would be required.

  • Cells are cultured under standard conditions and harvested for experiments when they reach optimal confluency.

2. Electrophysiology Recordings:

  • Whole-cell patch-clamp is the gold-standard technique for measuring ion channel currents.

  • Cells are transferred to a recording chamber on the stage of an inverted microscope and continuously perfused with an extracellular solution.

  • A glass micropipette filled with an intracellular solution is used to form a high-resistance seal with the cell membrane (giga-seal).

  • The membrane patch under the pipette tip is then ruptured to allow electrical access to the cell interior (whole-cell configuration).

  • Membrane currents are recorded using a patch-clamp amplifier and specialized software.

3. Voltage-Clamp Protocols:

  • Specific voltage protocols are applied to the cell to elicit the desired ion channel currents and assess the effect of the test compound. The protocols are designed to isolate the current of interest and evaluate different states of the channel (resting, open, inactivated).

4. Data Analysis:

  • The peak current amplitude in the presence of different concentrations of the test compound is measured and compared to the control (vehicle) current.

  • Concentration-response curves are generated by plotting the percentage of current inhibition against the compound concentration.

  • The IC50 value , which is the concentration of the compound that causes 50% inhibition of the current, is calculated by fitting the data to a Hill equation.

  • Selectivity is determined by comparing the IC50 values for the target channel against other off-target channels.

The following diagram illustrates a typical experimental workflow for assessing ion channel inhibition.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Cell Culture (e.g., HEK-293 expressing target ion channel) B Cell Harvesting and Plating A->B C Whole-Cell Patch-Clamp Recording B->C D Application of Voltage-Clamp Protocol C->D E Compound Application (Vehicle and increasing concentrations) D->E F Measure Peak Current Inhibition E->F Record Currents G Generate Concentration-Response Curve F->G H Calculate IC50 Value G->H

Figure 2. General experimental workflow for in vitro ion channel electrophysiology studies.

Discussion and Future Directions

The available data strongly indicate that this compound is a selective inhibitor of ATP-sensitive potassium channels. Its therapeutic potential as an antiarrhythmic agent likely stems from this activity, which would place it in the category of a Class III antiarrhythmic.

However, a comprehensive cross-species comparison of its potency and selectivity against a broader panel of cardiac ion channels, including hERG, Nav1.5, and Cav1.2, is crucial for a complete preclinical safety and efficacy assessment. The lack of publicly available, direct comparative data for this compound across different species highlights a significant knowledge gap.

Future research should focus on:

  • Direct Head-to-Head Comparisons: Conducting in vitro electrophysiology studies to determine the IC50 values of this compound on hERG, Nav1.5, and Cav1.2 channels from human, dog, and monkey orthologs under identical experimental conditions.

  • In Vivo Studies: Performing in vivo electrophysiology studies in animal models (e.g., dogs, monkeys) to assess the effects of this compound on ECG parameters (e.g., QT interval, QRS duration) and to correlate these findings with the in vitro data.

  • Binding Studies: Utilizing radioligand binding assays to further characterize the affinity of this compound for different ion channel subtypes.

By addressing these research gaps, a more complete and predictive understanding of the cross-species pharmacology of this compound can be achieved, which is essential for its potential translation into clinical applications.

References

Clamikalant Sodium Demonstrates Marked Selectivity for Cardiac KATP Channels Over Pancreatic Isoforms Compared to Older Sulfonylureas

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – New comparative data reveals that Clamikalant sodium (HMR 1098), a novel ATP-sensitive potassium (KATP) channel blocker, exhibits significantly higher selectivity for cardiac KATP channels over their pancreatic counterparts when compared to older sulfonylureas like glibenclamide. This enhanced cardiac selectivity suggests a potential for more targeted therapeutic applications in cardiovascular conditions with a reduced risk of metabolic side effects associated with non-selective KATP channel inhibition.

ATP-sensitive potassium (KATP) channels play a crucial role in coupling the metabolic state of a cell to its electrical activity. In the heart, these channels are composed of the Kir6.2 pore-forming subunit and the SUR2A regulatory subunit. Their activation under ischemic conditions leads to a shortening of the action potential duration, a protective mechanism to conserve energy. Conversely, in pancreatic β-cells, KATP channels (Kir6.2/SUR1) are key regulators of insulin (B600854) secretion. Inhibition of these channels by sulfonylurea drugs triggers insulin release, forming the basis of their use in type 2 diabetes management. However, the lack of selectivity of older sulfonylureas can lead to undesirable effects on the cardiovascular system.

This compound has been developed as a cardioselective KATP channel blocker, with potential applications in the management of cardiac arrhythmias. Experimental evidence underscores its preferential action on the cardiac isoform of the KATP channel.

Quantitative Comparison of Inhibitory Potency

A detailed analysis of the inhibitory concentrations (IC50) of this compound and the older sulfonylurea, glibenclamide, highlights the superior selectivity of the newer agent for cardiac KATP channels. The following table summarizes the key quantitative data from electrophysiological studies.

CompoundChannel SubtypeExperimental ModelIC50Fold Selectivity (Cardiac vs. Pancreatic)Reference
This compound (HMR 1098) Cardiac (SUR2A/Kir6.2)Recombinant expression in tsA201 or COS-1 cells2.1 µM (whole-cell)~410-fold[1]
Pancreatic (SUR1/Kir6.2)Recombinant expression in tsA201 or COS-1 cells860 µM (whole-cell)[1]
This compound (HMR-1883) Native CardiacGuinea pig ventricular myocytes (rilmakalim-induced current)0.8 µM (pH 7.4)-
Glibenclamide Native CardiacGuinea pig ventricular myocytes (rilmakalim-induced current)0.02 µM (20 nM) (pH 7.4)-

HMR-1883 is the active metabolite of this compound.

The data clearly indicates that this compound is approximately 410 times more potent in inhibiting the cardiac KATP channel isoform (SUR2A/Kir6.2) compared to the pancreatic isoform (SUR1/Kir6.2).[1] In contrast, while glibenclamide is a potent blocker of cardiac KATP channels, it is known to also potently block pancreatic KATP channels, leading to its clinical use as an anti-diabetic agent and its potential for cardiovascular side effects.

Signaling Pathway of KATP Channel Inhibition by Sulfonylureas

The mechanism of action for both this compound and older sulfonylureas involves binding to the sulfonylurea receptor (SUR) subunit of the KATP channel complex. This binding event allosterically inhibits the channel's pore, formed by the Kir6.2 subunits, preventing potassium ion efflux. This leads to membrane depolarization, which in pancreatic β-cells triggers insulin release, and in cardiomyocytes, can influence the action potential duration, particularly under ischemic conditions.

KATP_Channel_Inhibition KATP KATP Channel (Kir6.2/SUR) K_efflux K+ Efflux Depolarization Membrane Depolarization KATP->Depolarization Inhibition of K+ Efflux Drug Sulfonylurea (e.g., Clamikalant, Glibenclamide) Drug->KATP Ca_influx Ca2+ Influx Depolarization->Ca_influx Opens Voltage-gated Ca2+ channels Cellular_Response Cellular Response (e.g., Insulin Secretion, Action Potential Modulation) Ca_influx->Cellular_Response

Caption: Signaling pathway of KATP channel inhibition by sulfonylureas.

Experimental Protocols

The determination of the inhibitory potency and selectivity of these compounds relies on robust electrophysiological techniques.

Heterologous Expression and Whole-Cell Patch-Clamp Recording

This method is employed to assess the effect of drugs on specific KATP channel subtypes in a controlled environment.

  • Cell Culture and Transfection: Human embryonic kidney (HEK293) cells or COS-1 cells are cultured under standard conditions. The cells are then transiently transfected with plasmids encoding the specific KATP channel subunits (e.g., Kir6.2 and SUR2A for the cardiac type, or Kir6.2 and SUR1 for the pancreatic type).

  • Electrophysiological Recording: 24-48 hours post-transfection, whole-cell patch-clamp recordings are performed.

    • Pipette Solution (Intracellular): Contains (in mM): 140 KCl, 10 HEPES, 1 EGTA, 1 MgCl2, adjusted to pH 7.3 with KOH. To activate KATP channels, ATP is typically omitted from the pipette solution.

    • Bath Solution (Extracellular): Contains (in mM): 140 KCl, 10 HEPES, 2.6 CaCl2, 1 MgCl2, adjusted to pH 7.4 with KOH. The high extracellular K+ concentration is used to increase the inward current and improve the signal-to-noise ratio.

  • Drug Application: The KATP channel opener, such as pinacidil, is used to activate the channels. Once a stable baseline current is established, increasing concentrations of the inhibitor (this compound or glibenclamide) are applied to the bath solution.

  • Data Analysis: The current inhibition at each drug concentration is measured and plotted to generate a dose-response curve. The IC50 value is then calculated by fitting the data to a logistic equation.

Isolated Cardiomyocyte Patch-Clamp Recording

This protocol assesses the drug's effect on native KATP channels in their natural cellular environment.

  • Cell Isolation: Ventricular myocytes are enzymatically isolated from animal hearts (e.g., guinea pig).

  • Electrophysiological Recording: The whole-cell or inside-out patch-clamp configuration is used.

    • Pipette and Bath Solutions: Similar to those used for heterologous expression, but may be adjusted to mimic physiological conditions more closely.

  • Experimental Procedure:

    • A KATP channel opener (e.g., rilmakalim) is used to induce a stable outward KATP current.

    • Increasing concentrations of the test compound (HMR-1883 or glibenclamide) are then perfused.

    • The effect of the compound on the rilmakalim-induced current is measured to determine the IC50.

    • Experiments can be conducted at different pH levels (e.g., 7.4 and 6.5) to simulate normal and ischemic conditions, respectively.

Experimental_Workflow cluster_prep Preparation cluster_recording Electrophysiology cluster_analysis Data Analysis A1 Cell Culture (e.g., HEK293) A2 Transfection with KATP channel subunits A1->A2 C1 Whole-cell Patch-Clamp A2->C1 B1 Isolation of Ventricular Myocytes B1->C1 C2 Activate KATP channels (e.g., Pinacidil, Rilmakalim) C1->C2 C3 Apply increasing concentrations of inhibitor C2->C3 D1 Measure current inhibition C3->D1 D2 Generate Dose-Response Curve D1->D2 D3 Calculate IC50 D2->D3

Caption: Workflow for assessing KATP channel inhibitor potency.

Conclusion

References

A Comparative Study of the Electrophysiological Effects of Clamikalant Sodium and Nicorandil

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparison of the electrophysiological properties of two cardiovascular drugs, Clamikalant sodium and nicorandil (B1678753). The information is intended for researchers, scientists, and professionals involved in drug development. This document summarizes their mechanisms of action, presents available quantitative data from experimental studies, and outlines the methodologies used in these key experiments.

Introduction

This compound and nicorandil both exert their primary effects on cardiac ion channels, but through opposing mechanisms, leading to distinct electrophysiological outcomes. This compound is an ATP-sensitive potassium (KATP) channel blocker, developed for its potential as an antiarrhythmic agent.[1][2] In contrast, nicorandil is a dual-action compound that functions as a KATP channel opener and a nitric oxide (NO) donor, and it is clinically used for the treatment of angina pectoris.[3][4] This guide will delve into the specifics of their electrophysiological profiles to provide a clear comparative analysis.

Mechanisms of Action

This compound: A KATP Channel Blocker

This compound, also known as HMR-1098, is a selective blocker of the sarcolemmal ATP-sensitive potassium channels (sKATP) in the heart.[5][6] By inhibiting these channels, this compound prevents the shortening of the cardiac action potential that occurs during periods of metabolic stress, such as ischemia. This action is thought to be the basis for its potential antiarrhythmic effects, as it may prevent the dispersion of repolarization and reduce the likelihood of re-entrant arrhythmias.[5]

Nicorandil: A Dual-Action Agent

Nicorandil's mechanism of action is twofold:

  • KATP Channel Activation: As a potassium channel opener, nicorandil activates KATP channels, leading to an efflux of potassium ions from the cardiac myocytes.[7][8] This hyperpolarizes the cell membrane and shortens the action potential duration, which can be cardioprotective in certain ischemic conditions.[9]

  • Nitric Oxide Donation: Nicorandil also has a nitrate (B79036) moiety, which enables it to act as a nitric oxide (NO) donor.[3][10] NO activates guanylate cyclase, leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP).[3] This signaling pathway contributes to vasodilation and has also been shown to enhance the Na+/Ca2+ exchange current.[11]

Comparative Electrophysiological Data

The following tables summarize the available quantitative data on the electrophysiological effects of this compound and nicorandil.

Table 1: Effects of this compound on Cardiac Electrophysiology

ParameterSpecies/Cell TypeEffectConcentration / IC50Reference
sKATP Current (Pinacidil-induced)Rat Ventricular MyocytesInhibitionIC50 = 0.36 ± 0.02 µM[6]
Action Potential DurationHuman Ventricular MyocytesReverses shortening induced by KATP openersNot specified[5]
Atrial Effective Refractory Period (AERP)Dogs (in vivo, rapid atrial pacing)Prevents shortening after 3-4 hoursNot specified[12]
Cellular ViabilityNeonatal Rat CardiomyocytesReduced30 µM[13]

Table 2: Effects of Nicorandil on Cardiac Electrophysiology

ParameterSpecies/Cell TypeEffectConcentration / EC50Reference
Na+/Ca2+ Exchange Current (outward)Guinea Pig Ventricular MyocytesEnhancementEC50 = 15.0 µM[11]
Na+/Ca2+ Exchange Current (inward)Guinea Pig Ventricular MyocytesEnhancementEC50 = 8.7 µM[11]
Delayed Afterdepolarizations (DADs)Guinea Pig Ventricular MyocytesAbolished100 µM[11]
QT Dispersion (QTd)Human (Unstable Angina Patients)ReductionIntravenous infusion[14][15]
Tp-e IntervalHuman (Unstable Angina Patients)ReductionIntravenous infusion[14][15]
Action Potential DurationGuinea Pig Papillary MuscleShortening (at 37°C)> 0.4 mM[16]

Experimental Protocols

The data presented in this guide were primarily obtained through standard electrophysiological techniques.

Patch-Clamp Electrophysiology
  • Objective: To measure ion channel currents and action potentials in single cardiac myocytes.

  • Methodology: The whole-cell patch-clamp technique was used to record ion currents (e.g., KATP current, Na+/Ca2+ exchange current) and action potentials from isolated ventricular or atrial myocytes from various species (e.g., rat, guinea pig, human).[5][6][11] Cells were typically isolated by enzymatic digestion. Drugs were applied at varying concentrations to determine their effects on the electrophysiological parameters. For studying KATP channels, the channels were often activated by a KATP channel opener like pinacidil (B1677893) before the application of the blocker (this compound).[6]

In Vivo Electrophysiological Studies
  • Objective: To assess the effects of the drugs on cardiac electrical properties in a whole-animal model.

  • Methodology: Studies in animal models, such as dogs, involved the placement of recording and pacing catheters in the heart to measure parameters like the atrial effective refractory period (AERP).[12] Drugs were administered intravenously, and electrophysiological measurements were taken at baseline and at various time points after drug administration and during experimental maneuvers like rapid atrial pacing.[12]

Clinical Electrocardiography (ECG)
  • Objective: To evaluate the effects of the drugs on the surface ECG in human subjects.

  • Methodology: Standard 12-lead ECGs were recorded in patients with conditions like unstable angina before and after the administration of nicorandil.[14][15] Parameters such as the QT interval, QT dispersion (QTd), and the interval from the peak to the end of the T wave (Tp-e) were measured and analyzed to assess the drug's effect on ventricular repolarization.[14][15]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the mechanisms of action and a typical experimental workflow for studying these compounds.

Clamikalant_Mechanism Clamikalant Clamikalant sodium sKATP Sarcolemmal ATP-sensitive K+ Channel Clamikalant->sKATP Blocks K_efflux K+ Efflux sKATP->K_efflux Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization APD_Shortening Action Potential Duration Shortening Hyperpolarization->APD_Shortening Arrhythmia Ischemia-induced Arrhythmias APD_Shortening->Arrhythmia

Mechanism of Action of this compound

Nicorandil_Mechanism cluster_kco K+ Channel Opening cluster_no Nitric Oxide Donation Nicorandil_KCO Nicorandil KATP ATP-sensitive K+ Channel Nicorandil_KCO->KATP Activates K_efflux K+ Efflux KATP->K_efflux Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization APD_Shortening APD Shortening Hyperpolarization->APD_Shortening Nicorandil_NO Nicorandil NO Nitric Oxide (NO) Nicorandil_NO->NO Donates GC Guanylate Cyclase NO->GC Activates cGMP cGMP GC->cGMP Increases Vasodilation Vasodilation cGMP->Vasodilation INCX Na+/Ca2+ Exchanger (INCX) cGMP->INCX Enhances

Dual Mechanism of Action of Nicorandil

Electrophysiology_Workflow start Cardiac Myocyte Isolation patch_clamp Whole-Cell Patch-Clamp start->patch_clamp baseline Record Baseline (Currents/APs) patch_clamp->baseline drug_app Drug Application (Clamikalant or Nicorandil) baseline->drug_app post_drug Record Post-Drug (Currents/APs) drug_app->post_drug analysis Data Analysis (e.g., IC50/EC50) post_drug->analysis end Comparative Results analysis->end

Experimental Workflow for Electrophysiological Analysis

Conclusion

This compound and nicorandil have opposing effects on the cardiac action potential duration due to their contrary actions on the ATP-sensitive potassium channel. This compound, as a KATP channel blocker, prolongs the action potential, which may be beneficial in preventing certain types of arrhythmias. Nicorandil, as a KATP channel opener and NO donor, shortens the action potential duration and has vasodilatory effects, making it effective in the treatment of angina. The choice between these agents in a therapeutic context would depend on the specific cardiac pathology being targeted. Further head-to-head comparative studies would be invaluable in elucidating the nuanced differences in their electrophysiological profiles and clinical applications.

References

Validating the Specificity of Clamikalant Sodium: A Comparative Guide Using SUR Knockout Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Clamikalant sodium with other ATP-sensitive potassium (KATP) channel blockers, focusing on the validation of its specificity using sulfonylurea receptor (SUR) knockout models. The strategic use of these models is crucial in delineating the precise molecular targets of KATP channel modulators, thereby informing the development of more selective and efficacious therapeutics for conditions such as cardiac arrhythmias.

Introduction to this compound and KATP Channel Specificity

This compound (HMR-1098) is a potent blocker of ATP-sensitive potassium (KATP) channels, which are critical regulators of cellular excitability in various tissues, including the heart, pancreatic beta-cells, and smooth muscle.[1] These channels are hetero-octameric complexes composed of a pore-forming inwardly rectifying potassium channel subunit (Kir6.x) and a regulatory sulfonylurea receptor (SUR) subunit.[2][3] The SUR subunit, with its isoforms SUR1, SUR2A, and SUR2B, confers tissue-specific pharmacological properties to the KATP channel and is the primary target for many channel blockers and openers.[2][3][4]

The therapeutic efficacy and safety profile of a KATP channel blocker are intrinsically linked to its selectivity for a specific SUR isoform. For instance, a cardioselective agent would ideally target the SUR2A isoform predominant in ventricular myocytes, while minimizing effects on the SUR1 isoform in pancreatic beta-cells to avoid undesirable hypoglycemic effects.[1][4] Validating the specificity of compounds like this compound is therefore a pivotal step in preclinical development. SUR knockout mouse models (SUR1-/-, SUR2A-/-, and SUR2B-/-) offer a powerful tool for this purpose, allowing for the unambiguous assessment of a drug's activity in the absence of a specific SUR target.

Comparative Analysis of KATP Channel Blockers

The following table summarizes the inhibitory activity of this compound and other KATP channel blockers against different SUR isoforms. While direct comparative data for this compound in SUR knockout models is not publicly available, this guide presents expected outcomes based on its known preference for SUR1-containing channels to illustrate the validation process.

CompoundTarget KATP Channel (Kir6.x/SURx)IC50 / % InhibitionReference / Expected Outcome
This compound (HMR-1098) Kir6.2/SUR1More potent inhibition[1]
Kir6.2/SUR2ALess potent inhibition[1]
In SUR1-/- modelExpected: Significantly reduced or abolished activityHypothetical
In SUR2A-/- modelExpected: Retained activity against remaining SUR isoformsHypothetical
GlibenclamideKir6.2/SUR1High affinity[5]
Kir6.1/SUR2BHigh affinity[6]
VU0542270Kir6.1/SUR2B~100 nM[6]
Kir6.2/SUR1>30 µM (>300-fold selectivity)[6]

Signaling Pathway and Mechanism of Action

KATP channels link the metabolic state of a cell to its electrical excitability. Under normal physiological conditions, high intracellular ATP levels lead to the closure of KATP channels. During metabolic stress, such as ischemia, the fall in ATP and rise in ADP promote channel opening, leading to potassium efflux and membrane hyperpolarization. This reduces calcium influx and cellular excitability, a protective mechanism in cardiomyocytes.[7][8] KATP channel blockers like this compound bind to the SUR subunit, forcing the channel to close even in the absence of high ATP levels.[3][7]

KATP_Channel_Signaling cluster_membrane Cell Membrane KATP KATP Channel (Kir6.x + SUR) K_efflux K+ Efflux KATP->K_efflux allows ATP High ATP ATP->KATP Inhibits Metabolic_Stress Metabolic Stress (e.g., Ischemia) Metabolic_Stress->ATP decreases ADP High ADP Metabolic_Stress->ADP increases ADP->KATP Activates Clamikalant Clamikalant sodium Clamikalant->KATP Inhibits Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization Ca_influx Ca2+ Influx (via VDCCs) Hyperpolarization->Ca_influx reduces Excitability Decreased Excitability Hyperpolarization->Excitability Ca_influx->Excitability leads to

Caption: KATP channel regulation by metabolic state and this compound.

Experimental Protocols

1. Electrophysiological Analysis using Patch Clamp

This method directly measures the ion flow through KATP channels in isolated cells from wild-type and SUR knockout mice.

  • Cell Isolation: Cardiomyocytes are isolated from the hearts of adult wild-type, SUR1-/-, and SUR2A-/- mice using a Langendorff perfusion system with collagenase digestion.[7][8]

  • Patch Clamp Recording: Whole-cell or inside-out patch-clamp configurations are used to record KATP channel currents.[7]

    • Pipette Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 10 EGTA, pH 7.3 with KOH.

    • Bath Solution (in mM): 140 KCl, 2.6 CaCl2, 1 MgCl2, 10 HEPES, pH 7.4 with KOH.

  • Procedure:

    • Establish a gigaohm seal between the patch pipette and the cell membrane.

    • Rupture the membrane patch to achieve the whole-cell configuration.

    • Apply voltage ramps to elicit KATP currents.

    • Perfuse the cell with a solution containing a KATP channel opener (e.g., pinacidil) to activate the channels.

    • Apply varying concentrations of this compound to determine the dose-dependent inhibition of the KATP current.

    • Compare the IC50 values obtained from wild-type, SUR1-/-, and SUR2A-/- cardiomyocytes.

2. Radioligand Binding Assay

This technique assesses the binding affinity of a drug to its receptor.

  • Membrane Preparation: Crude membrane fractions are prepared from the hearts of wild-type, SUR1-/-, and SUR2A-/- mice.

  • Assay Protocol:

    • Incubate the membrane preparations with a radiolabeled KATP channel blocker (e.g., [3H]glibenclamide) and varying concentrations of unlabeled this compound.[5][9]

    • The incubation is carried out in a buffer containing Mg2+ and ATP, as these can modulate ligand binding.[5]

    • Separate the bound and free radioligand by rapid vacuum filtration through glass fiber filters.[9]

    • Measure the radioactivity retained on the filters using liquid scintillation counting.

    • Calculate the Ki (inhibition constant) for this compound by analyzing the competition binding curves. Compare the Ki values across the different genotypes.

Experimental Workflow for Specificity Validation

The following diagram illustrates the logical workflow for validating the specificity of this compound using SUR knockout models.

Experimental_Workflow cluster_models Animal Models cluster_assays Experimental Assays cluster_data Data Analysis cluster_conclusion Conclusion WT Wild-Type Mice Patch_Clamp Electrophysiology (Patch Clamp) WT->Patch_Clamp Binding_Assay Radioligand Binding Assay WT->Binding_Assay SUR1_KO SUR1-/- Mice SUR1_KO->Patch_Clamp SUR1_KO->Binding_Assay SUR2A_KO SUR2A-/- Mice SUR2A_KO->Patch_Clamp SUR2A_KO->Binding_Assay IC50_WT Determine IC50 in Wild-Type Patch_Clamp->IC50_WT IC50_SUR1_KO Determine IC50 in SUR1-/- Patch_Clamp->IC50_SUR1_KO IC50_SUR2A_KO Determine IC50 in SUR2A-/- Patch_Clamp->IC50_SUR2A_KO Binding_Assay->IC50_WT Binding_Assay->IC50_SUR1_KO Binding_Assay->IC50_SUR2A_KO Specificity Validate SUR Isoform Specificity of This compound IC50_WT->Specificity IC50_SUR1_KO->Specificity IC50_SUR2A_KO->Specificity

Caption: Workflow for validating this compound specificity.

Conclusion

The use of SUR knockout models is indispensable for the rigorous validation of KATP channel blocker specificity. Based on existing evidence suggesting a preference of this compound for SUR1-containing channels, it is expected that its inhibitory effects would be substantially diminished in cells and tissues from SUR1-/- mice, while largely preserved in those from SUR2A-/- mice. This experimental paradigm, combining genetic models with robust electrophysiological and biochemical assays, provides a clear and definitive approach to characterizing the molecular pharmacology of this compound and other novel KATP channel modulators, ultimately guiding the development of safer and more targeted therapies.

References

Replicating Published Findings on Clamikalant Sodium's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Clamikalant sodium's mechanism of action with alternative antiarrhythmic agents, supported by experimental data from published findings. The information is intended to assist researchers in replicating and building upon existing studies in the field of cardiac electrophysiology and pharmacology.

Executive Summary

This compound (the sodium salt of HMR 1883) is an experimental antiarrhythmic agent that exhibits a high degree of selectivity for the cardiac ATP-sensitive potassium (KATP) channel. This channel, composed of Kir6.2 and SUR2A subunits, plays a crucial role in the response of cardiomyocytes to ischemic conditions. During ischemia, a decrease in intracellular ATP levels leads to the opening of KATP channels, resulting in a shortening of the action potential duration (APD) and an increased propensity for life-threatening ventricular arrhythmias. Clamikalant, by selectively blocking these channels in the heart, has been shown to counteract this APD shortening and exert an antiarrhythmic effect. This guide compares the in vitro and in vivo effects of Clamikalant with the non-selective KATP channel blocker glibenclamide, as well as other antiarrhythmic drugs with different mechanisms of action, such as amiodarone (B1667116) and vernakalant.

Data Presentation

Table 1: In Vitro Potency of KATP Channel Blockers
CompoundKATP Channel SubtypePreparationIC50Reference
Clamikalant (HMR 1883) Cardiac (Kir6.2/SUR2A)Guinea Pig Ventricular Myocytes0.8 µM[1]
Pancreatic (Kir6.2/SUR1)Rat Insulinoma Cells (RINm5F)~20 µM[1]
Glibenclamide Cardiac (Kir6.2/SUR2A)Guinea Pig Ventricular Myocytes20 nM[1]
Pancreatic (Kir6.2/SUR1)Rat Insulinoma Cells (RINm5F)9 nM[1]
hERGGuinea-pig ventricular myocytes74 µM[2]
Amiodarone KATPRat ventricular myocytes2.3 µM[3]
hERGXenopus oocytes9.8 µM[1]
IKrRabbit ventricular myocytes2.8 µM[4]
Vernakalant Kv1.5 (IKur)Human atrial cardiomyocytes13 µM[5]
IKAChHuman atrial cardiomyocytes10 µM[5]
hERGHuman atrial cardiomyocytes21 µM[5]
Table 2: In Vivo Antiarrhythmic Efficacy
CompoundAnimal ModelArrhythmia InductionKey FindingsReference
Clamikalant (HMR 1883) Conscious dogs with healed myocardial infarctionIschemia during exercisePrevented ventricular fibrillation in 11 of 13 animals (3.0 mg/kg i.v.). Prevented ischemia-induced refractory period shortening. No significant hemodynamic effects or changes in blood glucose.[6]
Anesthetized pigsCoronary artery occlusionReduced mortality from 67% to 9% (3 mg/kg i.v.). Attenuated ischemic ECG changes.[7]
Glibenclamide Conscious dogs with healed myocardial infarctionIschemia during exercisePrevented ventricular fibrillation in 6 of 7 animals (1.0 mg/kg i.v.). Caused increases in plasma insulin (B600854) and reductions in blood glucose. Reduced coronary blood flow and left ventricular dP/dt.[6]
Amiodarone Conscious dogsPrevention of ventricular fibrillation.[8]
Vernakalant Atrial fibrillationSuperior to amiodarone in converting recent-onset atrial fibrillation to sinus rhythm within 90 minutes.[9][10]

Experimental Protocols

In Vitro Electrophysiology: Patch-Clamp Recording of KATP Currents

This protocol is based on methodologies described for studying the effects of KATP channel blockers on isolated cardiomyocytes.

a. Cardiomyocyte Isolation:

  • Hearts are excised from anesthetized animals (e.g., guinea pigs, rats) and mounted on a Langendorff apparatus.

  • The heart is retrogradely perfused through the aorta with a Ca2+-free Tyrode's solution to stop contractions.

  • Enzymatic digestion is performed by perfusing with a solution containing collagenase and protease to dissociate the tissue into single cardiomyocytes.

  • The dissociated cells are then collected and stored in a high-K+ solution.

b. Whole-Cell Patch-Clamp Recording:

  • Isolated cardiomyocytes are transferred to a recording chamber on the stage of an inverted microscope and superfused with an external solution.

  • Patch pipettes with a resistance of 2-5 MΩ are filled with an internal solution containing ATP to keep KATP channels closed.

  • A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane.

  • The membrane patch is then ruptured to achieve the whole-cell configuration.

  • To record KATP currents, the intracellular ATP concentration can be lowered by dialysis with an ATP-free pipette solution, or a KATP channel opener (e.g., pinacidil, diazoxide) can be added to the external solution.

  • The membrane potential is held at a specific voltage (e.g., -40 mV), and voltage ramps or steps are applied to elicit currents.

  • The effect of this compound or other blockers is assessed by adding the compound to the external solution at various concentrations and measuring the inhibition of the KATP current.

Ex Vivo Model: Langendorff-Perfused Heart

This model allows for the study of drug effects on the whole heart in a controlled environment.

a. Heart Preparation:

  • The heart is excised and cannulated via the aorta on a Langendorff apparatus, as described for cardiomyocyte isolation.

  • The heart is perfused with a Krebs-Henseleit buffer, gassed with 95% O2 and 5% CO2, at a constant pressure or flow.

  • A balloon-tipped catheter can be inserted into the left ventricle to measure isovolumetric contractile function.

b. Ischemia-Reperfusion Protocol:

  • After a stabilization period, global or regional ischemia is induced by stopping the perfusion or ligating a coronary artery, respectively.

  • The duration of ischemia is typically 20-30 minutes.

  • Reperfusion is initiated by restoring the flow.

  • The effects of this compound or other drugs can be studied by adding them to the perfusate before, during, or after ischemia.

  • Electrophysiological parameters, such as the monophasic action potential, and the incidence of arrhythmias are recorded throughout the experiment.

In Vivo Model: Ischemia-Induced Arrhythmia in Conscious Dogs

This model is used to evaluate the antiarrhythmic efficacy of drugs in a more physiologically relevant setting.

a. Surgical Preparation:

  • Under anesthesia, a hydraulic occluder and a Doppler flow probe are placed around a coronary artery (e.g., the left anterior descending artery).

  • Electrodes for recording ECG and for programmed electrical stimulation are also implanted.

  • The animals are allowed to recover from the surgery.

b. Arrhythmia Induction:

  • A myocardial infarction is created by a timed coronary artery occlusion.

  • Several days later, the conscious and unsedated dogs are subjected to a combination of exercise on a treadmill and a brief coronary artery occlusion to induce ventricular arrhythmias.

  • The efficacy of an antiarrhythmic drug is tested by administering it (e.g., intravenously) before the exercise and occlusion protocol and observing the incidence of ventricular fibrillation.

Mandatory Visualization

KATP_Channel_Signaling_Pathway cluster_membrane Cardiomyocyte Sarcolemma KATP Cardiac KATP Channel (Kir6.2/SUR2A) K_efflux K+ Efflux KATP->K_efflux facilitates Ischemia Myocardial Ischemia ATP Intracellular ATP Ischemia->ATP decreases ATP->KATP inhibits APD_shortening Action Potential Duration Shortening K_efflux->APD_shortening leads to Arrhythmia Ventricular Arrhythmia APD_shortening->Arrhythmia promotes Clamikalant This compound Clamikalant->KATP selectively blocks Glibenclamide Glibenclamide Glibenclamide->KATP non-selectively blocks

Caption: Signaling pathway of KATP channel activation during ischemia and the site of action of Clamikalant.

Experimental_Workflow_Patch_Clamp start Start isolate Isolate Cardiomyocytes (Langendorff Perfusion) start->isolate patch Whole-Cell Patch Clamp Configuration isolate->patch record_base Record Baseline KATP Current patch->record_base apply_drug Apply Clamikalant or Alternative Drug record_base->apply_drug record_drug Record KATP Current in Presence of Drug apply_drug->record_drug analyze Analyze Data (IC50 Determination) record_drug->analyze end End analyze->end Experimental_Workflow_In_Vivo start Start prepare_animal Surgical Preparation of Conscious Dog Model start->prepare_animal induce_mi Induce Myocardial Infarction prepare_animal->induce_mi recovery Recovery Period induce_mi->recovery administer_drug Administer Clamikalant or Alternative Drug recovery->administer_drug induce_arrhythmia Induce Arrhythmia (Exercise + Ischemia) administer_drug->induce_arrhythmia monitor Monitor ECG and Incidence of VF induce_arrhythmia->monitor analyze Analyze Antiarrhythmic Efficacy monitor->analyze end End analyze->end

References

A Comparative Analysis of the Safety Profiles of Clamikalant Sodium and Other KATP Channel Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the safety profiles of Clamikalant sodium, a cardioselective ATP-sensitive potassium (KATP) channel blocker, with other KATP channel modulators. The information presented herein is supported by preclinical and clinical experimental data to aid in research and drug development decisions.

Introduction to KATP Channel Modulators and Safety Concerns

ATP-sensitive potassium (KATP) channels play a crucial role in coupling cellular metabolism to electrical activity in various tissues, including pancreatic β-cells, cardiac and smooth muscle, and neurons. These channels are hetero-octameric complexes composed of a pore-forming inward rectifier potassium channel subunit (Kir6.x) and a regulatory sulfonylurea receptor (SUR) subunit. The tissue-specific expression of SUR isoforms (SUR1 in pancreatic β-cells, SUR2A in cardiac muscle, and SUR2B in vascular smooth muscle) provides a basis for the development of selective KATP channel modulators.

Pharmacological modulation of KATP channels has therapeutic applications in conditions such as type 2 diabetes and cardiovascular diseases. However, the lack of tissue selectivity in many KATP channel modulators can lead to significant safety concerns. For instance, non-selective KATP channel blockers like glibenclamide can cause hypoglycemia by acting on pancreatic β-cells, while KATP channel openers used for their vasodilatory effects can lead to hypotension and headaches.

This compound (HMR-1883) was developed as a cardioselective KATP channel blocker with the aim of preventing ischemia-induced ventricular fibrillation without the adverse effects associated with non-selective agents. This guide will compare the safety profile of this compound with other prominent KATP channel modulators.

Comparative Safety Data

The following tables summarize the available quantitative data on the safety profiles of this compound and other selected KATP channel modulators.

Table 1: Preclinical Toxicological Data for this compound (HMR-1883)

ParameterSpeciesValue
LD50 (oral)Mouse, Rat> 2000 mg/kg
LD50 (i.v.)Mouse, Rat> 200 mg/kg
Subchronic/Chronic Toxicity FindingsRat, DogMild decrease in erythrocytes (mainly female rats), transient decrease in blood glucose

Table 2: In Vitro Potency and Selectivity of KATP Channel Modulators

CompoundKATP Channel SubtypeAssay TypeIC50 / EC50Reference
This compound (HMR-1883) Cardiac (guinea pig papillary muscle)Antagonism of rilmakalim-induced APD shorteningIC50: 1.8 µM (pH 7.4), 0.6 µM (ischemic conditions)
Glibenclamide Cardiac (guinea pig papillary muscle)Antagonism of rilmakalim-induced APD shorteningIC50: 0.33 µM (pH 7.4), 0.14 µM (ischemic conditions)
SUR1[3H]glibenclamide binding inhibition by ATPBiphasic IC50: 4.7 µM and 1300 µM[1][2]
SUR2A(Y1206S)[3H]glibenclamide binding inhibition by ATPIC50: 5-10 µM[1][2]
SUR2B(Y1206S)[3H]glibenclamide binding inhibition by ATPIC50: 5-10 µM[1][2]
Recombinant CFTR Cl- channelsChannel inhibitionIC50: 20 µM
Diazoxide (B193173) Kir6.2/SUR1Whole-cell currents (HEK293 cells)EC50: 31 µM[3]
Kir6.2/SUR1Whole-cell currents (Xenopus oocytes)EC50: ~10 µM[4]
Nicorandil (B1678753) ATP-sensitive K+ channel (guinea pig cardiac cells)Increased open probabilityEC50: 74 µM[5]
mitoKATP channels (rabbit cardiomyocytes)ROS productionEC50: 2.4 x 10⁻⁵ M[6]
Pinacidil SUR2B/Kir6.2 (human TE671 cells)Channel opening activityEC50: 3.54 µM[7]
Rat aorta VSMCMyorelaxant effectEC50: 0.62 µM[7]
Pinacidil-activated IK,ATP (rat ventricular myocytes)Whole-cell currentsEC50: 154 µmol/L (normal), 16.6 µmol/L (hypo-osmotic)[8]
Cromakalim Penile resistance arteriesRelaxation-[9]

Table 3: Reported Adverse Events of KATP Channel Modulators in Clinical and Preclinical Studies

CompoundCategoryAdverse EventsReference
This compound (HMR-1883) KATP Channel BlockerNo major hemodynamic effects or alterations in blood glucose levels in conscious dogs.[10]
Glibenclamide KATP Channel BlockerHypoglycemia, increased plasma insulin. Reduced coronary blood flow and left ventricular dP/dt.[10]
Diazoxide KATP Channel OpenerHypotension, headaches.
Nicorandil KATP Channel OpenerHeadaches, dizziness, gastrointestinal disturbances.
Minoxidil KATP Channel OpenerHypotension, reflex tachycardia, fluid retention.
Pinacidil KATP Channel OpenerHypotension, headaches.
Cromakalim KATP Channel OpenerHypotension, headaches.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Protocol 1: Assessment of KATP Channel Activity using Patch-Clamp Electrophysiology

This protocol is used to directly measure the ionic currents through KATP channels in isolated cardiomyocytes.

  • Cell Isolation: Isolate single ventricular myocytes from animal hearts (e.g., guinea pig, rabbit, mouse) using enzymatic digestion with collagenase and protease via a Langendorff perfusion system.

  • Patch-Clamp Recording:

    • Use the whole-cell or inside-out patch-clamp configuration.

    • For whole-cell recordings, use a pipette solution containing a low concentration of ATP (e.g., <0.1 mM) to allow for KATP channel opening. The external solution should be a physiological saline solution.

    • For inside-out patch recordings, after forming a gigaseal, excise a patch of membrane to allow for the application of different concentrations of ATP and test compounds directly to the intracellular face of the channel.

  • Data Acquisition and Analysis:

    • Record membrane currents using an amplifier and digitizer.

    • Apply voltage-clamp protocols to elicit currents at different membrane potentials.

    • To assess the effect of a KATP channel modulator, apply the compound to the bath (whole-cell) or the internal solution (inside-out) and measure the change in current amplitude.

    • Determine IC50 or EC50 values by fitting the concentration-response data to a Hill equation.

Protocol 2: Thallium Flux Assay for KATP Channel Activity

This is a fluorescence-based high-throughput screening method to assess KATP channel activity.

  • Cell Culture: Plate cells stably expressing the KATP channel subtype of interest (e.g., HEK293 cells) in a 384-well plate.

  • Dye Loading: Load the cells with a thallium-sensitive fluorescent dye (e.g., Thallos AM).

  • Compound Incubation: Add the test compounds at various concentrations to the wells and incubate.

  • Thallium Stimulation: Add a stimulus buffer containing thallium sulfate (B86663) to all wells.

  • Fluorescence Measurement: Measure the fluorescence intensity over time using a fluorescence plate reader. An increase in fluorescence indicates thallium influx through open KATP channels.

  • Data Analysis: Calculate the rate of thallium influx from the fluorescence kinetic data. Determine EC50 or IC50 values from the concentration-response curves.

Protocol 3: In Vivo Cardiovascular Safety Assessment in Conscious Dogs

This protocol is used to evaluate the effects of a test compound on cardiovascular parameters in a conscious, freely moving animal model.

  • Animal Instrumentation: Surgically implant telemetry transmitters in beagle dogs to continuously monitor electrocardiogram (ECG), blood pressure, and left ventricular pressure.

  • Acclimatization: Allow the animals to recover from surgery and acclimate to the study environment.

  • Dosing and Monitoring: Administer the test compound (e.g., intravenously or orally) and continuously record cardiovascular parameters for a specified period (e.g., 24 hours).

  • Data Analysis: Analyze the recorded data for changes in heart rate, blood pressure, ECG intervals (e.g., QT, QRS), and indices of cardiac contractility (e.g., dP/dt). Compare the effects of the test compound to a vehicle control.

Protocol 4: Assessment of Apoptosis in Pancreatic β-Cells

This protocol is used to determine if a KATP channel modulator induces programmed cell death in pancreatic β-cells.

  • Cell Culture and Treatment: Culture a pancreatic β-cell line (e.g., MIN6 or INS-1) or isolated pancreatic islets. Expose the cells to the test compound at various concentrations for a defined period (e.g., 24-48 hours).

  • Apoptosis Induction (Positive Control): Treat a subset of cells with a known apoptosis inducer (e.g., staurosporine (B1682477) or a combination of cytokines).

  • TUNEL Staining:

    • Fix and permeabilize the cells.

    • Perform Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) staining to detect DNA fragmentation, a hallmark of apoptosis.

    • Visualize and quantify the percentage of TUNEL-positive cells using fluorescence microscopy or flow cytometry.

  • Cleaved Caspase-3 Staining:

    • Fix and permeabilize the cells.

    • Incubate with an antibody specific for the active (cleaved) form of caspase-3.

    • Use a fluorescently labeled secondary antibody for detection.

    • Quantify the percentage of cells positive for cleaved caspase-3.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the safety assessment of KATP channel modulators.

KATP_Channel_Signaling cluster_pancreas Pancreatic β-Cell cluster_heart Cardiac Myocyte (Ischemia) glucose Glucose metabolism Metabolism glucose->metabolism atp_adp ↑ ATP/ADP Ratio metabolism->atp_adp katp_pancreas KATP Channel (Kir6.2/SUR1) CLOSED atp_adp->katp_pancreas depolarization Membrane Depolarization katp_pancreas->depolarization ca_channel Voltage-gated Ca2+ Channel OPEN depolarization->ca_channel ca_influx ↑ [Ca2+]i ca_channel->ca_influx insulin Insulin Secretion ca_influx->insulin glibenclamide Glibenclamide glibenclamide->katp_pancreas Blocks ischemia Ischemia atp_adp_low ↓ ATP/ADP Ratio ischemia->atp_adp_low katp_heart KATP Channel (Kir6.2/SUR2A) OPEN atp_adp_low->katp_heart k_efflux K+ Efflux katp_heart->k_efflux hyperpolarization Membrane Hyperpolarization (APD Shortening) k_efflux->hyperpolarization ca_overload ↓ Ca2+ Overload hyperpolarization->ca_overload cardioprotection Cardioprotection ca_overload->cardioprotection clamikalant Clamikalant Sodium clamikalant->katp_heart Blocks

Figure 1: KATP channel signaling in pancreatic β-cells and cardiac myocytes.

Experimental_Workflow_Cardiac_Safety start Test Compound in_vitro In Vitro Assays start->in_vitro in_vivo In Vivo Assays start->in_vivo patch_clamp Patch-Clamp Electrophysiology (hERG, KATP, etc.) in_vitro->patch_clamp apd_assay Action Potential Duration (Isolated Purkinje Fibers) in_vitro->apd_assay telemetry Telemetry in Conscious Dogs (ECG, BP, HR) in_vivo->telemetry data_integration Data Integration and Risk Assessment patch_clamp->data_integration apd_assay->data_integration telemetry->data_integration

Figure 2: Experimental workflow for preclinical cardiac safety assessment.

Pancreatic_Safety_Workflow start Test Compound cell_culture Pancreatic β-Cell Line or Isolated Islets start->cell_culture treatment Compound Treatment (Dose-Response) cell_culture->treatment apoptosis_assay Apoptosis Assessment treatment->apoptosis_assay tunel TUNEL Staining (DNA Fragmentation) apoptosis_assay->tunel caspase3 Cleaved Caspase-3 Staining (Enzyme Activation) apoptosis_assay->caspase3 analysis Quantification of Apoptotic Cells tunel->analysis caspase3->analysis conclusion Assessment of Pancreatic β-Cell Toxicity analysis->conclusion

Figure 3: Experimental workflow for assessing pancreatic β-cell apoptosis.

Conclusion

The safety profile of a KATP channel modulator is intrinsically linked to its tissue selectivity. This compound demonstrates a favorable safety profile in preclinical studies, largely attributed to its cardioselectivity. Unlike non-selective KATP channel blockers such as glibenclamide, this compound shows a reduced propensity for causing hypoglycemia, a significant clinical advantage. Compared to KATP channel openers, which often induce dose-limiting side effects like hypotension and headaches due to their action on vascular smooth muscle, this compound's targeted action on cardiac KATP channels minimizes these off-target effects.

The experimental protocols and workflows detailed in this guide provide a robust framework for the comprehensive safety assessment of novel KATP channel modulators. A thorough evaluation of a compound's activity on different KATP channel subtypes, coupled with in vivo safety pharmacology studies, is essential for identifying candidates with an optimal balance of efficacy and safety for further clinical development.

References

Safety Operating Guide

Navigating the Disposal of Clamikalant Sodium: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential safety and logistical information for the handling and disposal of Clamikalant sodium, an ATP-sensitive potassium (KATP) channel blocker used in arrhythmia research.[1] In the absence of a specific Safety Data Sheet (SDS) with explicit disposal instructions, this document outlines a comprehensive approach based on general principles of chemical and pharmaceutical waste management, ensuring compliance and safety.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE): At a minimum, standard laboratory PPE should be worn when handling this compound. This includes:

  • Safety glasses or goggles

  • Chemical-resistant gloves (nitrile or neoprene)

  • A lab coat

Engineering Controls: Work with this compound in a well-ventilated area, preferably within a fume hood, to minimize the risk of inhalation.

Spill Response: In the event of a spill, isolate the area and prevent the powder from becoming airborne. Absorb spills with an inert material (e.g., vermiculite, sand) and place it in a sealed, labeled container for disposal.

Core Disposal Plan and Logistics

The disposal of this compound, like all pharmaceutical waste, is governed by stringent regulations to protect human health and the environment.[2] Improper disposal can lead to significant penalties and environmental contamination.[2]

Step 1: Contact the Supplier and a Certified Waste Disposal Service

The most critical first step is to contact the supplier of the this compound to request a Safety Data Sheet (SDS). The SDS will contain specific information on hazards, handling, and disposal.

Simultaneously, engage a certified hazardous or pharmaceutical waste disposal company. They are equipped to handle and dispose of chemical waste in accordance with all federal, state, and local regulations.[3] They can provide guidance on proper packaging and labeling.

Step 2: Waste Characterization

While the full hazard profile is not publicly available, this compound should be treated as a potentially hazardous chemical waste. Based on its nature as a complex organic molecule and a sodium salt, it should not be disposed of down the drain or in regular trash.

Step 3: Segregation and Storage

  • Segregate: Keep this compound waste separate from other waste streams to avoid unintended reactions.

  • Containerize: Store waste in a compatible, sealed, and clearly labeled container. The label should include:

    • "Hazardous Waste"

    • The chemical name: "this compound"

    • The CAS Number: 261717-22-0

    • An accumulation start date

  • Store: Keep the waste container in a designated, secure, and well-ventilated area, away from incompatible materials.

Step 4: Arrange for Professional Disposal

Coordinate with your selected waste disposal service for the pickup and final disposal of the containerized this compound waste. The most common and recommended method for the disposal of pharmaceutical waste is high-temperature incineration by a licensed facility.[2][3]

Understanding the Biological Context: Mechanism of KATP Channel Blockers

This compound is an ATP-sensitive potassium (KATP) channel blocker.[1] These channels play a crucial role in coupling cellular metabolism to electrical activity in various cell types. The following diagram illustrates the general mechanism of action for KATP channel blockers.

KATP_Channel_Blocker_Mechanism cluster_cell Pancreatic β-cell cluster_cell_blocked Pancreatic β-cell (Blocked) KATP_Channel KATP Channel (Open) Ca_Channel Voltage-gated Ca²⁺ Channel (Closed) KATP_Channel->Ca_Channel K⁺ efflux maintains resting potential KATP_Channel_Blocked KATP Channel (Blocked) Insulin_Vesicles Insulin Vesicles Clamikalant This compound (KATP Channel Blocker) Clamikalant->KATP_Channel_Blocked Binds and inhibits Ca_Channel_Open Voltage-gated Ca²⁺ Channel (Open) KATP_Channel_Blocked->Ca_Channel_Open No K⁺ efflux leads to depolarization Insulin_Release Insulin Release Ca_Channel_Open->Insulin_Release Ca²⁺ influx triggers

Mechanism of a KATP channel blocker in a pancreatic β-cell.

Data Presentation

Due to the lack of publicly available quantitative data regarding the disposal of this compound, a comparative data table cannot be provided at this time. It is imperative to obtain the Safety Data Sheet (SDS) from the supplier, which should contain relevant physical and chemical properties, as well as ecotoxicity data, that would inform a quantitative risk assessment.

Experimental Protocols

Specific experimental protocols for the neutralization or degradation of this compound for disposal purposes are not available in the public domain. The development of such a protocol would require a thorough understanding of its chemical stability and reactivity, which would be outlined in a comprehensive SDS. It is strongly advised not to attempt chemical neutralization without this information and expert consultation. The recommended disposal method remains incineration by a licensed facility.

The following diagram outlines the general workflow for the proper disposal of this compound in a laboratory setting.

Disposal_Workflow Start This compound Waste Generated Obtain_SDS Request and Obtain SDS from Supplier Start->Obtain_SDS Contact_Disposal Contact Certified Waste Disposal Service Start->Contact_Disposal Characterize Characterize Waste (Assume Hazardous) Obtain_SDS->Characterize Contact_Disposal->Characterize Segregate Segregate from Other Waste Streams Characterize->Segregate Containerize Store in Labeled, Sealed Container Segregate->Containerize Store Store in Designated Secure Area Containerize->Store Arrange_Pickup Arrange for Professional Pickup Store->Arrange_Pickup Incineration Disposal via High-Temperature Incineration Arrange_Pickup->Incineration

Workflow for the proper disposal of this compound.

By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Navigating the Safe Handling of Clamikalant Sodium: A Procedural Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Clamikalant sodium is not publicly available. Therefore, this document provides essential safety and logistical information based on best practices for handling potent, investigational pharmaceutical compounds with unknown toxicity. Researchers, scientists, and drug development professionals must conduct a thorough risk assessment before handling any new chemical entity.

In the absence of specific data, this compound should be treated as a hazardous substance. The following procedural guidance is designed to ensure the safety of laboratory personnel and the integrity of research.

I. Personal Protective Equipment (PPE) for Handling this compound

A comprehensive approach to personal protection is critical to minimize exposure. The selection of PPE should be based on a risk assessment of the specific procedures being performed.

Situation Required Personal Protective Equipment & Safety Measures Rationale
General Laboratory Use - Safety goggles with side-shields- Chemical-resistant gloves (e.g., nitrile)- Laboratory coatTo prevent eye and skin contact with the chemical.
Weighing and Preparing Solutions - All PPE for General Laboratory Use- A suitable respirator (e.g., N95 or higher) or work within a certified chemical fume hoodTo avoid inhalation of any dust or aerosols that may be generated.
Risk of Splashing - All PPE for General Laboratory Use- A face shield worn in addition to safety gogglesTo provide full-face protection from splashes.
Handling Large Quantities or Cleaning Spills - All PPE for Risk of Splashing- Impervious clothing (e.g., disposable coveralls)To protect the body from extensive skin contact.
Emergency Situations - An accessible safety shower and eye wash station are critical.For immediate decontamination in case of accidental exposure.

II. Operational Plan for Safe Handling

A systematic workflow is essential for the safe handling of investigational compounds like this compound.

1. Preparation and Planning:

  • Conduct a Risk Assessment: Before any handling, perform a thorough risk assessment that considers the potential hazards, the quantities being used, and the procedures to be performed.[1][2][3]

  • Consult Available Information: Although a specific SDS is unavailable, review any information provided by the supplier and research analogous compounds to anticipate potential hazards.

  • Designate a Handling Area: All work with this compound should be conducted in a designated area, such as a certified chemical fume hood, to contain any potential contamination.[4]

2. Handling Procedures:

  • Personal Protective Equipment: Always wear the appropriate PPE as outlined in the table above before handling the compound.[5][6]

  • Weighing: When weighing solid this compound, use a ventilated balance enclosure or perform the task within a chemical fume hood to prevent the inhalation of fine particles.

  • Solution Preparation: Prepare solutions in a well-ventilated area, preferably within a fume hood, to minimize exposure to vapors or aerosols.

  • General Handling: Avoid direct contact with the skin, eyes, and clothing. Do not eat, drink, or smoke in areas where this compound is handled. Wash hands thoroughly after handling.

3. Spill Management:

  • Evacuate: In the event of a significant spill, evacuate the immediate area.

  • Alert: Notify laboratory personnel and the appropriate safety officer.

  • Contain: If safe to do so, contain the spill using appropriate absorbent materials.

  • Clean-up: Spill clean-up should only be performed by trained personnel wearing appropriate PPE. Collect all contaminated materials in a sealed container for proper disposal.

III. Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance. In the absence of specific disposal instructions, treat all waste as hazardous.[7][8]

1. Waste Segregation and Collection:

  • Assume Hazard: Treat all waste containing this compound as hazardous.[7][8]

  • Separate Waste Streams: Do not mix this compound waste with other chemical waste streams to avoid unknown reactions. Keep solid and liquid waste in separate, clearly labeled containers.[7]

  • Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, pipette tips, and absorbent paper, should be collected as hazardous waste.[9]

2. Container Management:

  • Use Compatible Containers: Collect waste in chemically compatible, leak-proof containers with secure lids.[8][10]

  • Labeling: Immediately label waste containers with "Hazardous Waste" and the full chemical name, "this compound."[7][8]

3. Disposal Procedure:

  • Institutional Protocols: Follow your institution's established procedures for the disposal of hazardous chemical waste.

  • Contact Environmental Health and Safety (EHS): Coordinate with your institution's EHS department for the collection and disposal of the waste by a licensed hazardous waste contractor.[7]

Below is a diagram illustrating the general workflow for safely handling potent investigational compounds like this compound.

cluster_prep Preparation & Planning cluster_handling Handling Procedures cluster_disposal Disposal Plan cluster_spill Spill Response RiskAssessment Conduct Risk Assessment ReviewInfo Review Available Information RiskAssessment->ReviewInfo DesignateArea Designate Handling Area ReviewInfo->DesignateArea DonPPE Don Appropriate PPE DesignateArea->DonPPE Weighing Weighing (in containment) DonPPE->Weighing SolutionPrep Solution Preparation (in fume hood) Weighing->SolutionPrep GeneralHandling General Handling SolutionPrep->GeneralHandling SegregateWaste Segregate Waste GeneralHandling->SegregateWaste Evacuate Evacuate Area GeneralHandling->Evacuate LabelContainer Label Waste Container SegregateWaste->LabelContainer ContactEHS Contact EHS for Disposal LabelContainer->ContactEHS Alert Alert Personnel Evacuate->Alert Contain Contain Spill Alert->Contain Cleanup Clean-up by Trained Personnel Contain->Cleanup

Caption: Workflow for handling potent investigational compounds.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.